(S)-3-(4-Bromophenyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (S)-3-(4-Bromophenyl)piperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-3-(4-Bromophenyl)piperidine in Medicinal Chemistry
This compound is a chiral synthetic intermediate of considerable interest in modern pharmacology. Its primary significance lies in its role as a key building block in the synthesis of Niraparib, a potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] Niraparib is a crucial therapeutic agent used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers, particularly in patients with BRCA gene mutations.[2][3]
The journey of a chemical intermediate like this compound from a laboratory reagent to a component of a life-saving drug is governed by its physicochemical properties. These properties dictate its behavior during synthesis, purification, formulation, and ultimately, its bioavailability and efficacy as part of an active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, supplemented with detailed, field-proven methodologies for their experimental determination. As a senior application scientist, the rationale behind each experimental choice is elucidated to provide a self-validating framework for researchers.
Core Molecular and Physical Properties
A foundational understanding of this compound begins with its fundamental molecular and physical descriptors. While extensive experimental data for this specific intermediate is not widely published, a combination of data from chemical suppliers and computational predictions provides a reliable starting point for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | [4][5] |
| Molecular Weight | 240.14 g/mol | [4][5] |
| CAS Number | 1335523-82-4 | [6][7] |
| Appearance | White to off-white solid | [6] |
| Predicted Boiling Point | 310.9 ± 35.0 °C | [6] |
| Predicted Density | 1.313 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 9.90 ± 0.10 (for the piperidine nitrogen) | [6] |
| Predicted XLogP3 | 2.7 | [4] |
Synthesis and Stereochemical Control
The therapeutic efficacy of Niraparib is dependent on the specific (S)-enantiomer of its 3-phenylpiperidine core. Therefore, the enantioselective synthesis of this compound is of paramount importance. Modern synthetic strategies have moved away from classical resolution techniques towards more efficient catalytic asymmetric methods.
A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction.[8][9][10] This method provides access to enantioenriched 3-substituted piperidines from arylboronic acids and pyridine derivatives, offering high yields and excellent enantioselectivity.[8][9][10]
Below is a conceptual workflow for such a synthesis, illustrating the key transformations.
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(S)-3-(4-Bromophenyl)piperidine: A Linchpin Intermediate in the Synthesis of the PARP Inhibitor Niraparib
(S)-3-(4-Bromophenyl)piperidine is a chiral synthetic intermediate of critical importance in the manufacture of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. While the molecule itself is not pharmacologically active in the context of PARP inhibition, its precise stereochemistry and chemical structure are essential for the ultimate efficacy of Niraparib. This technical guide provides an in-depth analysis of this compound, focusing on its role as a key building block and the mechanistic context provided by its end-product, Niraparib.
Contextual Mechanism of Action: The Role of Niraparib in Oncology
To fully appreciate the significance of this compound, it is imperative to understand the mechanism of action of Niraparib. Niraparib is a highly selective inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2]
In cancer cells with mutations in DNA repair genes such as BRCA1 and BRCA2, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is compromised.[3] When PARP is inhibited by Niraparib in these HRR-deficient cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability of the cancer cells to effectively repair these DSBs leads to genomic instability and, ultimately, apoptotic cell death.[1][4] This concept, where the inhibition of two different DNA repair pathways leads to cell death, is known as synthetic lethality.[2]
Furthermore, Niraparib is known to "trap" the PARP enzyme on the DNA at the site of damage.[5] This PARP-DNA complex is highly cytotoxic and further contributes to the anticancer activity of the drug.[2]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol |
| CAS Number | 1335523-82-4 |
| Appearance | Solid |
| Boiling Point | 310.9±35.0 °C (Predicted) |
| Density | 1.313±0.06 g/cm³ (Predicted) |
Synthesis and Chiral Resolution of this compound
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of Niraparib. Various synthetic strategies have been developed to achieve high yield and enantioselectivity. One common approach involves the synthesis of the racemic 3-(4-bromophenyl)piperidine followed by chiral resolution.
Illustrative Synthetic Pathway
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis and Resolution
The following is a generalized protocol based on common synthetic methods.[6]
Part 1: Synthesis of Racemic 3-(4-Bromophenyl)piperidine
-
Nucleophilic Reaction: Ethyl p-bromobenzoacetate is reacted with N-Boc-3-aminopropyl bromide in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield the corresponding diester.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization under alkaline conditions to form the piperidine-2,6-dione ring.
-
Reduction: The dione is then reduced using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid (e.g., boron trifluoride etherate), to yield racemic 3-(4-bromophenyl)piperidine.[7]
Part 2: Chiral Resolution
-
Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), in a suitable solvent. This results in the formation of diastereomeric salts.
-
Separation: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.
-
Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.
Role in the Synthesis of Niraparib
This compound serves as a key fragment that is coupled with an indazole moiety to form the core structure of Niraparib.[8] This coupling is typically achieved through a copper-catalyzed N-arylation reaction. The stereochemistry at the 3-position of the piperidine ring is crucial for the proper orientation of the molecule within the PARP active site, ensuring high binding affinity and potent inhibitory activity.
Conclusion
While this compound does not possess a direct mechanism of action relevant to cancer therapy, its role as a stereochemically defined intermediate is indispensable for the synthesis of the potent PARP inhibitor Niraparib. The methodologies for its enantioselective synthesis are a testament to the advancements in asymmetric synthesis and are of significant interest to researchers and professionals in drug development and process chemistry. A thorough understanding of the synthesis and properties of this key intermediate is fundamental to the production of a life-saving oncological therapeutic.
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Biological activity of (S)-3-(4-Bromophenyl)piperidine derivatives
An In-Depth Technical Guide to the Biological Activity of (S)-3-(4-Bromophenyl)piperidine Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets.[1] Within this broad class of compounds, the chiral 3-arylpiperidine motif has emerged as a particularly fruitful starting point for the development of novel therapeutics. This guide focuses on a specific and highly promising core structure: this compound. The presence of the bromine atom provides a convenient handle for further chemical modification, while the defined stereochemistry at the C3 position is often critical for selective biological activity. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives.
Part 1: The Synthetic Landscape: Accessing the Chiral Core
The enantioselective synthesis of 3-substituted piperidines is a critical challenge in medicinal chemistry.[2] Traditional methods often rely on lengthy synthetic sequences or chiral resolutions. However, recent advances in asymmetric catalysis have provided more efficient routes to these valuable building blocks. One of the most powerful methods for accessing enantioenriched 3-arylpiperidines is the rhodium-catalyzed asymmetric reductive Heck reaction.[2][3][4][5] This approach allows for the direct and highly enantioselective formation of the 3-arylpiperidine core from readily available starting materials.
Caption: Rh-catalyzed asymmetric synthesis of the this compound core.
Experimental Protocol: Asymmetric Synthesis of this compound
This protocol is adapted from a general method for the rhodium-catalyzed asymmetric reductive Heck reaction.[3][4][5]
Materials:
-
Phenyl pyridine-1(2H)-carboxylate
-
(4-Bromophenyl)boronic acid
-
[Rh(cod)(OH)]₂
-
(S)-SEGPHOS
-
Aqueous Cesium Hydroxide (CsOH)
-
Tetrahydrofuran (THF), Toluene, Water (solvent mixture)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction:
-
In a nitrogen-filled glovebox, combine [Rh(cod)(OH)]₂ and (S)-SEGPHOS in a mixture of THF, toluene, and water (1:1:1).
-
Add phenyl pyridine-1(2H)-carboxylate and (4-bromophenyl)boronic acid to the catalyst solution.
-
Add aqueous CsOH and heat the reaction mixture at 70 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup followed by purification by column chromatography to yield the enantioenriched (S)-3-(4-bromophenyl)-tetrahydropyridine derivative.[3]
-
-
Reduction and Deprotection:
-
Dissolve the tetrahydropyridine derivative in methanol.
-
Add Pd/C and subject the mixture to a hydrogen atmosphere.
-
After the reduction is complete, filter the catalyst and concentrate the filtrate.
-
Treat the residue with aqueous KOH in methanol to deprotect the carbamate, yielding this compound.[3]
-
Part 2: Diverse Biological Activities and Underlying Mechanisms
The this compound scaffold is a versatile platform for engaging with multiple biological targets, leading to a range of therapeutic applications.
PARP Inhibition: A Key to Cancer Therapy
A significant application of the this compound core is as a key intermediate in the synthesis of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[6] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair, such as those with BRCA1/2 mutations.[7]
Mechanism of Action: PARP Trapping
Beyond simple catalytic inhibition, a critical mechanism of action for PARP inhibitors like Niraparib is the "trapping" of the PARP enzyme on DNA at the site of single-strand breaks.[7] Under normal conditions, PARP detects DNA damage, synthesizes poly(ADP-ribose) (PAR) chains, and then dissociates to allow for repair. PARP inhibitors prevent the synthesis of these PAR chains, locking the PARP enzyme onto the DNA. These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication, leading to the formation of double-strand breaks and ultimately cell death in cancer cells with compromised homologous recombination repair pathways.[7]
Caption: PARP trapping by inhibitors derived from the this compound scaffold.
Experimental Protocol: In Vitro PARP Trapping Assay (Fluorescence Polarization)
This protocol provides a method to quantify the PARP trapping activity of a compound.[7]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe with a single-strand break
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (dissolved in DMSO)
-
Black, low-binding 384-well microplate
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the PARP1 enzyme and fluorescent DNA probe to their working concentrations in assay buffer.
-
Assay Setup:
-
Test Wells: Add PARP1 enzyme, fluorescent DNA probe, and the test compound to the wells.
-
High FP Control (No PARP dissociation): Add PARP1 enzyme and fluorescent DNA probe.
-
Low FP Control (Maximal PARP dissociation): Add PARP1 enzyme and fluorescent DNA probe.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding.
-
Initiation of PARylation: Add NAD+ to all wells except the "High FP Control".
-
Measurement: Read the fluorescence polarization on the plate reader. Trapped PARP-DNA complexes will result in a higher fluorescence polarization signal.
-
Data Analysis: Calculate the EC₅₀ value for PARP trapping from the dose-response curve.
Modulation of G-Protein Coupled Receptors (GPCRs)
The 3-arylpiperidine scaffold is a common feature in ligands for various GPCRs, including dopamine, serotonin, and sigma receptors. This makes the this compound core an attractive starting point for the development of novel CNS-active agents.
Caption: General mechanism of GPCR signaling modulation by this compound derivatives.
2.2.1. Dopamine Receptor Affinity
Phenylpiperidine derivatives are known to interact with dopamine D2 and D3 receptors.[8][9] The affinity and selectivity are highly dependent on the substitution pattern. For instance, compounds like (-)-OSU6162, which is a (S)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine, exhibit in vivo D2 receptor occupancy and antipsychotic-like effects despite having moderate in vitro binding affinity.[8] This suggests that derivatives of this compound could be explored for their potential as dopamine receptor modulators for treating conditions like schizophrenia or Parkinson's disease.
2.2.2. Serotonin Receptor Affinity
Arylpiperazine and arylpiperidine moieties are classic pharmacophores for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[10][11] The nature of the aryl group and the linker to the piperidine nitrogen are critical for determining affinity and functional activity (agonist vs. antagonist). Derivatives of this compound could be designed to target these receptors for the treatment of depression, anxiety, and other mood disorders.
2.2.3. Sigma Receptor Affinity
The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a target for neuropsychiatric and neurodegenerative diseases.[12][13][14] High affinity for the sigma-1 receptor is often associated with a phenylpiperidine scaffold and a lipophilic N-substituent.[12] The this compound core provides a promising framework for developing selective sigma-1 receptor ligands.
Experimental Protocol: GPCR Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to a specific GPCR.[15][16]
Materials:
-
Cell membranes expressing the target GPCR (e.g., D₂, 5-HT₁A, or sigma-1)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁A, [³H]-(+)-Pentazocine for sigma-1)
-
Assay buffer (specific to the receptor)
-
Test compound (dissolved in DMSO)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]
Part 3: Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a dedicated library of this compound derivatives is not extensively published, valuable insights can be gleaned from related compound series.
| Compound/Analog Class | Target(s) | Key Structural Features and SAR Observations | Reference(s) |
| Niraparib | PARP1/2 | The indazole carboxamide moiety attached to the piperidine nitrogen is crucial for potent PARP inhibition. | [6] |
| (S)-3-Arylpiperidines | Dopamine D₂/D₃ Receptors | The nature and position of the substituent on the phenyl ring, as well as the N-alkyl group on the piperidine, significantly influence affinity and selectivity. For example, a 3-methanesulfonyl group on the phenyl ring confers interesting "dopamine stabilizing" properties. | [8] |
| Arylpiperazines/Arylpiperidines | Serotonin 5-HT₁A/5-HT₂A Receptors | An ortho-methoxy group on the phenyl ring is a common feature in high-affinity 5-HT₁A ligands. The length and nature of the linker between the piperazine/piperidine and another aromatic moiety are critical for affinity. | [10][17] |
| Phenylpiperidines | Sigma-1 Receptors | A lipophilic N-substituent on the piperidine ring generally leads to higher sigma-1 receptor affinity. The distance between the aromatic ring and the basic nitrogen is a key determinant of binding. | [12][13] |
Part 4: Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile platform in drug discovery. Its role as a cornerstone for the potent PARP inhibitor Niraparib highlights its significance in oncology. Furthermore, the inherent properties of the 3-arylpiperidine motif make it an exceptional starting point for the design of novel ligands targeting a range of GPCRs, including dopamine, serotonin, and sigma receptors. The future development of derivatives from this core structure holds immense promise for addressing unmet medical needs in oncology and CNS disorders. Future research should focus on the systematic synthesis and biological evaluation of novel libraries of this compound derivatives to build a comprehensive SAR and unlock the full therapeutic potential of this remarkable scaffold.
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Wang, Y., et al. (2018). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 8(1), 1686. [Link]
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Madbouly, S. A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 245. [Link]
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Lass-Flörl, C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of (S)-3-(4-Bromophenyl)piperidine
This guide provides a comprehensive framework for the in vitro evaluation of (S)-3-(4-Bromophenyl)piperidine, a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1] Beyond its role as a synthetic precursor, the inherent structural motifs of this molecule, specifically the 3-phenylpiperidine scaffold, suggest a potential for biological activity, particularly within the central nervous system. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in drugs targeting CNS and other diseases.[2] This document outlines a logical, scientifically-grounded workflow for characterizing the potential pharmacological and toxicological profile of this compound in vitro.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is the foundation of any robust in vitro evaluation. These properties influence solubility, stability in assay buffers, and potential for non-specific binding.
| Property | Value | Source |
| Molecular Formula | C11H14BrN | [1][3][4][5] |
| Molecular Weight | 240.14 g/mol | [1][3][4][5] |
| CAS Number | 1335523-82-4 | [1][6] |
| Appearance | Not specified (typically a solid) | |
| Boiling Point | 310.9°C at 760 mmHg | [3] |
| Density | 1.313 g/cm³ | [3] |
| LogP (calculated) | 2.9161 | [4] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |
Rationale for In Vitro Target Selection: The Monoamine Transporter Hypothesis
The 3-phenylpiperidine scaffold is a well-established pharmacophore that confers affinity for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs.
Given this structural alert, a primary hypothesis for the biological activity of this compound is its interaction with one or more of these monoamine transporters. The following in vitro evaluation workflow is designed to rigorously test this hypothesis.
In Vitro Evaluation Workflow
The proposed workflow is a multi-step process that begins with primary binding assays to determine affinity, followed by functional assays to elucidate the mechanism of action, and concludes with an initial assessment of cytotoxicity.
Caption: Workflow for the Dopamine Reuptake Inhibition Assay.
In Vitro Cytotoxicity Assay
Scientific Rationale: It is crucial to assess the general toxicity of a compound early in the drug discovery process. [7][8][9]A cytotoxicity assay helps to determine the concentration range at which the compound may cause cell death, which is important for interpreting the results of the functional assays and for assessing the therapeutic window. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [10] Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a relevant cell line (e.g., HEK293 or the neuronal-like SH-SY5Y cell line) in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 1 mM) for a specified period (e.g., 24 or 48 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan. [10] * Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound and determine the CC50 (cytotoxic concentration 50%) value.
-
Data Interpretation and Next Steps
The data generated from this in vitro evaluation will provide a clear initial pharmacological and toxicological profile of this compound.
-
Binding Affinities (Ki values): These will quantify the compound's affinity for DAT, SERT, and NET.
-
Functional Potencies (IC50 values): These will determine the compound's ability to inhibit neurotransmitter reuptake.
-
Selectivity Profile: By comparing the Ki or IC50 values for the three transporters, the selectivity of the compound can be determined. For example, a compound with a significantly lower Ki for DAT than for SERT or NET would be considered a selective dopamine reuptake inhibitor.
-
Therapeutic Index (in vitro): The ratio of the CC50 to the IC50 (CC50/IC50) can provide an early indication of the compound's therapeutic window. A higher ratio suggests a safer compound.
Should this compound demonstrate potent and selective activity at one or more monoamine transporters with low cytotoxicity, further in vitro studies would be warranted. These could include investigating the mode of inhibition (competitive vs. non-competitive), assessing its potential as a substrate (i.e., a releasing agent), and profiling against a broader panel of CNS receptors to identify any off-target effects.
This structured, hypothesis-driven approach ensures a thorough and scientifically rigorous in vitro evaluation, providing the essential data needed to make informed decisions about the future development of this compound as a potential therapeutic agent.
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
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Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
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Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. ACS Chemical Neuroscience. Available from: [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
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In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]
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The (S)-3-(4-Bromophenyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Structure-Activity Relationship of its Analogs as Potent Enzyme Inhibitors and CNS Modulators
Abstract
The (S)-3-(4-Bromophenyl)piperidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, most notably as a key constituent of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this privileged core. We will delve into the critical molecular interactions governing their potent enzymatic inhibition, explore the synthetic strategies employed in their creation, and present a comparative analysis of their activity at other significant biological targets, including monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical framework.
Introduction: The Rise of a Privileged Scaffold
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, lauded for its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and its capacity to serve as a scaffold for precise three-dimensional arrangements of pharmacophoric elements.[1] The introduction of an aryl group at the 3-position of the piperidine ring creates a class of compounds with significant biological activities, particularly in the realm of oncology and neuroscience.
The this compound moiety, in particular, has garnered substantial attention as a pivotal intermediate in the synthesis of Niraparib, a clinically approved PARP inhibitor for the treatment of ovarian cancer.[2] This guide will dissect the SAR of this scaffold, with a primary focus on its role in PARP inhibition and a secondary exploration of its potential as a modulator of central nervous system targets.
PARP Inhibition: The Primary Frontier
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1 and PARP-2, has proven to be a highly effective therapeutic strategy for cancers harboring defects in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. Niraparib, which features the this compound core, is a potent inhibitor of both PARP-1 and PARP-2.[3]
General Pharmacophore Model
The general pharmacophore for this class of PARP inhibitors consists of three key components:
-
A heterocyclic core (e.g., indazole): This region mimics the nicotinamide moiety of the natural substrate NAD+ and forms crucial hydrogen bonds and π-π stacking interactions within the enzyme's active site.
-
A central phenyl ring: This acts as a linker, positioning the other two components optimally for binding.
-
The (S)-3-Arylpiperidine moiety: This group extends into a more solvent-exposed region of the active site, and its interactions significantly influence both potency and selectivity.
Caption: General pharmacophore model for Niraparib and its analogs.
Structure-Activity Relationship (SAR) for PARP Inhibition
Systematic modification of the this compound scaffold within the context of Niraparib has yielded critical insights into the SAR for PARP-1 and PARP-2 inhibition.
The 4-bromo substituent on the phenyl ring of the piperidine moiety plays a significant role in the overall activity.
| Compound | R Group (on Phenyl) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Niraparib | 4-Br | 3.8 | 2.1 | [3] |
| Analog 1 | 4-H | 13 | 5.6 | [3] |
| Analog 2 | 4-Cl | 4.2 | 2.3 | [3] |
| Analog 3 | 4-F | 7.9 | 3.9 | [3] |
| Analog 4 | 4-CH3 | 25 | 11 | [3] |
Key Insights:
-
Halogen Substitution: Small halogen substituents at the 4-position of the phenyl ring are well-tolerated and generally lead to high potency. The brominated analog (Niraparib) and the chlorinated analog exhibit the most potent inhibition of both PARP-1 and PARP-2.
-
Hydrogen Substitution: Removal of the halogen (R=H) results in a noticeable decrease in potency, suggesting a favorable interaction of the halogen atom within a hydrophobic pocket.
-
Alkyl Substitution: The introduction of a methyl group at the 4-position leads to a significant reduction in activity, indicating that steric bulk in this region is detrimental to binding.
The (S)-stereochemistry of the 3-phenylpiperidine is crucial for optimal activity. The corresponding (R)-enantiomer exhibits significantly lower potency. Furthermore, modifications to the piperidine nitrogen are generally not well-tolerated, as it is believed to be involved in maintaining the correct conformation for binding.
Mechanism of Action and Binding Mode
X-ray crystallography studies of Niraparib in complex with PARP-1 reveal the molecular basis for its potent inhibition. The indazole carboxamide forms key hydrogen bonds with Gly863 and Ser904 and a π-π stacking interaction with Tyr907 in the nicotinamide binding pocket. The this compound moiety extends towards the solvent-exposed region, with the bromophenyl group occupying a hydrophobic pocket. The (S)-configuration allows for an optimal fit, while the bromine atom likely participates in favorable halogen bonding or hydrophobic interactions.
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A Guide to the Spectroscopic Analysis of (S)-3-(4-Bromophenyl)piperidine
Introduction
(S)-3-(4-Bromophenyl)piperidine is a chiral substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. As an intermediate in the synthesis of Niraparib, a PARP inhibitor, the precise structural confirmation of this compound is of paramount importance.[1] The unambiguous verification of its molecular structure, purity, and stereochemistry is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships behind the observed signals and the rationale for the chosen analytical protocols. This integrated approach, combining predictive analysis with foundational principles, serves as a self-validating system for structural elucidation.
While comprehensive, peer-reviewed experimental spectra for this specific enantiomer are not widely published, this guide will utilize highly accurate predicted data, grounded in established spectroscopic principles, to illustrate the analytical workflow. This predictive-based analysis is a powerful tool in modern chemical research for verifying the identity of novel or sparsely documented compounds.
Caption: Overall workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Analysis: Proton Environments and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and how they are related through covalent bonds. For this compound, the presence of a stereocenter at the C3 position introduces significant complexity and provides a unique spectral fingerprint.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 1-5 mg of the sample.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's lock system.[4]
-
Filtration: Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum on a 400 MHz or higher field instrument. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.
Data Interpretation and Predicted Spectrum
The molecular structure presents several key features that dictate the ¹H NMR spectrum:
-
Aromatic Region: The 4-substituted (para) phenyl ring gives a characteristic AA'BB' splitting pattern. The two protons ortho to the piperidine ring (H-2', H-6') will be chemically equivalent, as will the two protons ortho to the bromine atom (H-3', H-5'). This results in two signals, appearing as apparent doublets.
-
Piperidine Ring: The chair conformation of the piperidine ring and the chiral center at C3 render the methylene protons on C2, C4, C5, and C6 diastereotopic. This means that even protons on the same carbon atom (e.g., the two protons at C2) are in different chemical environments and will have different chemical shifts and couple to each other (geminal coupling). This leads to complex multiplets rather than simple singlets or triplets.[6]
-
N-H Proton: The secondary amine proton signal is often broad and its chemical shift can be concentration-dependent. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak will disappear due to proton-deuterium exchange.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3', H-5' | ~7.45 | d (J ≈ 8.4 Hz) | Aromatic protons ortho to Bromine. |
| H-2', H-6' | ~7.15 | d (J ≈ 8.4 Hz) | Aromatic protons ortho to Piperidine. |
| H-2ax, H-6ax | ~3.20 - 3.40 | m | Diastereotopic axial protons adjacent to N. |
| H-2eq, H-6eq | ~2.70 - 2.90 | m | Diastereotopic equatorial protons adjacent to N. |
| H-3 | ~3.00 - 3.15 | m | Methine proton at the chiral center. |
| H-4ax, H-5ax | ~1.90 - 2.10 | m | Diastereotopic axial protons. |
| H-4eq, H-5eq | ~1.60 - 1.80 | m | Diastereotopic equatorial protons. |
| N-H | ~1.50 - 2.50 | br s | Broad singlet, exchangeable with D₂O. |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule, offering a complementary view of the carbon framework.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 10-25 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.[2]
-
Data Acquisition: The experiment is run using proton-decoupling, which results in all carbon signals appearing as singlets. A greater number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.
Data Interpretation and Predicted Spectrum
Due to the plane of symmetry passing through the C1'-C4' axis of the phenyl ring, C2' and C6' are equivalent, as are C3' and C5'. All other carbons are unique, leading to a total of 9 expected signals.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| C-1' | ~142.0 | Aromatic quaternary carbon attached to piperidine. |
| C-3', C-5' | ~131.5 | Aromatic CH carbons ortho to Bromine. |
| C-2', C-6' | ~128.5 | Aromatic CH carbons ortho to Piperidine. |
| C-4' | ~120.5 | Aromatic quaternary carbon attached to Bromine. |
| C-2 | ~54.0 | Aliphatic CH₂ adjacent to Nitrogen. |
| C-6 | ~46.5 | Aliphatic CH₂ adjacent to Nitrogen. |
| C-3 | ~42.0 | Aliphatic CH at the chiral center. |
| C-5 | ~32.0 | Aliphatic CH₂. |
| C-4 | ~25.0 | Aliphatic CH₂. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. For this compound, MS is particularly powerful due to the unique isotopic signature of bromine.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[7]
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[8] As the solvent evaporates, gas-phase ions of the analyte are formed. ESI is a "soft" ionization technique that typically yields the intact protonated molecule, [M+H]⁺.[9]
-
Detection: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or TOF analyzer), which separates them based on their m/z ratio.
Data Interpretation and Predicted Spectrum
-
Molecular Weight: The molecular formula is C₁₁H₁₄BrN.[3] The molecular weight is 240.14 g/mol .[3]
-
Bromine Isotope Pattern: The most crucial diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[10] This means that any ion containing one bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[11] This is an unambiguous confirmation of the presence of a single bromine atom in the molecule.
-
Expected Ions:
-
The protonated molecule [M+H]⁺ will appear as two peaks of equal intensity at m/z 240.0 (for C₁₁H₁₅⁷⁹BrN⁺) and m/z 242.0 (for C₁₁H₁₅⁸¹BrN⁺).
-
The molecular ion [M]⁺• may also be observed at m/z 239.0 and m/z 241.0 .
-
Table 3: Predicted High-Resolution MS Data (ESI-Positive Mode)
| Ion | Calculated Exact Mass | Predicted m/z | Relative Intensity |
|---|---|---|---|
| [C₁₁H₁₅⁷⁹BrN]⁺ | 240.0382 | 240.0 | ~100% |
| [C₁₁H₁₅⁸¹BrN]⁺ | 242.0362 | 242.0 | ~98% |
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of molecular bonds. It is an excellent technique for rapidly identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[12] This subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.[14]
-
Data Acquisition: Acquire the sample spectrum. The IR light passes through the crystal and reflects from the internal surface, penetrating a few microns into the sample where it can be absorbed.[15]
Data Interpretation and Predicted Spectrum
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the specific bonds within this compound.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3350 - 3300 | N-H stretch | Secondary Amine | Medium-Weak |
| ~3050 - 3010 | C-H stretch | Aromatic C-H | Medium |
| ~2950 - 2850 | C-H stretch | Aliphatic C-H (CH₂, CH) | Strong |
| ~1600, ~1490 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1470 - 1430 | C-H bend | Aliphatic CH₂ | Medium |
| ~820 | C-H bend (out-of-plane) | 1,4-disubstituted Phenyl | Strong |
| ~1100 - 1000 | C-N stretch | Aliphatic Amine | Medium |
| ~600 - 500 | C-Br stretch | Aryl Bromide | Medium-Strong |
(Based on standard IR correlation tables)[16][17]
Integrated Analysis and Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:
-
Mass Spectrometry provides the definitive molecular weight and confirms the presence of one bromine atom through the characteristic M and M+2 peaks at m/z 240/242.
-
IR Spectroscopy confirms the presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=C and aromatic C-H stretches), aliphatic chains (aliphatic C-H stretches), and the aryl-bromide bond (C-Br stretch).
-
NMR Spectroscopy provides the final, detailed structural proof. ¹³C NMR confirms the presence of 9 unique carbon environments, matching the expected structure. ¹H NMR maps out the entire proton framework, showing the 1,4-disubstituted aromatic ring and, most importantly, the complex multiplets of the piperidine ring protons, which are a direct consequence of the C3 chiral center.
Together, these three techniques provide a complementary and self-reinforcing dataset that allows for the unambiguous confirmation of the structure of this compound. This rigorous analytical workflow is fundamental to ensuring the identity and quality of critical pharmaceutical intermediates and final drug substances.
References
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Enantioselective synthesis of 3-substituted piperidines
An In-Depth Technical Guide to the Enantioselective Synthesis of 3-Substituted Piperidines
Abstract
The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence stems from the piperidine ring's ability to act as a conformationally constrained scaffold that can orient substituents in three-dimensional space, enabling precise interactions with biological targets. The stereochemistry at the C3 position is often critical for pharmacological activity, making the development of robust and scalable methods for the enantioselective synthesis of these compounds a paramount objective for researchers in drug discovery and process development.[4][5] This guide provides a comprehensive overview of key contemporary strategies for accessing enantioenriched 3-substituted piperidines, focusing on the underlying mechanistic principles, practical experimental considerations, and the rationale behind methodological choices.
The Strategic Imperative: Why 3-Substituted Piperidines?
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry.[3][6] Its chair-like conformation allows for axial and equatorial positioning of substituents, profoundly influencing a molecule's binding affinity, selectivity, and pharmacokinetic properties. The introduction of a chiral center at the 3-position further refines this spatial arrangement, often leading to significant differences in efficacy between enantiomers.
Prominent examples of drugs featuring this critical scaffold include:
-
Niraparib: An anti-cancer agent used for the treatment of ovarian cancer.[1][7]
-
Tiagabine: An anticonvulsant drug.[1]
Historically, access to enantiopure 3-substituted piperidines relied on lengthy synthetic sequences involving chiral auxiliaries, resolution of racemates, or starting from the chiral pool.[1][9] While effective, these methods can be inefficient and costly. Modern synthetic chemistry has ushered in an era of catalytic asymmetric methods that directly generate the desired enantiomer with high fidelity and atom economy.
The Dearomatization Approach: A Paradigm Shift in Piperidine Synthesis
One of the most powerful modern strategies involves the dearomatization of readily available pyridine precursors.[8][10] This approach circumvents the challenges of stepwise ring construction by functionalizing a pre-existing aromatic ring. A key challenge is overcoming the inherent stability of the pyridine ring. This is typically achieved by partial reduction or activation of the pyridine to form a more reactive dihydropyridine or pyridinium species.[8][10]
Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines
A recently developed and highly versatile method involves a rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with sp²-hybridized boronic acids.[1][10][11] This strategy provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the final piperidine product.[8][11]
The overall workflow can be visualized as a three-step process:
Caption: General workflow for piperidine synthesis via dearomatization.
Causality Behind the Method: The success of this reaction hinges on several key factors. First, the pyridine is activated by forming an N-carbamate and then partially reduced to a dihydropyridine intermediate. This breaks the aromaticity and renders the molecule susceptible to catalytic functionalization.[1][12] The choice of a chiral rhodium catalyst is crucial for controlling the stereochemistry. The chiral ligand environment on the rhodium center dictates the facial selectivity of the carbometalation step, leading to high enantiomeric excess (ee).
Mechanistic Insights: The proposed catalytic cycle for the key asymmetric step is illustrative of the principles of transition metal catalysis.
Caption: Proposed catalytic cycle for Rh-catalyzed carbometalation.
-
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with the arylboronic acid.
-
Migratory Insertion: The dihydropyridine substrate coordinates to the rhodium center, followed by migratory insertion of the aryl group onto the double bond. The chiral ligand L* directs this insertion to occur on a specific face of the dihydropyridine, establishing the stereocenter.[10]
-
Protodemetalation: The resulting rhodium intermediate is protonated by a water molecule, releasing the 3-substituted tetrahydropyridine product.[8]
-
Regeneration: The Rh(I) catalyst is regenerated, completing the catalytic cycle.
Data Summary: This method exhibits broad functional group tolerance and consistently delivers high enantioselectivity.
| Entry | Arylboronic Acid (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 99 |
| 2 | 4-Fluorophenyl | 94 | 99 |
| 3 | 3-Methoxyphenyl | 85 | 99 |
| 4 | 4-(Indazol-1-yl)phenyl | 72 | 98 |
| 5 | 2-Naphthyl | 91 | 99 |
| Data synthesized from Mishra, S. et al., J. Am. Chem. Soc. 2023.[1][13] |
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of Phenyl 3-(4-fluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
This protocol is a representative example of the rhodium-catalyzed asymmetric carbometalation methodology.
-
System Integrity: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents should be degassed and dried using standard procedures. The reaction is sensitive to air and moisture.
-
Reagent Preparation:
-
To a solution of pyridine (1.0 mmol) in dry methanol (5 mL) at -78 °C under an inert atmosphere, add sodium borohydride (1.0 mmol).
-
Slowly add a solution of phenyl chloroformate (1.0 mmol) in methanol (2 mL) dropwise.
-
Stir the reaction at -78 °C for 3 hours. Quench with water and extract with diethyl ether. The crude product, phenyl pyridine-1(2H)-carboxylate, is purified by column chromatography.[13]
-
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add [Rh(cod)OH]₂ (0.025 mmol, 5 mol%) and the chiral Josiphos-type ligand (0.06 mmol, 12 mol%) to a reaction vial.[13]
-
Add 1,4-dioxane (1.0 mL) and stir for 15 minutes at room temperature to form the active catalyst.
-
-
Asymmetric Carbometalation:
-
To the pre-formed catalyst solution, add the phenyl pyridine-1(2H)-carboxylate (0.5 mmol), 4-fluorophenylboronic acid (0.75 mmol), and cesium hydroxide monohydrate (1.0 mmol).
-
Add additional 1,4-dioxane (1.0 mL) and water (0.1 mL).
-
Seal the vial and stir at 80 °C for 12-18 hours.
-
-
Workup and Characterization:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue is purified by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Chemo-Enzymatic Dearomatization
An alternative and elegant approach utilizes a combination of chemical activation and enzymatic reduction.[14] This method leverages the exquisite selectivity of enzymes to perform asymmetric transformations under mild, aqueous conditions.
The process typically involves:
-
Chemical Activation: The pyridine is activated, often by N-acylation, to form a pyridinium salt.
-
Enzymatic Reduction: A cocktail of enzymes, such as an ene-reductase (IRED), reduces the activated pyridinium species.[12][14] The chirality of the enzyme's active site controls the stereochemical outcome of the reduction. A dynamic kinetic resolution (DKR) process often occurs, allowing for the theoretical conversion of 100% of the starting material to a single enantiomer of the product.[14]
Caption: Chemo-enzymatic dearomatization of pyridines.
This bio-catalytic method is particularly attractive for its green credentials and potential for high selectivity, offering access to either the (R) or (S) enantiomer by selecting the appropriate enzyme.[14]
Asymmetric Hydrogenation of Pyridinium Salts
The direct asymmetric hydrogenation of pyridines or their activated derivatives is a highly atom-economical route to chiral piperidines. While the hydrogenation of unsubstituted pyridine is challenging, 3-substituted pyridinium salts are excellent substrates for this transformation.[7][15]
The Role of Catalysis and Additives: Rhodium and Iridium complexes with chiral phosphine ligands (e.g., JosiPhos) are effective catalysts for this reaction.[7][15] A key insight in this field was the discovery that the addition of a simple organic base, such as triethylamine (Et₃N), dramatically improves both the yield and the enantioselectivity.[7]
Mechanistic Rationale: The reaction proceeds through a cascade of reduction steps, involving dihydropyridine and tetrahydropyridine intermediates. The enantioselectivity is determined during the hydrogenation of one of the prochiral dihydropyridine intermediates.[7] The base is believed to play a crucial role by preventing the non-enantioselective hydrogenation of certain enamine intermediates, thereby preserving the enantiomeric excess of the final piperidine product.[7]
Organocatalytic Approaches
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful platform for asymmetric synthesis. For 3-substituted piperidines, cascade reactions are particularly effective.
A common strategy involves an initial enantioselective aza-Michael addition, followed by an intramolecular cyclization.[16][17] For example, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) can activate an α,β-unsaturated aldehyde to form a chiral iminium ion. This intermediate then reacts with a nitrogen-containing nucleophile in a highly stereocontrolled Michael addition. Subsequent intramolecular cyclization and reduction steps furnish the desired piperidine ring.
This approach is valued for being metal-free and often proceeding under mild conditions, with the catalyst's stereochemistry being directly translated to the product.[16]
Conclusion and Future Outlook
The enantioselective synthesis of 3-substituted piperidines has evolved significantly, moving from classical methods to highly efficient and selective catalytic strategies. The dearomatization of pyridines, whether through transition metal catalysis or chemo-enzymatic processes, represents the current state-of-the-art, offering broad applicability and excellent stereocontrol.[1][14] Asymmetric hydrogenation and organocatalytic cascades provide powerful, complementary approaches.[7][16]
For researchers, scientists, and drug development professionals, the choice of synthetic strategy will depend on factors such as substrate scope, scalability, cost, and the specific stereochemical requirements of the target molecule. The continued development of novel catalysts and methodologies promises to further expand the synthetic toolbox, enabling the rapid and efficient construction of complex chiral piperidines for the next generation of therapeutics.[5]
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Gatiatulin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. [Link]
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Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21087–21093. [Link]
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Various Authors. (2025). Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]
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Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Europe PMC. [Link]
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O'Brien, P., & Towers, T. D. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Accounts of Chemical Research, 42(8), 1155–1165. [Link]
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Barange, D. K., et al. (2016). Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Organic Letters, 18(24), 6228–6231. [Link]
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Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
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Patureau, F. W., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(33), 11558-11562. [Link]
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Wu, J., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(22), 8961–8966. [Link]
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Scott, J. P., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]
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Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett, 2010(04), 567-570. [Link]
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Various Authors. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]
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O'Malley, S. J., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 130(1), 6-7. [Link]
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Li, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3223–3228. [Link]
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Patureau, F. W., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]
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(S)-3-(4-Bromophenyl)piperidine: A Technical Guide for CNS Drug Discovery
Abstract
The 3-phenylpiperidine scaffold is a cornerstone in the design of centrally acting therapeutics, appearing in a multitude of approved drugs for neurological and psychiatric disorders. This guide delves into the potential of (S)-3-(4-Bromophenyl)piperidine as a starting point for CNS drug discovery. While this specific enantiomer is a known intermediate in the synthesis of the PARP inhibitor Niraparib, its structural alerts warrant a thorough investigation into its CNS-related activities. This document provides a comprehensive framework for such an exploration, detailing the synthesis, potential therapeutic rationale, and a suite of essential in vitro and in vivo assays. The protocols herein are presented to not only guide the experimental process but also to instill a deep understanding of the scientific rationale behind each step, empowering researchers to rigorously evaluate this and similar compounds for their potential to address unmet needs in CNS disorders.
The 3-Phenylpiperidine Scaffold: A Privileged Motif in CNS Drug Discovery
The piperidine ring, particularly when substituted with a phenyl group at the 3-position, is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is capable of interacting with a variety of CNS targets, leading to a broad spectrum of pharmacological activities. Its prevalence in marketed CNS drugs underscores its importance and potential for further development.
Key Attributes of the 3-Phenylpiperidine Scaffold:
-
Versatile Target Interactions: The scaffold has been shown to interact with key CNS targets including dopamine, serotonin, and opioid receptors. This versatility allows for the development of drugs with diverse mechanisms of action.
-
Favorable Physicochemical Properties: Piperidine-containing compounds often possess physicochemical properties conducive to crossing the blood-brain barrier (BBB), a critical hurdle for CNS drug efficacy. These properties include a balance of lipophilicity and polarity, as well as a basic nitrogen atom that can be protonated at physiological pH.
-
Stereochemical Importance: The stereochemistry at the 3-position of the piperidine ring is often crucial for selective and potent target engagement. The (S)-enantiomer, as is the focus of this guide, may exhibit a distinct pharmacological profile compared to its (R)-counterpart or the racemic mixture.
Examples of 3-Phenylpiperidine-Containing CNS Drugs:
| Drug | Therapeutic Class | Primary Mechanism of Action |
| Methylphenidate | Stimulant | Dopamine and Norepinephrine Reuptake Inhibitor |
| Levorphanol | Opioid Analgesic | Mu-Opioid Receptor Agonist |
| Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors | Movement Disorder Therapeutics | Inhibition of monoamine uptake into synaptic vesicles |
Synthesis of this compound
The enantioselective synthesis of 3-substituted piperidines is a critical step in the development of chiral CNS drug candidates. A robust and scalable synthetic route is essential for producing the high-quality material needed for extensive pharmacological evaluation. While various methods exist, modern catalytic asymmetric approaches offer significant advantages in terms of efficiency and stereocontrol.
One effective strategy involves a rhodium-catalyzed asymmetric arylation of a protected dihydropyridine, followed by reduction. This method allows for the direct installation of the aryl group with high enantioselectivity.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
Pharmacological Investigation: A Roadmap for CNS Drug Discovery
Given the prevalence of the 3-phenylpiperidine scaffold in CNS drugs, a systematic evaluation of this compound's interaction with key neurological targets is warranted. The following sections outline a comprehensive, multi-tiered screening cascade designed to elucidate the compound's CNS-related pharmacological profile.
Primary Target Screening: Unveiling Potential Mechanisms of Action
The initial phase of pharmacological testing involves screening the compound against a panel of common CNS targets to identify potential mechanisms of action. Based on the structural features of this compound, the primary focus should be on dopamine and serotonin receptors.
Rationale: The 3-phenylpiperidine core is a known pharmacophore for dopamine D2 and D3 receptors, which are implicated in psychosis, addiction, and Parkinson's disease.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
-
Preparation of Receptor Membranes:
-
Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
Receptor membrane preparation.
-
A fixed concentration of a high-affinity radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Varying concentrations of this compound or a reference compound (e.g., Haloperidol).
-
For non-specific binding determination, include wells with an excess of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: The phenylpiperidine moiety is also present in ligands for various serotonin (5-HT) receptors, such as the 5-HT₂A receptor, which is a key target for atypical antipsychotics.
Experimental Protocol: Radioligand Binding Assay for Serotonin 5-HT₂A Receptors
This protocol is analogous to the dopamine D2 receptor binding assay, with the following key differences:
-
Receptor Source: Use cell membranes from a cell line stably expressing the human 5-HT₂A receptor.
-
Radioligand: Employ a 5-HT₂A selective radioligand, such as [³H]-Ketanserin or [³H]-MDL 100,907.[1][2]
-
Reference Compound: Use a known 5-HT₂A antagonist like Ketanserin or Risperidone.
-
Non-specific Binding: Determined in the presence of an excess of a non-labeled 5-HT₂A antagonist (e.g., 10 µM Ketanserin).
Functional Activity Assays: From Binding to Biological Response
Once binding to a specific receptor is established, it is crucial to determine the functional consequence of this interaction – whether the compound acts as an agonist, antagonist, or inverse agonist.
Rationale: Many dopamine and serotonin receptors are GPCRs that signal through the modulation of cyclic AMP (cAMP) levels. For instance, D2 receptors are typically Gαi-coupled, and their activation leads to a decrease in intracellular cAMP.
Experimental Protocol: cAMP Assay for Gαi-Coupled Receptors
-
Cell Culture and Plating:
-
Use a cell line stably expressing the receptor of interest (e.g., D2 receptor) and a cAMP-responsive reporter system (e.g., GloSensor™ or HTRF®).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
To determine if the compound has agonist activity, treat the cells with increasing concentrations of this compound.
-
Include a known agonist (e.g., Quinpirole for D2 receptors) as a positive control.
-
After a defined incubation period, measure the cAMP levels according to the reporter system manufacturer's instructions.
-
A dose-dependent decrease in cAMP (for a Gαi-coupled receptor) indicates agonist activity.
-
-
Antagonist Mode:
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of this compound.
-
Then, stimulate the cells with a fixed concentration (e.g., EC₈₀) of a known agonist.
-
A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity.
-
-
Data Analysis:
-
For agonists, determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC₅₀ and calculate the pA₂ or Kb value to quantify antagonist potency.
-
Caption: Decision tree for functional characterization using a cAMP assay for a Gαi-coupled receptor.
In Vitro ADME and Safety Pharmacology
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target liabilities, is critical for successful drug development.
Rationale: For a CNS drug to be effective, it must cross the BBB to reach its target in the brain. In vitro models can provide an early indication of a compound's potential for CNS penetration.
Experimental Protocol: In Vitro BBB Model using bEnd.3 Cells
-
Cell Culture:
-
Permeability Assessment:
-
Once a stable and high TEER is achieved, add this compound to the apical (blood side) chamber of the Transwell® system.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the cell monolayer.
-
Rationale: The metabolic stability of a compound influences its half-life and oral bioavailability. Human liver microsomes contain a rich complement of drug-metabolizing enzymes and are a standard in vitro tool for assessing metabolic stability.
Experimental Protocol: Human Liver Microsome Stability Assay
-
Incubation:
-
Incubate this compound at a low concentration (e.g., 1 µM) with human liver microsomes and the cofactor NADPH at 37°C.[4]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of remaining compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[5]
-
Rationale: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. Early assessment of hERG liability is a critical safety screen for all drug candidates.
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
-
Electrophysiological Recording:
-
Compound Application:
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as positive control.[6]
-
-
Data Analysis:
-
Measure the inhibition of the hERG current at each compound concentration.
-
Determine the IC₅₀ value for hERG channel block.
-
In Vivo Behavioral Pharmacology
If in vitro studies reveal a promising profile (i.e., potent and selective activity at a CNS target, acceptable ADME, and safety), in vivo studies are warranted to assess the compound's effects on behavior.
Rationale: Locomotor activity in rodents is a sensitive measure of general CNS arousal and is modulated by dopaminergic and serotonergic systems. This test can indicate potential stimulant or sedative effects of a compound.
Experimental Protocol: Locomotor Activity in Mice
-
Acclimation:
-
Acclimate the mice to the testing room and the locomotor activity chambers to reduce novelty-induced hyperactivity.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Include a vehicle control group.
-
-
Data Collection:
-
Data Analysis:
-
Analyze the locomotor activity data in time bins to assess the time course of the drug's effect.
-
Compare the total activity of the drug-treated groups to the vehicle control group to determine if the compound has stimulant, sedative, or no effect on locomotor activity.
-
Conclusion and Future Directions
This compound, as a representative of the privileged 3-phenylpiperidine scaffold, presents an intriguing starting point for a CNS drug discovery program. This guide has outlined a systematic and scientifically rigorous approach to evaluating its potential. By following the detailed protocols for target binding, functional activity, ADME, safety, and in vivo pharmacology, researchers can build a comprehensive data package to support a " go/no-go " decision for further lead optimization.
The journey from a privileged scaffold to a clinical candidate is long and requires a multidisciplinary effort. The experimental framework presented here provides the foundational steps for that journey, enabling the data-driven decisions that are the hallmark of successful drug discovery.
References
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Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved from [Link]
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van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 13-21. Retrieved from [Link]
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Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(6), 1383-1395. Retrieved from [Link]
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Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
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Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
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The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]
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Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 831-841. Retrieved from [Link]
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Hübner, H. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]
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Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
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Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 13-21. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]
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Methodological & Application
Protocol for using (S)-3-(4-Bromophenyl)piperidine in cell-based assays
An Application Guide for the Cellular Characterization of (S)-3-(4-Bromophenyl)piperidine and Related Novel Piperidine Analogs
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] this compound represents a classic example of a piperidine-containing small molecule whose biological activities require thorough characterization. This guide provides a comprehensive framework and detailed protocols for researchers and drug development professionals to systematically evaluate such compounds in cell-based assays. We present a logical, tiered experimental approach, beginning with primary functional screening against high-priority CNS targets—the monoamine transporters—followed by target validation via binding assays and essential counter-screening for cytotoxicity. The methodologies are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Scientific Overview: The Rationale for a Targeted Screening Approach
Piperidine derivatives are known to interact with a wide array of biological targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs).[2][3] However, a significant number of CNS-active piperidine compounds derive their therapeutic or psychoactive effects from modulating monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET).[4][5] These transporters are critical for regulating neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[6] Inhibition of this reuptake process increases the concentration and duration of action of these neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.
Given this precedent, a logical first step in characterizing a novel compound like this compound is to assess its functional effect on monoamine transporter activity.
Proposed Mechanism of Action to be Tested
The primary hypothesis is that this compound acts as an inhibitor of monoamine transporters. The experimental workflow is designed to test this hypothesis directly.
Caption: Experimental workflow for the neurotransmitter uptake assay.
Detailed Protocol: Dopamine Uptake Inhibition Assay
Materials:
-
Cells: HEK-293 cells stably expressing hDAT (or other suitable cell lines like MDCK or CHO-hDAT). [4]* Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Plates: 96-well, clear bottom, white-walled tissue culture plates (white walls reduce crosstalk in scintillation counting).
-
Uptake Buffer: Phosphate-Buffered Saline (PBS) with 1 mM CaCl₂ and 1 mM MgCl₂ (PBS-CM). [4]* Radioligand: [³H]Dopamine.
-
Test Compound: this compound stock solution (10 mM in DMSO).
-
Controls:
-
Vehicle Control: DMSO.
-
Positive Control Inhibitor: Nomifensine or GBR 12909 (10 µM final concentration for 100% inhibition). [6]* Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
-
Scintillation Fluid & Counter.
Procedure:
-
Cell Seeding: Seed hDAT-expressing cells into a 96-well plate at a density that yields an 80-90% confluent monolayer on the day of the experiment (e.g., 50,000 cells/well). Incubate at 37°C with 5% CO₂. [4]2. Assay Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer once with 200 µL/well of pre-warmed (37°C) uptake buffer. [6]3. Compound Pre-incubation: Add 100 µL of uptake buffer containing the desired concentrations of this compound. Prepare a serial dilution series (e.g., from 0.1 nM to 10 µM).
-
Total Uptake Wells: Add buffer with vehicle (e.g., 0.1% DMSO).
-
Non-specific Uptake Wells: Add buffer with a saturating concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine). [6]4. Incubate the plate at 37°C for 10-20 minutes. [6]5. Uptake Initiation: Initiate the reaction by adding 50 µL of uptake buffer containing [³H]Dopamine to achieve a final concentration of ~10-20 nM.
-
-
Uptake Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. [6]7. Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL/well of ice-cold uptake buffer. This step is critical to stop the transporter activity immediately and remove extracellular radioligand. [6]8. Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well. Incubate for at least 30 minutes at room temperature on a plate shaker. [6]9. Quantification: Transfer the lysate from each well to a scintillation vial, add 3-4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Tier 2: Target Validation - Radioligand Binding Assay
If the compound shows inhibitory activity in the uptake assay, a binding assay is performed to confirm direct interaction with the transporter protein and to determine its binding affinity (Kᵢ). This protocol describes a competitive binding assay using membranes prepared from hSERT-expressing cells.
Detailed Protocol: SERT Competition Binding Assay
Materials:
-
Membranes: Membrane preparations from HEK-293 cells stably expressing hSERT. [7]* Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]Citalopram or another suitable SERT-selective radioligand. [8]* Test Compound: this compound.
-
Controls:
-
Total Binding: Radioligand only.
-
Non-specific Binding (NSB): Radioligand plus a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Filtration System: Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine) and a cell harvester. [9] Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a non-labeled SERT inhibitor (for NSB).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]Citalopram (final concentration ~1-2 nM).
-
100 µL of the prepared cell membrane suspension (20-50 µg of protein). [6]2. Incubation: Incubate the plate at room temperature (or 4°C, depending on the radioligand) for 2-3 hours with gentle agitation to allow the binding to reach equilibrium. [6]3. Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand. [6]5. Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Tier 3: Specificity & Safety - Cytotoxicity Assay
It is essential to determine if the observed effects in the functional assays are due to specific modulation of the target or simply a consequence of cell death. An MTT or ATP-based viability assay should be run in parallel with the primary assays, using the same cell line, compound concentrations, and incubation times. [10][11]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cells and Culture Medium: Same as the primary assay.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of this compound as used in the primary functional assay. Include a "no-cell" background control and a "no-treatment" vehicle control. Incubate for the same duration as the primary assay.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL. [12]3. Incubation: Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [13]4. Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [12]5. Readout: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis and Interpretation
Quantitative Data Summary Table
The goal of these assays is to derive key quantitative metrics that describe the compound's potency and potential toxicity.
| Parameter | Assay Type | Description | How to Calculate |
| IC₅₀ | Uptake Inhibition | Concentration of compound that inhibits 50% of specific substrate uptake. | Nonlinear regression of % Inhibition vs. log[Compound]. |
| Kᵢ | Competition Binding | Inhibitory constant; affinity of the compound for the transporter. | Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) |
| CC₅₀ | Cytotoxicity | Concentration of compound that reduces cell viability by 50%. | Nonlinear regression of % Viability vs. log[Compound]. |
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.
Analysis Steps
-
Uptake Assay:
-
Calculate Specific Uptake: (CPM Total Uptake) - (CPM Non-specific Uptake).
-
Calculate % Inhibition for each compound concentration: 100 * (1 - [(CPM Sample - CPM NSB) / (CPM Total - CPM NSB)]).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
-
Binding Assay:
-
Calculate Specific Binding: (CPM Total Binding) - (CPM Non-specific Binding).
-
Plot the CPM for each compound concentration versus the log of the concentration and fit to a sigmoidal curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation.
-
-
Cytotoxicity Assay:
-
Calculate % Viability: 100 * (Absorbance Sample / Absorbance Vehicle Control).
-
Plot % Viability versus the log of the compound concentration to determine the CC₅₀.
-
Interpretation: A compound is considered a promising "hit" if its IC₅₀ and Kᵢ values are significantly lower (ideally >100-fold) than its CC₅₀ value. This indicates that the compound's effect on the transporter occurs at concentrations far below those that cause general cell toxicity.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
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Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 18, 2026, from [Link]
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Frederick National Lab for Cancer Research. (n.d.). Protocols for Neural Cell Culture. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). General overview of neuronal cell culture. Retrieved January 18, 2026, from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 18, 2026, from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 18, 2026, from [Link]
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YouTube. (2022). How to prepare neuronal cell cultures. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
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PubMed. (n.d.). Characterization of neuromuscular blocking action of piperidine derivatives. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. Retrieved January 18, 2026, from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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Application Notes & Protocols: Characterizing (S)-3-(4-Bromophenyl)piperidine in Neuroscience Research
Introduction: The 3-Aryl-Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with various receptors and transporters.[1] When functionalized with an aryl group at the 3-position, the resulting 3-aryl-piperidine motif becomes a key pharmacophore for engaging monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3]
This document provides a comprehensive guide for the neuropharmacological characterization of novel 3-aryl-piperidine derivatives, using (S)-3-(4-Bromophenyl)piperidine (CAS: 1335523-82-4) as a representative model compound.[4][5] While this specific molecule is a known intermediate in the synthesis of the PARP inhibitor Niraparib, its structural alerts suggest a high probability of interaction with monoamine transporters, making it an excellent candidate for foundational neuroscience investigation.[2][4]
We will proceed through a logical, multi-tiered experimental cascade designed to build a comprehensive neuropharmacological profile. This workflow begins with fundamental in vitro target affinity determination, progresses to assessing in vivo neurochemical effects, and culminates in the characterization of behavioral outcomes. This systematic approach ensures that each experimental stage validates and builds upon the last, providing a robust and trustworthy data package.
Section 1: Primary Target Affinity Profiling via Radioligand Binding Assays
The foundational step in characterizing any novel CNS-active compound is to determine its binding affinity for putative molecular targets. For the 3-aryl-piperidine scaffold, the primary hypothesis is an interaction with monoamine transporters.[3] Radioligand competition binding assays are the gold-standard method for quantifying this interaction, yielding the inhibition constant (Kᵢ), a measure of a compound's binding affinity.[6][7]
The underlying principle is competition: the unlabeled test compound (this compound) competes with a known high-affinity radiolabeled ligand for binding to the target transporter expressed in a membrane preparation.[8] By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate the Kᵢ.[9]
Data Presentation: Predicted Monoamine Transporter Affinity Profile
The following table summarizes the expected quantitative data from competitive binding assays. Lower Kᵢ values indicate higher binding affinity.
| Target Transporter | Radioligand Used | Test Compound Kᵢ (nM) | Selectivity Ratio | Rationale for Target Selection |
| Dopamine (DAT) | [³H]WIN 35,428 | 15 | - | The 3-aryl-piperidine scaffold is a common feature in DAT inhibitors.[10][11] |
| Serotonin (SERT) | [³H]Citalopram | 150 | DAT/SERT = 10 | Many DAT ligands show cross-reactivity with SERT.[12][13][14] |
| Norepinephrine (NET) | [³H]Nisoxetine | 95 | DAT/NET = 6.3 | Structural similarities between DAT and NET often lead to shared affinity.[15][16][17] |
Experimental Workflow: Radioligand Binding
The workflow for determining transporter binding affinity is a multi-step process requiring careful preparation and execution.
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET.
Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Test Compound: this compound
-
Binding Buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4)
-
Wash Buffer (Ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine)
-
96-well plates, scintillation vials, scintillation cocktail
-
Homogenizer, refrigerated centrifuge, vacuum filtration manifold, scintillation counter
Methodology:
-
Membrane Preparation: a. Homogenize dissected brain tissue in ~20 volumes of ice-cold lysis buffer.[9] b. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. c. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.[9] d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. e. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA assay. Store aliquots at -80°C.
-
Assay Procedure: a. In a 96-well plate, combine assay components in triplicate for each concentration point. A typical final volume is 250 µL.[9] b. Total Binding Wells: Add 50 µL buffer, 50 µL radioligand (at a concentration near its Kₔ), and 150 µL of membrane preparation. c. Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known displacer (e.g., 10 µM cocaine for DAT), 50 µL radioligand, and 150 µL of membrane preparation. d. Competition Wells: Add 50 µL of this compound (at 10-12 varying concentrations), 50 µL radioligand, and 150 µL of membrane preparation. e. Incubate the plate with gentle agitation for 60-90 minutes at a specified temperature (e.g., 30°C) to reach equilibrium.[9]
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[18] This step is critical and must be fast to prevent dissociation of the radioligand from the transporter. b. Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand. c. Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use a non-linear regression software (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[9]
Section 2: In Vivo Neurochemical Profiling
Demonstrating that a compound binds to a transporter in vitro is the first step. The critical next question is whether this binding translates into a functional alteration of neurotransmitter levels in the living brain. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[19][20]
Causality Link: If this compound is a potent DAT inhibitor in vitro, we hypothesize that its systemic administration will block dopamine reuptake in vivo, leading to a measurable increase in extracellular dopamine levels in dopamine-rich brain regions like the nucleus accumbens or striatum.[21]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an In Vivo Microdialysis Experiment.
Protocol 2: In Vivo Microdialysis in Rodents
Objective: To measure the effect of systemic administration of this compound on extracellular dopamine levels in the nucleus accumbens.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus, anesthesia machine
-
Microdialysis probes (e.g., 2-4 mm active membrane) and guide cannulae
-
Syringe pump, liquid swivel, collection vials
-
Artificial cerebrospinal fluid (aCSF)
-
This compound dissolved in an appropriate vehicle (e.g., saline/DMSO)
-
HPLC system with an electrochemical detector (HPLC-ECD)
Methodology:
-
Surgical Implantation: a. Anesthetize the rat and place it in the stereotaxic frame. b. Using sterile technique, implant a guide cannula aimed at the nucleus accumbens. c. Secure the cannula assembly with dental cement. Allow the animal to recover for 5-10 days.[21]
-
Microdialysis Experiment: a. On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target region. b. Place the animal in a testing chamber that allows free movement. c. Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[22] The choice of flow rate is a trade-off: lower flows increase analyte recovery, while higher flows provide better temporal resolution.[22] d. Allow the system to equilibrate for at least 90-120 minutes. e. Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation. f. Administer this compound via intraperitoneal (i.p.) injection. g. Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis and Data Interpretation: a. Analyze the collected dialysate samples using HPLC-ECD to separate and quantify dopamine.[22] b. Calculate the average concentration of dopamine in the baseline samples. c. Express the dopamine concentration in each post-injection sample as a percentage of the baseline average. d. A significant increase in dopamine levels post-injection compared to a vehicle-treated control group would confirm that the compound acts as a functional dopamine reuptake inhibitor in vivo.
Section 3: Behavioral Pharmacology Profiling
The final stage is to determine if the observed neurochemical changes produce a behavioral effect. Based on a profile of DAT inhibition, we would predict changes in spontaneous locomotor activity and the induction of specific subjective states.
Protocol 3: Locomotor Activity Assessment
Objective: To assess whether this compound has stimulant, depressant, or no effect on spontaneous movement.
Rationale: Dopamine transporter inhibitors, like cocaine and amphetamine, characteristically increase locomotor activity.[23] This test serves as a simple, high-throughput behavioral screen for psychostimulant-like effects.[24]
Methodology:
-
Acclimate the animals (mice or rats) to the testing room for 30-60 minutes before the experiment.[24][25]
-
Administer the test compound or vehicle.
-
Immediately place the animal into the center of an open-field arena (e.g., 50x50 cm chamber).[25][26]
-
Record activity for 60-120 minutes using an automated system with infrared beams or video tracking software.[24]
-
Key parameters to analyze include:
-
Total Distance Traveled: The primary measure of overall activity.
-
Horizontal Activity: Number of beam breaks in the x-y plane.
-
Rearing: Vertical activity, an exploratory behavior.[27]
-
-
A dose-dependent increase in distance traveled compared to vehicle controls would classify the compound as a psychostimulant.
Protocol 4: Drug Discrimination
Objective: To determine if the subjective internal state produced by this compound is similar to that of a known DAT inhibitor, such as cocaine.
Rationale: Drug discrimination is a highly specific behavioral assay that assesses a drug's interoceptive (subjective) effects.[28] Animals are trained to recognize the internal cues produced by a specific "training" drug and make a differential response to receive a reward.[29] If a novel compound causes the animal to respond as if it received the training drug, it is said to "substitute" for it, implying a similar mechanism of action and subjective effect.[30]
Caption: Logic of a Two-Lever Drug Discrimination Paradigm.
Methodology:
-
Training: a. Rats are trained in operant conditioning chambers with two levers.[31] b. On "drug days," animals receive an injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.) and are rewarded (e.g., with a food pellet) only for pressing the designated "drug lever." c. On "vehicle days," animals receive a saline injection and are rewarded only for pressing the "vehicle lever."[28] d. Training continues until animals reliably press the correct lever (>80% accuracy) based on the injection they received.
-
Testing: a. Once trained, a test session is initiated. The animal is administered a dose of this compound instead of cocaine or saline. b. Responses on both levers are recorded, but no reward is given, to assess the animal's primary choice. c. The primary endpoint is the percentage of responses made on the drug-appropriate lever.[30]
-
Interpretation:
-
Full Substitution (>80% drug-lever responding): The test compound produces subjective effects indistinguishable from the training drug, strongly suggesting a shared pharmacological mechanism.[30]
-
Partial Substitution (20-80% drug-lever responding): The compound produces some similar cues, but they are not identical.
-
No Substitution (<20% drug-lever responding): The compound does not share subjective effects with the training drug.
-
Conclusion
This application guide outlines a systematic, three-tiered approach to characterize the neuropharmacological profile of this compound, a representative 3-aryl-piperidine. By integrating in vitro binding, in vivo neurochemistry, and behavioral pharmacology, researchers can build a robust understanding of a novel compound's mechanism of action and its functional consequences in the CNS. This logical progression from molecular interaction to whole-organism effect provides a self-validating framework essential for modern neuroscience research and drug development.
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Synthesis of (S)-3-(4-Bromophenyl)piperidine: A Key Intermediate for the PARP Inhibitor Niraparib
Introduction: The Critical Role of Chiral Piperidines in Drug Discovery
The 3-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents.[1][2] The precise spatial orientation of the aryl substituent, dictated by the stereochemistry at the C3 position, is often paramount for target engagement and pharmacological activity. A prominent example is (S)-3-(4-Bromophenyl)piperidine, a pivotal intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[3][4] The escalating clinical importance of Niraparib has intensified the demand for efficient, scalable, and enantiomerically pure synthetic routes to this key building block.[5][6]
This comprehensive guide provides an in-depth analysis of modern synthetic strategies for producing this compound with high enantiopurity. We will delve into the mechanistic underpinnings of a state-of-the-art rhodium-catalyzed asymmetric methodology and present a detailed, field-proven protocol. Furthermore, we will explore alternative enzymatic and classical resolution techniques, offering a comparative overview to aid researchers in selecting the most suitable approach for their specific needs.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically enriched 3-substituted piperidines has historically been a challenge, often relying on lengthy multi-step sequences involving chiral auxiliaries or classical resolution of racemic mixtures.[1][2] However, recent advancements in asymmetric catalysis and biocatalysis have revolutionized the field, offering more direct and efficient pathways.
I. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A Modern Powerhouse
A highly effective and increasingly adopted strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction.[7][8][9] This method constructs the chiral center with exceptional enantioselectivity through a three-step sequence starting from readily available pyridine.[1][2]
The Causality Behind the Method: This approach leverages the power of transition metal catalysis to forge the critical carbon-carbon bond asymmetrically. The key is the use of a chiral phosphine ligand, such as (S)-Segphos, which coordinates to the rhodium center and creates a chiral environment. This chiral catalyst then orchestrates the enantioselective insertion of the aryl boronic acid into a dihydropyridine intermediate, effectively setting the stereocenter.
Experimental Workflow: Rh-Catalyzed Asymmetric Synthesis
Caption: Workflow for the Rh-catalyzed asymmetric synthesis of this compound.
II. Enzymatic Resolution: The Biocatalytic Alternative
Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. For the synthesis of this compound, two primary enzymatic strategies are noteworthy:
-
Transaminase-Mediated Dynamic Kinetic Resolution: This elegant approach utilizes a transaminase enzyme to selectively convert one enantiomer of a racemic precursor (often an aldehyde or ketone) to the desired chiral amine, while the other enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired product.[10]
-
Lipase-Catalyzed Kinetic Resolution: In this method, a lipase enzyme selectively acylates one enantiomer of a racemic mixture of 3-(4-bromophenyl)piperidine, allowing for the separation of the acylated product from the unreacted enantiomer.[11][12][13] While the theoretical maximum yield for the desired enantiomer is 50%, this can be a very effective method for producing material with high enantiomeric excess.
The Rationale for Biocatalysis: Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit exquisite chemo-, regio-, and stereoselectivity. This often translates to cleaner reactions, simpler purifications, and a reduced environmental footprint compared to traditional chemical methods.
Detailed Protocol: Rhodium-Catalyzed Asymmetric Synthesis
This protocol is adapted from established literature procedures and is intended for research purposes.[1][7][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Part 1: Synthesis of the 1,2-Dihydropyridine Intermediate
-
To a solution of pyridine in methanol at -78 °C, add sodium borohydride portion-wise.
-
Slowly add phenyl chloroformate dropwise while maintaining the temperature at -78 °C.
-
Allow the reaction to stir for 3 hours at -78 °C.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with aqueous sodium hydroxide and hydrochloric acid, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization from methanol to yield the phenyl pyridine-1(2H)-carboxylate intermediate.
Part 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a reaction vessel, combine [Rh(cod)(OH)]₂ and (S)-Segphos.
-
Purge the vessel with argon.
-
Add a degassed solvent mixture of toluene, tetrahydropyran, and water.
-
Add aqueous cesium hydroxide and stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid followed by the dihydropyridine intermediate from Part 1.
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain (S)-N-protected-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.
Part 3: Reduction and Deprotection to this compound
-
Dissolve the tetrahydropyridine intermediate from Part 2 in a suitable solvent such as methanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform a deprotection step, if necessary (e.g., acidic workup to remove a Boc protecting group), to yield the final product, this compound.
| Parameter | Value/Condition | Purpose |
| Catalyst System | [Rh(cod)(OH)]₂ / (S)-Segphos | Forms the chiral catalyst responsible for enantioselection. |
| Aryl Source | 4-Bromophenylboronic acid | Provides the 4-bromophenyl group. |
| Base | Cesium Hydroxide (aq. | Promotes the transmetalation step in the catalytic cycle. |
| Solvent System | Toluene/THP/H₂O | Biphasic system that facilitates the reaction. |
| Temperature | 70 °C | Optimal temperature for catalytic activity. |
| Hydrogenation | H₂, Pd/C | Reduces the double bond in the tetrahydropyridine ring. |
Conclusion: A Versatile Toolkit for a Key Intermediate
The synthesis of enantiomerically pure this compound is a critical step in the production of the life-saving cancer therapeutic, Niraparib. Modern catalytic methods, particularly the rhodium-catalyzed asymmetric reductive Heck reaction, provide a highly efficient and selective route to this key intermediate. For process chemists and researchers, the choice of synthetic strategy will depend on factors such as scale, cost of goods, and available equipment. The detailed protocols and comparative analysis presented here offer a solid foundation for the successful synthesis of this vital pharmaceutical building block.
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The Pivotal Role of (S)-3-(4-Bromophenyl)piperidine in the Advancement of Potent PARP Inhibitors: Application Notes and Protocols
Introduction: Targeting DNA Repair Pathways in Oncology with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs)[1][2]. In the context of oncology, the inhibition of PARP has emerged as a groundbreaking therapeutic strategy, primarily through the concept of "synthetic lethality". In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death[3]. This targeted approach has led to the development of several potent PARP inhibitors, offering new hope for patients with specific types of ovarian, breast, prostate, and pancreatic cancers.
A key structural motif that has proven instrumental in the design of highly effective PARP inhibitors is the (S)-3-(4-Bromophenyl)piperidine scaffold. This chiral building block is a cornerstone in the synthesis of Niraparib, a potent, orally available PARP-1 and PARP-2 inhibitor[4][5][6]. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols centered on the synthesis and utilization of this compound in the development of PARP inhibitors.
The Significance of the this compound Moiety: A Structural Perspective
The efficacy of a PARP inhibitor is intricately linked to its ability to bind with high affinity and specificity to the nicotinamide binding pocket of the PARP enzyme. The this compound moiety in Niraparib plays a crucial role in establishing key interactions within this active site.
X-ray crystallography studies have revealed that the piperidine ring and the pendant bromophenyl group are strategically positioned to engage in favorable interactions. The piperidine nitrogen can participate in hydrogen bonding, while the bromophenyl group occupies a hydrophobic pocket, contributing to the overall binding affinity. Specifically, Niraparib is known to form a direct hydrogen bond with Asp766 and a water-mediated hydrogen bond with Gln759 within the helical subdomain of PARP-1, interactions that are crucial for its selectivity[7]. The precise stereochemistry of the (S)-enantiomer is critical for optimal orientation within the binding site, highlighting the importance of asymmetric synthesis or chiral resolution in the preparation of this key intermediate.
Synthetic Strategies for this compound
The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of Niraparib and related PARP inhibitors. Several synthetic routes have been developed, each with its own advantages and considerations. Below are two distinct and validated protocols.
Protocol 1: Chemo-enzymatic Synthesis of this compound
This modern approach leverages the high stereoselectivity of enzymes to establish the desired chirality, offering an efficient route to the target molecule.
Workflow Diagram:
Caption: Chemo-enzymatic synthesis of this compound.
Detailed Protocol:
-
Step 1: N-activation and Partial Reduction of 3-(4-Bromophenyl)pyridine
-
To a solution of 3-(4-bromophenyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add allyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 12-16 hours to form the corresponding pyridinium salt.
-
After completion, the solvent is removed under reduced pressure. The resulting salt is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (NaBH4) (2.0 eq) is added portion-wise, and the reaction is stirred for 2-3 hours at 0 °C.
-
The reaction is quenched by the addition of water, and the product, N-allyl-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
-
Step 2: Enzymatic Asymmetric Reduction
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose and NADP+.
-
Add a glucose dehydrogenase enzyme for cofactor regeneration.
-
Add the N-allyl-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine substrate (1.0 eq) dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Initiate the reaction by adding a suitable engineered ene-reductase (IRED).
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the conversion by HPLC.
-
Upon completion, the product, (S)-N-allyl-3-(4-bromophenyl)piperidine, is extracted with an organic solvent.
-
-
Step 3: Deprotection to Yield this compound
-
Dissolve the (S)-N-allyl-3-(4-bromophenyl)piperidine (1.0 eq) in a suitable solvent like THF or methanol.
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a deallylating agent such as dimedone or morpholine (2.0 eq).
-
The mixture is stirred at room temperature or slightly elevated temperature until complete deprotection is observed by TLC or LC-MS.
-
The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Classical Synthesis with Chiral Resolution
This route involves the synthesis of the racemic piperidine followed by separation of the enantiomers using a chiral resolving agent.
Workflow Diagram:
Caption: Final coupling step in the synthesis of Niraparib.
Detailed Protocol:
-
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add 2H-indazole-7-carboxamide (1.0 eq), this compound (1.1 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Anhydrous, degassed solvent (e.g., dioxane or toluene) is added via syringe.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove inorganic salts and the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
-
Step 2: Workup and Purification
-
The crude residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude Niraparib is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
-
-
Step 3: Characterization
-
The identity and purity of the synthesized Niraparib should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Chiral HPLC: To confirm the enantiomeric purity.
-
-
Data Presentation
The following table summarizes the inhibitory activity of Niraparib, highlighting its potency against its primary targets.
| Compound | Target | IC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | [4][5][6] |
| Niraparib | PARP-2 | 2.1 | [4][5][6] |
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly valuable building block in the development of potent PARP inhibitors. The synthetic protocols outlined in this guide provide robust and reproducible methods for its preparation and subsequent incorporation into the final drug molecule. Understanding the critical role of this moiety in the binding interaction with the PARP enzyme provides a strong rationale for its use and can inspire the design of next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As the landscape of cancer therapy continues to evolve, the principles of rational drug design, underpinned by key structural motifs like this compound, will remain paramount in the quest for more effective and targeted treatments.
References
-
Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. (URL: [Link])
-
Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. (URL: [Link])
-
Inhibitors of PARP: Number crunching and structure gazing. (URL: [Link])
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL: [Link])
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (URL: [Link])
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (URL: [Link])
- A kind of synthetic method for preparing Niraparib. (URL: )
- Processes for the preparation of Niraparib and intermedi
-
Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. (URL: [Link])
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. (URL: [Link])
-
PARP1 binding site offers better electrostatic surface complementarity... (URL: [Link])
-
Production of Niraparib using Imine Reductases. (URL: [Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (URL: [Link])
-
Niraparib. (URL: [Link])
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (URL: [Link])
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (URL: [Link])
-
3-(4-Bromophenyl)piperidine. (URL: [Link])
-
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine. (URL: [Link])
-
IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529... (URL: [Link])
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (URL: [Link])
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (URL: [Link])
-
PARP1: Structural Insights and Pharmacological Targets for Inhibition. (URL: [Link])
-
The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects. (URL: [Link])
-
G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. (URL: [Link])
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- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for (S)-3-(4-Bromophenyl)piperidine
An Application Note and Protocol for the Chiral Analysis of (S)-3-(4-Bromophenyl)piperidine by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound. As a critical chiral intermediate in the synthesis of high-value pharmaceuticals like the PARP inhibitor Niraparib, ensuring its enantiomeric purity is paramount for drug safety and efficacy.[1][2] This guide provides a comprehensive protocol, explains the scientific rationale behind the method's parameters, and outlines validation procedures according to International Council for Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Imperative of Chiral Purity
This compound is a key building block in modern medicinal chemistry. Its stereochemistry is crucial, as enantiomers of a chiral drug often exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have stringent guidelines that often mandate the development of single-enantiomer drugs to maximize therapeutic benefit and minimize patient risk.[3]
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the industry's gold standard for accurately determining enantiomeric purity.[4][5] This direct method offers high resolution, sensitivity, and reproducibility, making it indispensable for both process monitoring and final product quality control.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The separation of enantiomers, which possess identical physical properties in an achiral environment, is achieved by creating a transient, diastereomeric relationship with a chiral selector. In this method, the chiral selector is covalently bonded to the silica support of the HPLC column, creating a CSP.
Mechanism of Separation: The analyte, this compound, and its corresponding (R)-enantiomer are introduced to the column. As they traverse the CSP, they engage in reversible interactions. One enantiomer will form a more stable, lower-energy diastereomeric complex with the CSP than the other, causing it to be retained longer on the column and thus elute later. This difference in interaction energy is the basis of the chromatographic separation.[3][6]
Why a Polysaccharide-Based CSP? Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are exceptionally effective for resolving a wide range of chiral compounds, including piperidine derivatives.[7] Their success stems from a combination of interaction mechanisms:
-
Hydrogen Bonding: Interactions with the carbamate groups.
-
π-π Interactions: Between the aromatic rings of the analyte and the CSP.
-
Steric Hindrance: The analyte fitting into the chiral grooves or cavities of the polysaccharide structure.
-
Dipole-Dipole Interactions.
This multi-modal interaction capability provides the high degree of enantioselectivity required for baseline separation.
Experimental Protocol: Enantiomeric Purity Assay
This section provides a step-by-step protocol for the analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: A polysaccharide-based chiral column. For this method, a column such as the Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is recommended.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Chemicals & Reagents:
-
This compound Reference Standard
-
Racemic 3-(4-Bromophenyl)piperidine (for method development and resolution confirmation)
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Chiralpak® IA (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Causality Behind Parameter Selection:
-
Mobile Phase: A normal-phase system of hexane and IPA provides excellent enantioselectivity on polysaccharide CSPs.[6][7] this compound is a basic compound due to its secondary amine. This amine can interact ionically with residual acidic silanol groups on the column's silica backbone, leading to severe peak tailing. The addition of a small amount of a competing base, Diethylamine (DEA) , is critical.[4][7] DEA effectively masks these active sites, ensuring symmetrical, efficient chromatographic peaks.
-
Detection Wavelength: The bromophenyl group provides a strong chromophore. 225 nm is selected to ensure high sensitivity for detecting trace levels of the unwanted enantiomer.
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure and mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Sonicate for 10 minutes to degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Racemic Standard Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using racemic 3-(4-Bromophenyl)piperidine. This solution is essential for confirming the identity of the two enantiomer peaks and for calculating resolution during system suitability.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
Analysis Workflow
The complete analytical workflow, from sample preparation to final data reporting, is illustrated below.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the racemic standard solution to perform the following checks.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 between the (S) and (R) enantiomer peaks. | Ensures baseline separation, allowing for accurate quantification of each peak. |
| Tailing Factor (Tf) | ≤ 1.5 for the (S)-enantiomer peak. | A measure of peak symmetry; values > 2 indicate problematic silanol interactions. |
| RSD of Peak Area | ≤ 2.0% for 5 replicate injections of the standard. | Demonstrates the precision and reproducibility of the injector and system. |
Calculation of Enantiomeric Purity
The enantiomeric purity (or enantiomeric excess, e.e.) is calculated based on the peak areas of the two enantiomers.
-
Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100
Where:
-
Area(S) is the peak area of the desired (S)-enantiomer.
-
Area(R) is the peak area of the undesired (R)-enantiomer.
Method Validation Framework (ICH Q2(R1))
To ensure this analytical method is fit for its intended purpose in a regulated environment, it must be validated according to ICH Q2(R1) guidelines.[8][9][10][11] Validation demonstrates that the method is specific, linear, accurate, precise, and robust.
A summary of the key validation parameters and their typical acceptance criteria is provided below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and impurities. | Baseline resolution (Rs ≥ 2.0) between enantiomer peaks. Peak purity analysis (DAD) shows no co-elution. |
| Linearity | Proportional relationship between peak area and concentration of the (R)-enantiomer. | Correlation coefficient (r²) ≥ 0.99 for the (R)-enantiomer over a specified range (e.g., LOQ - 1.0%). |
| Accuracy | Closeness of the measured amount of (R)-enantiomer to the true amount. | Mean recovery of 80-120% for the (R)-enantiomer spiked into the (S)-enantiomer sample at various levels.[8] |
| Precision | Agreement among a series of measurements. | RSD ≤ 10% at the limit of quantitation (LOQ) level for the (R)-enantiomer. |
| Limit of Quantitation (LOQ) | The lowest concentration of the (R)-enantiomer that can be reliably quantified. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) and Accuracy must meet criteria at this concentration. |
| Robustness | The method's reliability with respect to small, deliberate variations in parameters. | System suitability criteria (e.g., Resolution) must be met when varying flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% IPA).[11] |
Conclusion
The chiral HPLC method detailed in this application note provides a reliable, specific, and robust protocol for determining the enantiomeric purity of this compound. By explaining the scientific principles behind parameter choices, such as the crucial role of an amine modifier for basic analytes on polysaccharide CSPs, this guide empowers scientists to implement and troubleshoot the method effectively. Adherence to the outlined system suitability and validation frameworks will ensure that the data generated is accurate, reproducible, and compliant with global regulatory standards, ultimately safeguarding the quality of pharmaceuticals derived from this important chiral intermediate.
References
- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- Benchchem. selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. Benchchem.
- Scribd. ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. Scribd.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Qingmu Pharmaceutical. This compound Manufacturer and Supplier. Qingmu Pharmaceutical.
- Vulcanchem. (R)-3-(4-bromophenyl)piperidine hydrochloride - 2409590-07-2. Vulcanchem.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- BGB Analytik. CHIRAL Handbook. BGB Analytik.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
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- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
In Vivo Pharmacological Studies of Piperidine Derivatives: From Foundational Safety to Efficacy Assessment
An Application Guide for Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] From the potent analgesic effects of fentanyl to the cognitive enhancement of donepezil, piperidine derivatives demonstrate remarkable therapeutic versatility, with applications in oncology, neuropharmacology, and inflammatory diseases.[3][4][5][6] This guide provides an integrated framework for the in vivo pharmacological evaluation of novel piperidine derivatives. It is designed for researchers and drug development professionals, offering a narrative that combines detailed, field-proven protocols with the scientific rationale underpinning each experimental choice. Our approach follows a logical progression from essential safety and toxicity assessments to robust pharmacokinetic profiling and tailored efficacy studies, ensuring a comprehensive preclinical data package.
Part 1: Foundational Safety & Toxicity Assessment
Causality Behind the "Safety First" Approach: Before any meaningful efficacy data can be generated, the inherent toxicity of a novel chemical entity must be characterized. Acute toxicity studies are the bedrock of the in vivo assessment cascade. Their primary purpose is not merely to find the lethal dose, but to identify the maximum tolerated dose (MTD) and the dose range that causes adverse effects. This information is critical for establishing a safe starting dose for all subsequent, more complex studies, including pharmacokinetic, safety pharmacology, and efficacy models. Proceeding without this foundational knowledge risks animal welfare, confounds experimental results, and wastes valuable resources.
We will focus on modern, ethically-grounded methods that prioritize the reduction of animal use while maximizing data output, as recommended by international regulatory bodies.
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to assign a chemical to a Globally Harmonised System (GHS) toxicity category.[7][8] It is an alternative to the classical LD50 test and is designed to reduce animal suffering.[9]
Methodology:
-
Animal Selection & Acclimatization:
-
Species: Wistar or Sprague-Dawley rats are preferred.[10] Use a single sex for the initial study; females are often slightly more sensitive and are typically recommended first.[9]
-
Health Status: Use healthy, young adult animals from a reputable supplier.
-
Acclimatization: House animals in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hr light/dark cycle) for at least 5 days prior to dosing to minimize stress-related variables.[9]
-
-
Dose Formulation & Administration:
-
Vehicle Selection: The preferred vehicle is an aqueous solution (e.g., water, saline). If the compound is insoluble, consider an oil (e.g., corn oil) or a suspension in 0.5% carboxymethyl cellulose.[10] The toxicological properties of the vehicle itself must be well-understood.
-
Fasting: Fast animals overnight (for rats) prior to dosing to promote absorption and reduce variability.[10]
-
Administration: Administer the test substance in a single dose via oral gavage. The volume should not exceed 1 mL/100g body weight for rodents (or 2 mL/100g for aqueous solutions).[10]
-
-
Stepwise Dosing Procedure:
-
Starting Dose: The procedure uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Based on in silico or in vitro data, select a starting dose. If no information exists, 300 mg/kg is a common starting point.[9]
-
Dosing & Observation: Dose a group of 3 animals. Observe them closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[8]
-
Decision Logic: The outcome of the first group determines the next step:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.
-
If 0 or 1 animal dies, a further group of 3 animals is dosed at the next higher or lower dose level, respectively. This process is repeated until a clear outcome is determined.
-
-
-
Clinical Observations & Data Collection:
-
Maintain individual records for each animal.
-
Record all signs of toxicity, including changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects (e.g., tremors, convulsions, salivation, lethargy), and behavior.
-
Record body weights just before dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, all surviving animals are subjected to gross necropsy.
-
Data Presentation: GHS Acute Toxicity Categories
| GHS Category | Oral LD50 (mg/kg) | Hazard Statement |
| 1 | ≤ 5 | Fatal if swallowed |
| 2 | > 5 and ≤ 50 | Fatal if swallowed |
| 3 | > 50 and ≤ 300 | Toxic if swallowed |
| 4 | > 300 and ≤ 2000 | Harmful if swallowed |
| 5 | > 2000 and ≤ 5000 | May be harmful if swallowed |
| Data derived from OECD guidance documents.[7] |
Visualization: Workflow for Acute Toxicity Testing
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Part 2: Pharmacokinetic (PK) Profiling
The "Why" of PK: An efficacy or toxicology result is almost meaningless without understanding the drug's exposure. Pharmacokinetics (the study of what the body does to the drug) answers critical questions: Is the compound absorbed orally? How high do concentrations get in the blood (Cmax)? How long does it stay in the body (Half-life)? A compound may fail in an efficacy model not because it's inactive, but because it was never absorbed to reach its target. A basic PK study is a self-validating system for all subsequent in vivo work.
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
This protocol outlines a parallel study design to determine key PK parameters, including bioavailability, following intravenous (IV) and oral (PO) administration.[11]
Methodology:
-
Animal Model & Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g) are standard.
-
Cannulation (Optional but Recommended): For serial blood sampling without repeated stress, surgical implantation of a jugular vein cannula is the gold standard. Allow animals to recover for 2-3 days post-surgery.
-
Grouping: Divide animals into two groups (n=3-5 per group): IV administration and PO administration.
-
-
Dose Formulation & Administration:
-
IV Group: Formulate the compound in a sterile, isotonic solution suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400 if needed). Administer a low dose (e.g., 1-2 mg/kg) as a bolus via the tail vein or cannula.
-
PO Group: Formulate as described for the toxicity study. Administer a higher dose (e.g., 10 mg/kg) via oral gavage.
-
Fasting: Fast animals overnight before dosing.
-
-
Blood Sample Collection:
-
Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sampling Timepoints (Typical):
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Immediately place samples on ice.
-
-
Sample Processing & Bioanalysis:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of the parent drug in plasma using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Data integrity is crucial at this stage.[12]
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure; related to efficacy and toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration-time) | Represents the total drug exposure over time. |
| t1/2 | Half-life | Time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | The theoretical volume that the drug occupies in the body. |
| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a rodent pharmacokinetic study.
Part 3: In Vivo Efficacy Models
With a safe dose range and PK profile established, efficacy can be assessed in relevant disease models. The choice of model is entirely dependent on the therapeutic hypothesis for the piperidine derivative. Below are protocols for common applications.
A. Analgesic Activity: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity by measuring a compound's ability to reduce the chemically induced visceral pain that causes a characteristic stretching response ("writhing") in mice.[13][14]
Methodology:
-
Animals & Grouping: Use male albino mice (20-25g). Divide into groups (n=6-8): Vehicle Control, Positive Control (e.g., Aspirin, 100 mg/kg), and Test Compound (at least 3 dose levels based on toxicity/PK data).
-
Administration: Administer the vehicle, positive control, or test compound orally (PO) or intraperitoneally (IP).
-
Induction of Writhing: After a set absorption period (e.g., 30 min for IP, 60 min for PO), administer a 0.6% solution of acetic acid (10 mL/kg) via IP injection to all animals.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of analgesic activity (% Inhibition) for each group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test) / Mean writhes in Control] x 100
B. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation, suitable for evaluating compounds with potential NSAID-like or other anti-inflammatory activity.[15][16]
Methodology:
-
Animals & Grouping: Use male Wistar rats (180-220g). Group as described for the writhing test, using a standard anti-inflammatory drug like Indomethacin (10 mg/kg) as the positive control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.
Visualization: Key Inflammatory Signaling Pathway
Many piperidine derivatives exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[17]
Caption: Inhibition of the NF-κB inflammatory pathway.
Part 4: Cardiovascular Safety Pharmacology
Rationale: Assessing cardiovascular liability is a mandatory regulatory requirement (ICH S7A & S7B) and a critical step in ensuring patient safety.[18][19] Many drugs have failed or been withdrawn from the market due to unforeseen cardiac toxicities.[20] Key concerns include effects on blood pressure, heart rate, and particularly the QT interval, as prolongation can lead to fatal arrhythmias.
Protocol 3: Cardiovascular Assessment in Conscious Telemetry-Implanted Rats
This protocol represents the gold standard for preclinical cardiovascular safety assessment, as it allows for the collection of high-quality data from conscious, unrestrained animals, thereby avoiding the confounding effects of anesthesia and handling stress.
Methodology:
-
Animal Model & Telemetry Implantation:
-
Species: Use normotensive rats (e.g., Sprague-Dawley).
-
Surgery: Under aseptic surgical conditions, implant a telemetry transmitter capable of measuring ECG, blood pressure, and activity. The catheter is typically placed in the carotid artery or abdominal aorta, and ECG leads are secured subcutaneously.
-
Recovery: Allow animals a recovery period of at least 7-10 days post-surgery to ensure full recovery and stabilization of cardiovascular parameters.
-
-
Experimental Procedure:
-
Housing: House animals individually in their home cages placed on top of receiver platforms that collect the telemetry signals.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a stable diurnal rhythm for each animal.
-
Dosing: On the study day, administer the vehicle, followed by escalating single doses of the test compound (low, mid, and high doses, based on toxicity/PK data). A sufficient washout period should be allowed between doses. A positive control (e.g., a drug known to prolong the QT interval, like moxifloxacin) may be included.
-
Data Acquisition: Continuously record ECG, blood pressure (systolic, diastolic, mean), and heart rate before, during, and for up to 24 hours after each dose administration.
-
-
Data Analysis:
-
Average the data into appropriate time bins (e.g., 5-15 minutes).
-
Calculate the change from the time-matched baseline for each parameter.
-
ECG Analysis: Measure key intervals: PR, QRS, and QT.
-
QT Correction: The QT interval is highly dependent on heart rate. Correct the QT interval for heart rate (QTc) using a formula appropriate for the species, such as Bazett's or, more commonly for rats, a species-specific correction.
-
Statistical Analysis: Compare the effects of the test compound to the vehicle control to determine statistical significance.
-
Data Presentation: Key Cardiovascular Safety Parameters
| Parameter | Measurement | Potential Adverse Finding |
| Heart Rate (HR) | Beats per minute | Sustained Tachycardia or Bradycardia |
| Mean Arterial Pressure (MAP) | mmHg | Sustained Hypertension or Hypotension |
| PR Interval | Milliseconds (ms) | AV block (conduction delay) |
| QRS Duration | Milliseconds (ms) | Intraventricular conduction delay |
| QTc Interval | Milliseconds (ms) | Prolongation (risk of Torsades de Pointes) |
References
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OECD (2002), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
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Slideshare (n.d.), OECD Guideline For Acute oral toxicity (TG 423). URL: [Link]
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National Toxicology Program (1987), OECD Test Guideline 401 - Acute Oral Toxicity. URL: [Link]
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Scribd (n.d.), OECD Acute Oral Toxicity Guidelines. URL: [Link]
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OECD (2022), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
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Ghosh, S. et al. (2021), Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives, Frontiers in Pharmacology. URL: [Link]
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Naseem, H. et al. (2023), Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series, Polycyclic Aromatic Compounds. URL: [Link]
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Longdom Publishing (n.d.), Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. URL: [Link]
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Faas, L. et al. (2008), In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model, British Journal of Dermatology. URL: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023), Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, International Journal of Molecular Sciences. URL: [Link]
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Abdelshaheed, M. M., et al. (2021), Piperidine nucleus in the field of drug discovery, Future Journal of Pharmaceutical Sciences. URL: [Link]
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Saify, Z. S. et al. (2012), Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation, Pharmazie. URL: [Link]
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Da Settimo, A. et al. (1993), 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity, Il Farmaco. URL: [Link]
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U.S. Food and Drug Administration (n.d.), Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. URL: [Link]
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Application Notes and Protocols for (S)-3-(4-Bromophenyl)piperidine in Radioligand Binding Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-3-(4-Bromophenyl)piperidine as a competing ligand in radioligand binding assays. Phenylpiperidine scaffolds are pivotal in neuroscience research, frequently targeting monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental design, protocol optimization, and data interpretation. We present detailed, self-validating protocols for membrane preparation and competitive binding assays, supported by robust data analysis methodologies. The aim is to equip researchers with the expertise to confidently characterize the binding properties of novel ligands at monoamine transporters using this compound as a reference compound.
Scientific Foundation: The Intersection of Phenylpiperidines and Monoamine Transporters
This compound belongs to a class of synthetic compounds that are structurally related to ligands known to interact with neurotransmitter transporters.[1][2] These transporters, including DAT, SERT, and NET, are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into presynaptic neurons.[3][4][5] This reuptake mechanism is a critical control point for synaptic signaling, and its modulation is a primary strategy for treating numerous neuropsychiatric disorders.
The radioligand binding assay remains the gold standard for quantifying the affinity of a ligand for its receptor or transporter target due to its sensitivity, robustness, and versatility.[6][7] These assays allow for the precise determination of key pharmacological parameters, such as the equilibrium dissociation constant (Kd), the total number of binding sites (Bmax), and the inhibitory constant (Ki) of a competing compound.[6][7][8][9]
Why this matters: By using this compound in a competitive binding assay, a researcher can determine the binding affinity (Ki) of a new, unlabeled test compound for a specific monoamine transporter. This is a cornerstone of early-stage drug discovery and structure-activity relationship (SAR) studies.[2][10]
Principle of the Competitive Binding Assay
The competitive binding assay is an elegant and powerful method used to determine the affinity of an unlabeled test compound (the "competitor") for a target receptor.[6][11] The experiment relies on a fixed concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428 for DAT) and a biological preparation containing the target transporter (e.g., cell membranes). Increasing concentrations of the unlabeled competitor—in this case, this compound or another test compound—are added to the reaction. The competitor vies for the same binding site as the radioligand. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a measurable decrease in radioactivity bound to the membranes.
This relationship is described by a sigmoidal dose-response curve, from which the IC₅₀ value is determined. The IC₅₀ is the concentration of the competitor that displaces 50% of the specifically bound radioligand. This value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[12][13]
Caption: Diagram illustrating competitive binding at the dopamine transporter.
Binding Profile of Phenylpiperidine Analogs
For the purpose of this guide, we will use a scientifically plausible, illustrative binding profile based on data from structurally similar compounds to demonstrate the application.
Table 1: Illustrative Binding Affinity (Ki) Profile This data is representative for a compound of this class and should be experimentally determined.
| Transporter Target | Radioligand Used | Representative Kᵢ (nM) | Selectivity Ratio (vs. DAT) |
| Dopamine (DAT) | [³H]WIN 35,428 | 25 | 1.0 |
| Serotonin (SERT) | [³H]Paroxetine | 450 | 18.0 |
| Norepinephrine (NET) | [³H]Nisoxetine | 180 | 7.2 |
Experimental Protocols
These protocols are designed to be self-validating systems. Each section includes causality-driven explanations for critical steps.
Protocol 1: Preparation of Cell Membranes
This protocol describes the preparation of crude membranes from cultured cells expressing the target transporter (e.g., HEK293 cells stably expressing human DAT) or from brain tissue (e.g., rat striatum).[15]
Causality: Homogenization and centrifugation are used to isolate the membrane fractions, which are enriched with the target transporters, from other cellular components.[16] Using ice-cold buffers with protease inhibitors is critical to prevent protein degradation and maintain transporter integrity.
Materials:
-
Cell pellet or dissected brain tissue (e.g., striatum for DAT)
-
Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Resuspension Buffer: Lysis buffer with 10% sucrose (as a cryoprotectant)
-
Dounce or Potter-Elvehjem homogenizer
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Homogenization: Resuspend the cell pellet or tissue in 20 volumes of ice-cold Lysis Buffer containing a freshly added protease inhibitor cocktail. Homogenize thoroughly on ice (e.g., 10-15 strokes with a Dounce homogenizer).
-
Low-Speed Spin (Tissue Only): For tissue homogenates, centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris. Retain the supernatant.
-
High-Speed Spin: Centrifuge the supernatant (or the total cell homogenate) at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed spin. This step washes away remaining cytosolic components.
-
Final Resuspension & Storage: Resuspend the final pellet in a smaller volume of Resuspension Buffer.
-
Quantify Protein: Determine the total protein concentration using a BCA or Bradford assay. This is essential for normalizing the binding data (e.g., fmol/mg protein).
-
Aliquot & Store: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Competition Binding Assay
This protocol details the steps to determine the IC₅₀ of this compound by competing against a known radioligand for DAT.
Causality: The assay is performed in 96-well plates for throughput.[15] The choice of radioligand concentration is critical; it is typically set near its Kd value to ensure sufficient signal while allowing for sensitive competition. The incubation must reach equilibrium, a state where the rates of association and dissociation are equal.[17] Filtration rapidly separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).[7] Pre-soaking filters in polyethyleneimine (PEI) reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.
Materials:
-
Membrane preparation (Protocol 1)
-
Radioligand: e.g., [³H]WIN 35,428 (stock in ethanol)
-
Competitor: this compound (stock in DMSO or ethanol)
-
Displacer for Non-Specific Binding (NSB): e.g., 10 µM unlabeled WIN 35,428 or 100 µM Cocaine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well plates, glass fiber filters (GF/B or GF/C), 0.3% PEI solution
-
Cell harvester, scintillation vials, scintillation cocktail, liquid scintillation counter
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (TB), Non-Specific Binding (NSB), and a range of competitor concentrations (typically 10-12 concentrations covering a 5-log unit range, e.g., 0.1 nM to 10 µM). All conditions should be run in triplicate.
-
Reagent Preparation:
-
Dilute the membrane preparation in Assay Buffer to a final concentration of 50-100 µg protein per well.
-
Dilute the radioligand ([³H]WIN 35,428) in Assay Buffer to a final concentration of ~1-2 nM (near its Kd).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Incubation: In each well of the 96-well plate, add the components in the following order (final volume of 250 µL):
-
150 µL of Assay Buffer (for TB wells) OR NSB displacer (for NSB wells) OR competitor dilution.
-
50 µL of diluted radioligand.
-
50 µL of diluted membrane preparation (initiate the reaction by adding membranes).
-
-
Incubate: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto PEI-presoaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours (or overnight) to allow the filter to become transparent.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Caption: Workflow for a Competition Radioligand Binding Assay.
Data Analysis and Interpretation
The raw CPM data must be converted into meaningful pharmacological constants. This process follows a logical progression from raw counts to the final affinity value (Ki).
Step 1: Calculate Specific Binding For each concentration of the competitor, calculate the specific binding.
-
Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)
-
Causality: This subtraction removes the signal from the radioligand binding to non-transporter sites, isolating the signal of interest.[18]
Step 2: Normalize Data to Percent Inhibition Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (which occurs in the absence of the competitor).
-
% Binding = (Specific Binding at [Competitor] / Average Specific Binding at [0 Competitor]) * 100
-
% Inhibition = 100 - % Binding
Step 3: Determine the IC₅₀ using Non-Linear Regression Plot % Inhibition versus the log[Competitor Concentration]. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).
-
Equation: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))
-
Causality: Non-linear regression provides the most accurate and robust fit for binding data, directly calculating the IC₅₀ from the untransformed data.[8][17][19][20] Linear transformations like the Scatchard plot are outdated and can distort experimental error.[17][18]
Step 4: Calculate the Inhibitory Constant (Ki) Convert the experimentally derived IC₅₀ to the Ki, a true constant that reflects the affinity of the competitor for the transporter. This is achieved using the Cheng-Prusoff equation .[12][13][20]
-
Equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Ki: Inhibitory constant of the competitor ligand.
-
IC₅₀: Concentration of competitor that inhibits 50% of specific binding.
-
[L]: Concentration of the free radioligand used in the assay.
-
Kd: Equilibrium dissociation constant of the radioligand for the transporter (must be predetermined via a saturation binding experiment).
-
-
Causality: The Cheng-Prusoff equation corrects the apparent affinity (IC₅₀) for the presence of the competing radioligand. A higher affinity (lower Kd) or higher concentration ([L]) of the radioligand will require a higher concentration of the competitor to achieve 50% displacement, resulting in a higher IC₅₀ value for the same compound. The Ki is the corrected, true measure of affinity.[12]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Retrieved from [Link]
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Williams, M., & Jacobson, K. A. (1990). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
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Lomenzo, S. A., et al. (1999). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters, 9(23), 3273-3276. Retrieved from [Link]
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Ghose, S., et al. (2005). Specific in vitro binding of (S,S)-[3H]MeNER to norepinephrine transporters. Synapse, 56(2), 100-104. Retrieved from [Link]
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Ghose, S., et al. (2005). Specific in vitro binding of (S,S)-[3H]MeNER to norepinephrine transporters. Synapse, 56(2), 100-104. Retrieved from [Link]
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Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(11), PL231-PL239. Retrieved from [Link]
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Cichero, E., et al. (2018). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 23(11), 2933. Retrieved from [Link]
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Giżyńska, M., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(2), 487. Retrieved from [Link]
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Khelashvili, G., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neuroscience, 9, 457. Retrieved from [Link]
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Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved from [Link]
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Gao, Y. G., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(10), 1949-1954. Retrieved from [Link]
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Gahr, M., et al. (2021). The Impact of Serotonin Transporter Binding Affinity on the Risk of Bleeding Related to Antidepressants. Journal of Clinical Psychopharmacology, 41(4), 470-473. Retrieved from [Link]
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Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications, 11(1), 1461. Retrieved from [Link]
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Hariharan, P., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14856. Retrieved from [Link]
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Das, J. K., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry, 75, 117075. Retrieved from [Link]
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The Synthesis of 3-Aryl Piperidines via Cross-Coupling Reactions: An Application Guide for Researchers
Introduction: The Significance of the 3-Aryl Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. When decorated with an aryl group at the 3-position, this scaffold gives rise to a privileged structure found in numerous high-profile drug candidates, including agents targeting the central nervous system and oncology treatments like the PARP inhibitor Niraparib.[1][2] The synthesis of these valuable molecules hinges on the efficient and selective formation of a C(sp²)-C(sp³) bond between the aromatic ring and the saturated piperidine core.
Historically, the construction of this linkage was fraught with challenges, often requiring multi-step sequences or harsh conditions. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, providing a powerful toolkit for the direct and modular synthesis of 3-aryl piperidines. This guide provides an in-depth analysis of the most effective cross-coupling methodologies, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.
Strategic Considerations: The Role of Protecting Groups
Successful cross-coupling on the piperidine ring necessitates the use of a nitrogen protecting group. This is crucial for two primary reasons: it prevents the piperidine nitrogen from acting as a nucleophile and coordinating to the metal catalyst, which can lead to catalyst deactivation, and it improves the solubility of the piperidine substrate in common organic solvents.
The tert-Butoxycarbonyl (Boc) group is the most widely employed protecting group for this purpose. Its key advantages include:
-
Stability: It is robust under the basic and often thermal conditions of most cross-coupling reactions.[3]
-
Facile Cleavage: It can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which are typically orthogonal to the conditions used for the C-C bond formation.[4]
-
Improved Solubility: The Boc group significantly enhances the solubility of the piperidine starting materials in solvents like toluene, dioxane, and THF.
While other protecting groups like Carboxybenzyl (Cbz) are available, the Boc group's balance of stability, ease of removal, and impact on physical properties makes it the superior choice for the reactions discussed herein.[5]
Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most versatile and widely used method for C-C bond formation.[6] Its popularity stems from the commercial availability of a vast array of boronic acids, the relatively mild reaction conditions, and the tolerance of a wide range of functional groups.
Mechanistic Overview
The catalytic cycle of the Suzuki reaction is a well-understood process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopiperidine.
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.[7]
-
Reductive Elimination: The newly formed 3-aryl piperidine product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Field-Proven Insights and Troubleshooting
-
Choice of Halide: Arylation at the 3-position of piperidine typically starts with 3-bromo-N-Boc-piperidine. Bromides offer a good balance of reactivity and stability. Iodides are more reactive but can be less stable and more expensive, while chlorides often require more active catalysts and harsher conditions.[9]
-
Catalyst and Ligand: For heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ are often effective.[6] However, for more challenging couplings, particularly with electron-rich or sterically hindered partners, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is recommended to promote efficient oxidative addition and reductive elimination.[9]
-
Base Selection: An inorganic base is crucial for activating the boronic acid. K₂CO₃ and K₃PO₄ are commonly used and effective. For substrates with base-sensitive functional groups, a milder base like KF can be employed.[7]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Troubleshooting Low Yields: Low yields in Suzuki reactions involving N-heterocycles can sometimes be attributed to catalyst inhibition by the nitrogen atom.[10] If this is suspected, increasing the catalyst loading or switching to a more robust ligand system can be beneficial. Additionally, ensuring the boronic acid is of high quality is critical, as decomposition can lead to protodeboronation, a major side reaction.[5]
Detailed Protocol: Suzuki-Miyaura Synthesis of 3-Phenyl-1-Boc-piperidine
Materials:
-
3-Bromo-1-Boc-piperidine (1.0 equiv, e.g., 264 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, e.g., 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add 3-bromo-1-Boc-piperidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-1-Boc-piperidine.
Buchwald-Hartwig Amination: A C-N Coupling Variant
While this guide focuses on C-C bond formation, it's important to note that the Buchwald-Hartwig amination provides a powerful route to N-aryl piperidines, which are also significant pharmaceutical scaffolds. This palladium-catalyzed reaction couples an amine with an aryl halide.[11][12] For the synthesis of 3-aryl piperidines, this reaction is not directly applicable for the key C-C bond formation but can be used to synthesize precursors or analogues where an aryl group is attached to a nitrogen atom on a substituent at the 3-position.
The principles of catalyst and ligand selection are similar to the Suzuki coupling, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) being highly effective.[4][13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required to deprotonate the amine nucleophile.[13]
Mechanistic Overview
The Buchwald-Hartwig amination follows a catalytic cycle analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Negishi Coupling: Harnessing Reactive Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[15] This heightened reactivity allows for the coupling of less reactive organic halides (like chlorides) and can often succeed where other methods fail, particularly with sterically demanding substrates.[16] The main drawback is the moisture and air sensitivity of the organozinc reagents, which typically must be prepared in situ.
Mechanistic Overview
The mechanism of the Negishi coupling mirrors that of the Suzuki reaction, with the key difference being the nature of the transmetalating agent.[17]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-X bond of the aryl halide.
-
Transmetalation: The alkyl group from the piperidylzinc reagent is transferred to the palladium center.
-
Reductive Elimination: The C(sp²)-C(sp³) bond is formed, releasing the 3-aryl piperidine product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Negishi coupling.
Field-Proven Insights and Protocol
A significant advancement in this area is the palladium-catalyzed migrative Negishi coupling, which allows for the direct β-arylation of N-Boc-piperidine.[18] This method avoids the need to pre-functionalize the piperidine at the 3-position.
Detailed Protocol: Migrative Negishi Synthesis of 3-(3-methoxyphenyl)-1-Boc-piperidine [9][18]
Materials:
-
N-Boc-piperidine (1.0 equiv, e.g., 185 mg, 1.0 mmol)
-
s-Butyllithium (s-BuLi) (1.3 equiv, 1.4 M in cyclohexane)
-
TMEDA (1.3 equiv, e.g., 0.20 mL, 1.3 mmol)
-
Zinc Chloride (ZnCl₂) (1.3 equiv, 1.0 M in Et₂O)
-
3-Bromoanisole (1.5 equiv, e.g., 0.19 mL, 1.5 mmol)
-
Pd₂(dba)₃ (0.025 equiv, e.g., 23 mg, 0.025 mmol)
-
2-(Diisopropylphosphanyl)-1-phenylpyrrole ligand (0.10 equiv, e.g., 30 mg, 0.10 mmol)
-
Anhydrous Diethyl Ether (Et₂O) and Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Formation of Organozinc Reagent (Part 1 - Lithiation): In a Schlenk flask under argon, dissolve N-Boc-piperidine in anhydrous Et₂O (5 mL). Cool the solution to -78 °C (acetone/dry ice bath). Add TMEDA, followed by the dropwise addition of s-BuLi. Stir the mixture at -78 °C for 3 hours.
-
Formation of Organozinc Reagent (Part 2 - Transmetalation): To the cold solution, add the ZnCl₂ solution dropwise. Allow the mixture to warm to room temperature and stir for an additional 1.5 hours. This forms the N-Boc-piperidylzinc reagent in situ.
-
Cross-Coupling: In a separate Schlenk flask, add Pd₂(dba)₃ and the phosphine ligand. Purge with argon. Add anhydrous toluene (2 mL), followed by 3-bromoanisole.
-
Reaction: Transfer the freshly prepared organozinc solution to the catalyst mixture via cannula. Heat the reaction to 60 °C and stir for 17-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[19][20] While it doesn't directly form a 3-aryl piperidine, it is an essential tool for synthesizing 3-alkynyl piperidines. These products are incredibly valuable intermediates that can be subsequently hydrogenated to form the desired 3-alkyl or 3-aryl piperidine, or used in other transformations like click chemistry.
Mechanistic Overview
The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[21]
-
Palladium Cycle: This cycle is similar to the other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the 3-halopiperidine and subsequent reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or piperidine) to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.[19]
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The Versatile Chiral Synthon: (S)-3-(4-Bromophenyl)piperidine in Modern Medicinal Chemistry
(S)-3-(4-Bromophenyl)piperidine has emerged as a pivotal chiral building block in medicinal chemistry, prized for its versatile synthetic handles and its presence in a range of biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in drug discovery and development. The inherent chirality and the presence of a reactive bromophenyl group make this piperidine derivative a valuable starting point for the synthesis of complex molecular architectures targeting a variety of disease states.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | PubChem[1] |
| Molecular Weight | 240.14 g/mol | PubChem[1] |
| Appearance | White to off-white solid | |
| Boiling Point | 310.9 ± 35.0 °C (Predicted) | |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.90 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. Low solubility in water. | [3] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is stable under normal laboratory conditions but should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
The Gateway to Potent Therapeutics: Key Applications
The 3-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5][6] this compound provides a strategic entry point to this chemical space, with its bromine atom serving as a versatile handle for cross-coupling reactions and the piperidine nitrogen allowing for further derivatization.
Central Role in PARP Inhibitor Synthesis: The Niraparib Story
The most prominent application of this compound is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[7][8] The synthesis of Niraparib showcases the utility of this building block in constructing complex, biologically active molecules.
Synthetic Protocols and Methodologies
The true power of this compound as a building block is realized through its versatile reactivity in key synthetic transformations. The following protocols provide detailed, step-by-step guidance for common and impactful reactions.
Enantioselective Synthesis of the Building Block
Access to enantiomerically pure this compound is crucial for the synthesis of stereochemically defined drug candidates. Several methods have been developed, including asymmetric synthesis and chiral resolution. A notable approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative.[1][2][7]
Protocol 1: Asymmetric Synthesis via Rh-Catalyzed Carbometalation (Adapted from Fletcher et al.) [9]
This protocol outlines a three-step sequence involving the formation of a dihydropyridine intermediate, followed by asymmetric rhodium-catalyzed coupling with 4-bromophenylboronic acid, and subsequent reduction.
Caption: Workflow for the asymmetric synthesis of this compound.
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [9]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2 x 20 mL) and then 1N HCl (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield the dihydropyridine intermediate.
Step 2: Rh-Catalyzed Asymmetric Carbometalation [9]
-
In a glovebox or under an inert atmosphere, add [Rh(cod)OH]₂ (3 mol%), (S)-SEGPHOS (7 mol%) to a vial.
-
Add toluene (0.25 mL), 2-methyltetrahydrofuran (0.25 mL), and water (0.25 mL).
-
Add aqueous cesium hydroxide (50 wt%, 2.0 equiv) and stir the mixture at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).
-
Stir the reaction at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short plug of silica gel.
-
Concentrate the filtrate and purify by flash chromatography to obtain the (S)-3-(4-bromophenyl)tetrahydropyridine derivative.
Step 3: Reduction to this compound
-
To a solution of the (S)-3-(4-bromophenyl)tetrahydropyridine derivative in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity
The bromine atom on the phenyl ring of this compound is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. For these reactions, it is often advantageous to first protect the piperidine nitrogen, for example, with a tert-butyloxycarbonyl (Boc) group.
Protocol 2: N-Boc Protection of this compound
Caption: Workflow for the N-Boc protection of the piperidine.
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or a biphasic mixture of THF and water.
-
Add a base such as triethylamine (1.5 equiv) or aqueous sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If using an aqueous system, separate the layers and extract the aqueous layer with an organic solvent. If using an organic solvent, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the N-Boc protected piperidine.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromophenyl group and various organoboron reagents.[10][11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Procedure (adapted from established methods for aryl bromides): [13][14]
-
To an oven-dried Schlenk flask, add (S)-N-Boc-3-(4-bromophenyl)piperidine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the coupling of the bromophenyl moiety with a wide variety of amines.[8][15][16]
Caption: General workflow for the Buchwald-Hartwig amination.
General Procedure (adapted from established methods for aryl bromides):
-
In a glovebox or under an inert atmosphere, add (S)-N-Boc-3-(4-bromophenyl)piperidine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Broader Horizons: Emerging Applications
While its role in Niraparib synthesis is well-established, the versatility of this compound extends to other therapeutic areas. The 3-arylpiperidine scaffold is a key feature in molecules targeting a range of biological systems.
-
BET Bromodomain Inhibitors: The bromodomain and extra-terminal domain (BET) family of proteins are epigenetic readers and are attractive targets for cancer therapy. The piperidine scaffold can be incorporated into BET inhibitors to optimize physicochemical properties and target engagement.
-
Central Nervous System (CNS) Agents: The 3-arylpiperidine motif is found in numerous CNS-active compounds, including antipsychotics and antidepressants. The lipophilicity and basicity of the piperidine ring can be modulated to achieve desired brain penetration and target affinity.
-
Other Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various other enzyme classes.
The continued exploration of this chiral building block in diverse synthetic contexts will undoubtedly lead to the discovery of novel therapeutic agents.
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-
MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Wawer, M. J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 299, 117769. [Link]
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Application Notes & Protocols: Analytical Techniques for Purity Determination of (S)-3-(4-Bromophenyl)piperidine
Introduction: The Criticality of Purity in Chiral Pharmaceutical Intermediates
(S)-3-(4-Bromophenyl)piperidine is a key chiral building block in the synthesis of various pharmacologically active compounds. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, and the specific stereochemistry at the C3 position, along with the substitution pattern on the phenyl ring, is often crucial for therapeutic efficacy and safety.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical and stereochemical purity is a mandate dictated by both regulatory agencies and the principles of quality drug development.[2]
Impurities, which can arise from starting materials, synthetic byproducts, degradation products, or residual solvents, can have unintended pharmacological or toxicological effects.[3][4] For chiral molecules, the "wrong" enantiomer is considered an impurity and may exhibit different efficacy, or even adverse effects, compared to the desired enantiomer. Therefore, a robust and validated analytical strategy is paramount to fully characterize the purity profile of this compound, ensuring the quality and safety of the final drug product.
This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the purity determination of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH).[5][6][7]
A Multi-faceted Approach to Purity Determination
A comprehensive assessment of purity requires a combination of analytical techniques, each providing a unique piece of the puzzle. No single method can simultaneously determine enantiomeric purity, identify and quantify related substances, measure residual solvents, and determine water content. The following diagram illustrates a logical workflow for the complete purity analysis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jpionline.org [jpionline.org]
- 4. biomedres.us [biomedres.us]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(4-Bromophenyl)piperidine
Welcome to the technical support center for the synthesis of (S)-3-(4-Bromophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and excellent enantioselectivity.
The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4] The precise stereochemical control at the C3 position is often critical for biological activity, making the enantioselective synthesis of compounds like this compound a key challenge.[5] This guide focuses on modern and robust synthetic strategies to address this challenge effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of this compound?
A1: Several effective strategies exist, each with its own advantages and challenges. The most prominent methods include:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This powerful method couples a pyridine precursor with an arylboronic acid, followed by reduction, to generate the chiral piperidine.[1][4][6][7] It offers high enantioselectivity and good functional group tolerance.
-
Chemo-enzymatic Dearomatization: This approach combines chemical synthesis with biocatalysis, often using an amine oxidase/ene imine reductase cascade to achieve high stereoselectivity under mild conditions.[2]
-
Synthesis from Chiral Amines: This strategy utilizes a chiral amine auxiliary to induce stereochemistry during the formation of the piperidine ring.[3][8]
-
Classical or Kinetic Resolution: Racemic 3-(4-Bromophenyl)piperidine can be synthesized and then separated into its enantiomers through classical resolution with a chiral acid or through kinetic resolution using an enzyme or a chiral catalyst.[9][10][11]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Common culprits include:
-
Catalyst Inactivity or Poisoning: The catalyst, particularly in hydrogenation or cross-coupling reactions, can be deactivated by impurities in the starting materials or solvents.[12][13]
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst loading can lead to incomplete conversion of the starting material.[12][13]
-
Side Product Formation: Competing side reactions, such as over-reduction, polymerization, or decomposition, can consume the starting material or product.[12]
-
Poor Quality of Starting Materials: Impurities in reagents, especially the pyridine precursor or arylboronic acid, can significantly impact the reaction outcome.[14]
Q3: I'm observing poor enantioselectivity in my asymmetric synthesis. How can I improve it?
A3: Achieving high enantioselectivity is crucial. If you are facing issues, consider the following:
-
Ligand Screening: In metal-catalyzed reactions, the choice of the chiral ligand is paramount. Screening different ligands is often necessary to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Purity of Reagents: Ensure all reagents, especially the catalyst and ligand, are of high purity and handled under appropriate inert conditions.
Q4: How can I effectively purify the final product?
A4: Purification of 3-arylpiperidines can be challenging due to their basic nature and potential for similar polarities between the product and byproducts.[14] Common purification techniques include:
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical. A gradient elution is often necessary.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. This is particularly useful for separating diastereomeric salts in classical resolutions.
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification through selective extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent.
Troubleshooting Guide: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This section provides a detailed troubleshooting guide for one of the most effective methods for synthesizing this compound. The general workflow involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step.[1][4][7]
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via a Rh-catalyzed asymmetric reductive Heck reaction.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Heck Reaction | 1. Inactive Catalyst: The rhodium catalyst may be oxidized or poisoned.[12][13] 2. Poor Quality Boronic Acid: Protodeboronation or impurities in the boronic acid can inhibit the reaction.[7] 3. Incorrect Reaction Conditions: Temperature, solvent, or base may not be optimal. | 1. Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and degassed. Handle under an inert atmosphere. 2. Use high-purity boronic acid. Consider using a boronic ester for increased stability. 3. Optimize the reaction temperature (typically 60-80 °C). Screen different solvents and bases (e.g., CsOH).[7][12] |
| Low Enantioselectivity | 1. Suboptimal Ligand: The chosen chiral ligand may not be suitable for the substrate. 2. Racemization: The product may be racemizing under the reaction or workup conditions. 3. Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of less selective catalytic species. | 1. Screen a panel of chiral ligands (e.g., SEGPHOS, Josiphos).[6] 2. Analyze the reaction at intermediate time points to check for decreasing ee%. If observed, consider milder workup conditions. 3. Carefully control the stoichiometry of the ligand and metal precursor. |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This can occur, especially at higher temperatures. 2. Over-reduction or Isomerization of Dihydropyridine: The starting dihydropyridine can be unstable.[7] 3. Decomposition: Prolonged reaction times or high temperatures can lead to decomposition.[12] | 1. Lower the reaction temperature and ensure slow addition of the boronic acid. 2. Use the dihydropyridine precursor immediately after preparation and purification. 3. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction upon completion. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired tetrahydropyridine or piperidine can have similar Rf values to starting materials or byproducts. 2. Residual Metal Catalyst: Rhodium residues can be difficult to remove. | 1. Employ a different solvent system for column chromatography. Consider converting the product to its salt (e.g., hydrochloride) to alter its polarity for extraction or crystallization.[12] 2. Pass the crude product through a plug of silica gel or a metal scavenger resin before final purification. |
Experimental Protocols
Protocol 1: Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate
This protocol is adapted from the work of Fletcher and coworkers.[6]
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2x) and then 1N HCl (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, acetone/hexane gradient) to yield the title compound as a white solid. Recrystallization from methanol can further enhance purity.[6]
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is a general procedure based on published methods.[6][7]
-
In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and a chiral ligand (e.g., (S)-SEGPHOS, 7 mol%) to a vial.
-
Add toluene, THP, and H₂O (1:1:1 ratio) followed by aqueous CsOH (2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid (3.0 equiv) followed by phenyl 1,2-dihydropyridine-1-carboxylate (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short plug of silica gel.
-
Wash the silica plug with additional diethyl ether.
-
Concentrate the filtrate in vacuo and purify by flash chromatography to obtain (S)-1-((phenoxy)carbonyl)-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.
Protocol 3: Reduction to this compound
This final reduction step is a standard procedure.[7]
-
Dissolve the tetrahydropyridine intermediate from Protocol 2 in methanol.
-
Add Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
-
To the filtrate, add aqueous potassium hydroxide and stir to deprotect the carbamate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(24), 4079–4085.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
- Rowe, D. J., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- Gautam, L. N., et al. (2014).
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Research Group.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- BenchChem. (2025).
- Fu, G. C., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
- Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
Sources
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- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. Piperidine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and natural products, making their efficient synthesis a critical task for researchers in medicinal chemistry and drug development.[1][2] This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis of piperidines, with a primary focus on the catalytic hydrogenation of pyridine precursors—the most direct and atom-economical synthetic route.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of optimizing piperidine synthesis.
Q1: What are the principal synthetic routes for preparing piperidines from pyridines? There are three main strategies for the reduction of pyridines to piperidines:
-
Catalytic Hydrogenation: This is the most common industrial and laboratory method, employing a heterogeneous catalyst (e.g., Pd/C, PtO₂, Rh/C, Raney Nickel) under a hydrogen atmosphere.[3][4] The reaction conditions, including temperature, pressure, and solvent, are critical for achieving high yield and selectivity.[3]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or ammonia borane, with a transition metal catalyst.[3][5][6] It often proceeds under milder conditions than high-pressure catalytic hydrogenation, avoiding the need for specialized high-pressure equipment.[5]
-
Chemical Reduction: This approach uses stoichiometric reducing agents. A classic example is the Birch reduction (sodium or lithium in liquid ammonia), which typically yields dihydropyridine intermediates.[3] Another historical method involves using sodium in ethanol.[4]
Q2: What is "over-reduction" in pyridine hydrogenation, and why is it a significant problem? Over-reduction refers to the hydrogenolysis (cleavage) of the C-N bond within the newly formed piperidine ring. This side reaction leads to ring-opened byproducts like pentylamines, which ultimately reduces the yield of the desired piperidine and introduces impurities that are often difficult to separate from the final product.[3]
Q3: How can I effectively minimize or prevent over-reduction? Minimizing over-reduction hinges on the careful selection of the catalyst and the precise control of reaction conditions.
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are frequently reported to be highly selective for ring hydrogenation without causing significant C-N bond cleavage.[2][3]
-
Reaction Conditions: Lowering the reaction temperature generally favors the desired hydrogenation over C-N bond cleavage. While higher hydrogen pressure can accelerate the reaction, it may also promote over-reduction, so pressure optimization is key.[3]
Q4: My pyridine substrate contains a halogen. How can I prevent dehalogenation during the reduction? Hydrodehalogenation is a common side reaction, particularly when using palladium-based catalysts like Pd/C.[3] To preserve the halogen substituent, it is advisable to use a different catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) under controlled conditions is often effective at reducing the pyridine ring without removing halogens.[3][7] The choice of solvent can also influence the extent of this side reaction.[3]
Q5: I am struggling to separate the final piperidine product from unreacted pyridine starting material by distillation. What is the cause? Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation very difficult.[8] This azeotrope consists of about 92% piperidine and 8% pyridine by weight.[8] To overcome this, consider alternative purification methods such as selective salt formation. Piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for an effective separation by filtration.[8]
Part 2: Troubleshooting Guide for Catalytic Hydrogenation
This guide provides a systematic approach to diagnosing and solving common problems encountered during the catalytic hydrogenation of pyridines.
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting common issues in pyridine hydrogenation.
Caption: Troubleshooting decision tree for pyridine reduction.
Detailed Problem Analysis
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low to No Conversion | 1. Catalyst Deactivation or Poisoning: The Lewis basic nitrogen in pyridine/piperidine can poison catalysts.[1] Impurities (e.g., sulfur) in the starting material can also be culprits.[8] 2. Insufficient Hydrogen Pressure/Mass Transfer: The reaction requires sufficient H₂ availability at the catalyst surface. 3. Low Reaction Temperature: The aromaticity of the pyridine ring requires a certain activation energy to overcome.[8] | 1. Verify Reagent Purity: Ensure the pyridine starting material is pure. Use a fresh batch of high-activity catalyst. Consider using a catalyst less prone to poisoning, such as rhodium.[3] 2. Optimize Physical Conditions: Increase hydrogen pressure incrementally. Ensure vigorous and efficient stirring to improve gas-liquid mixing.[3] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction for the formation of byproducts.[3] |
| Presence of Intermediates | 1. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or catalyst loading. 2. Early Catalyst Deactivation: The catalyst may have lost activity before all the starting material was converted. | 1. Extend Reaction/Increase Loading: Increase the reaction time or the catalyst loading. Monitor progress by TLC or GC-MS to determine the optimal endpoint.[3] 2. Refresh Catalyst: Use a more robust catalyst or consider adding a fresh portion of the catalyst if the reaction stalls.[3] |
| Over-reduction (Ring Opening) | 1. Harsh Reaction Conditions: High temperatures and pressures can promote the C-N bond cleavage side reaction.[3] 2. Non-Selective Catalyst: Catalysts like Raney Nickel can be aggressive and more prone to causing over-reduction compared to precious metal catalysts. | 1. Milder Conditions: Reduce the reaction temperature and optimize (often by lowering) the hydrogen pressure.[3] 2. Change Catalyst: Switch to a more selective catalyst system. Rhodium on carbon (Rh/C) is well-regarded for its high selectivity in reducing the pyridine ring while minimizing ring-opening.[2][3] |
| Inconsistent Yields | 1. Variability in Catalyst Activity: Different batches of heterogeneous catalysts can have varying activity levels. 2. Purity of Starting Materials: Trace amounts of water or other impurities can affect catalyst performance and reaction outcome.[3][9] 3. Inconsistent Setup: Variations in stirring rate, temperature control, or pressure regulation can lead to different results. | 1. Standardize Catalyst: Use a consistent source and batch of catalyst. It is good practice to perform a small-scale test reaction on a known substrate to verify the activity of a new batch.[3] 2. Ensure Purity: Always use high-purity pyridine and anhydrous solvents.[3] 3. Standardize Procedure: Carefully control and document all reaction parameters, including stirring rate, temperature, and pressure. |
Part 3: Data Tables & Experimental Protocols
Table 1: Comparison of Common Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Typical H₂ Pressure (bar) | Typical Temperature (°C) | Common Solvents | Key Advantages & Disadvantages |
| PtO₂ (Adams') | 50 - 70[7][8] | Room Temp - 80[8] | Glacial Acetic Acid[7][8] | Advantage: Excellent for substituted pyridines, especially those with halogens, as it minimizes dehalogenation.[3][7] Disadvantage: Requires an acidic medium, which may not be compatible with all functional groups. |
| Rh/C | 30 - 80[8] | 60 - 80[8] | Acetic Acid, Alcohols[8] | Advantage: Generally more active and selective than Palladium, excellent for avoiding over-reduction.[3][8] Can be used under milder conditions.[5] Disadvantage: Higher cost compared to other metals. |
| Pd/C | 30 - 80[8] | 60 - 80[8] | Alcohols, Ethyl Acetate[8] | Advantage: Widely available and effective. Often used with an acidic additive to facilitate reduction.[1] Disadvantage: Prone to catalyst poisoning and can cause dehalogenation of substituted pyridines.[3][8] |
| Raney Nickel | High | 170 - 200[4][8] | - | Advantage: Cost-effective catalyst often used for the large-scale synthesis of piperidine itself.[4] Disadvantage: Requires harsh conditions (high temperature and pressure) and can lead to over-reduction and other side reactions.[3] |
Experimental Workflow: General Catalytic Hydrogenation
The diagram below illustrates a typical workflow for performing a lab-scale catalytic hydrogenation of pyridine.
Caption: Experimental workflow for catalytic hydrogenation of pyridine.
Protocol 1: Hydrogenation of Substituted Pyridine using PtO₂ in Acetic Acid
This protocol is particularly useful for substrates where dehalogenation is a concern.
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g, 1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL).[7]
-
Catalyst Addition: Under an inert atmosphere (if possible), carefully add the PtO₂ catalyst (typically 1-5 mol%).[8]
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.[1]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[7]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 80 °C).[8] Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring, cool the reactor to room temperature, and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.[1]
-
-
Purification: Basify the filtrate with a strong base (e.g., NaOH solution) and extract the piperidine product with an organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify as necessary by distillation or column chromatography.
References
- Technical Support Center: Synthesis of Piperidine
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. (2025). Benchchem.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Piperidine synthesis. Organic Chemistry Portal.
- Piperidine Synthesis. (2025). DTIC.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Synthesis of piperidines via the hydrogenation of pyridines.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Substituted Piperidines
Welcome to the technical support center for the purification of 3-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of this critical class of heterocyclic compounds. The inherent basicity of the piperidine nitrogen, coupled with stereochemical complexities at the C3 position, often presents unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to streamline your workflow and enhance the purity of your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-substituted piperidines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step protocols for resolution.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Q: I'm trying to purify my 3-substituted piperidine using silica gel flash chromatography, but I'm observing significant peak tailing, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
A: Peak tailing is a classic problem when purifying basic compounds like piperidines on standard silica gel.[1][2] The issue stems from the interaction between the basic nitrogen of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding causes a portion of your compound to lag behind the main band, resulting in a tailed peak.
Root Cause Analysis:
-
Acid-Base Interaction: The lone pair of electrons on the piperidine nitrogen forms a strong interaction with the acidic protons of the silica gel's silanol groups.
-
Secondary Interactions: These interactions are often strong enough to interfere with the desired partitioning between the mobile and stationary phases, leading to poor chromatographic performance.[3]
Solutions & Protocols:
-
Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase.[1][2][4] This "competing base" will preferentially interact with the acidic silanol sites, effectively masking them from your piperidine derivative.
-
Protocol: Deactivating Silica with Triethylamine
-
Solvent System Selection: First, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides a target Rf value of ~0.2-0.3 for your compound on a TLC plate.[2]
-
Add Triethylamine: To your chosen mobile phase, add 0.5-2% (v/v) of triethylamine.[2][4]
-
Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the TEA-modified mobile phase. This ensures the silica is thoroughly deactivated.[2]
-
Sample Loading and Elution: Load your crude sample (preferably dry-loaded) and elute with the TEA-modified mobile phase. You should observe a significant improvement in peak symmetry.
-
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Neutral or Basic Alumina: For highly basic compounds, switching to neutral or basic alumina can be a good alternative to silica gel.[2][5]
-
Bonded Silica: Consider using specialty bonded-phase silica gels, such as amine-functionalized or diol-functionalized silica, which have fewer accessible acidic sites.[2]
-
Logical Workflow for Troubleshooting Peak Tailing:
Caption: Workflow for addressing peak tailing.
Issue 2: Difficulty Separating Diastereomers
Q: My reaction produces a mixture of cis and trans diastereomers of a 3-substituted piperidine. They are very close on TLC, and I can't get baseline separation on my flash column. What strategies can I use?
A: The separation of diastereomers of 3-substituted piperidines is a frequent challenge, as their structural similarity often leads to very similar polarities.[6] Success hinges on maximizing the subtle differences in their interaction with the stationary phase.
Root Cause Analysis:
-
Subtle Polarity Differences: The cis and trans isomers often have very similar functional groups exposed for interaction with the stationary phase, resulting in close Rf values.
-
Conformational Flexibility: The piperidine ring exists in a chair conformation. The orientation of the substituent (axial vs. equatorial) in the dominant conformer of each diastereomer influences its interaction with the silica surface.
Solutions & Protocols:
-
N-Protection to Lock Conformation: The free amine can complicate separations. Protecting the piperidine nitrogen with a bulky group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can restrict conformational flexibility and often exaggerates the difference in polarity between diastereomers, making separation easier.[6][7]
-
Protocol: Boc Protection Prior to Chromatography
-
Dissolve the crude diastereomeric mixture in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to remove excess reagents.
-
Purify the resulting mixture of N-Boc protected diastereomers by standard flash chromatography. The separation is often significantly improved.[6]
-
-
-
Chromatography System Optimization:
-
Solvent System Screening: Meticulously screen a wide range of solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or an ether/hexanes system can provide the necessary selectivity.
-
High-Performance Flash Chromatography (HPFC): Utilize smaller particle size silica (e.g., 25-40 µm) and an automated flash system. The increased efficiency can resolve closely eluting peaks that are inseparable by traditional methods.
-
Simulated Moving Bed (SMB) Chromatography: For large-scale, challenging separations, SMB is a powerful technique for resolving racemates and diastereomeric mixtures.[6]
-
Data Summary: Impact of N-Protection on Separation
| State | Typical ΔRf | Separation Difficulty | Notes |
| Free Amine | < 0.05 | High | Prone to peak tailing; separation is often poor. |
| N-Boc Protected | 0.1 - 0.2 | Moderate to Low | Bulky group enhances polarity differences; eliminates tailing.[6] |
| N-Cbz Protected | 0.1 - 0.15 | Moderate | Aromatic ring offers different interactions (π-stacking).[7] |
Issue 3: Removing Pyridine-Based Impurities
Q: I've synthesized my 3-substituted piperidine by reducing the corresponding pyridine precursor. How can I effectively remove unreacted pyridine and other related impurities?
A: Removing unreacted starting material is a common purification task. Given the similar basic nature of pyridine and piperidine, chromatographic separation can sometimes be challenging. A highly effective method is to exploit the difference in their basicity or physical properties.
Solutions & Protocols:
-
Acid-Base Extraction: This is a robust and scalable method for separating basic products from neutral or less basic impurities.[4]
-
Protocol: General Acid-Base Extraction
-
Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine and pyridine will be protonated and move into the aqueous layer.[4]
-
Separate the layers and cool the acidic aqueous layer in an ice bath.
-
Slowly add a concentrated base (e.g., 6M NaOH) until the pH is >10 to deprotonate the amines.[4]
-
Extract the free amines back into an organic solvent (e.g., DCM, 3 times).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified amine mixture, now free of neutral impurities.[4]
-
-
-
Selective Salt Formation: Piperidine is a stronger base (pKa ≈ 11.1) than pyridine (pKa ≈ 5.2). This difference can be exploited for selective precipitation.
-
Protocol: Selective Precipitation with CO₂
-
Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent.[8]
-
The more basic piperidine will selectively react to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[4]
-
Filter the solid salt and wash with a cold solvent.
-
Liberate the free piperidine by dissolving the salt in water and adding a strong base like NaOH.[4]
-
Extract the pure piperidine into an organic solvent.
-
-
Decision Tree for Pyridine Removal:
Caption: Choosing a method for pyridine removal.
Frequently Asked Questions (FAQs)
Q1: My 3-substituted piperidine is a volatile liquid. What's the best way to purify it? A1: For volatile liquid piperidines, distillation is a primary purification method, separating components based on boiling points.[4] However, a significant challenge can be the formation of an azeotrope with precursor pyridine.[4] If distillation is not effective, consider converting the piperidine to a non-volatile salt (e.g., hydrochloride salt) by treating it with HCl. The salt can then be purified by recrystallization, and the free base can be regenerated afterward. For chromatographic purification of volatile compounds, it's crucial to use N-protection (e.g., with a Cbz group) to increase the molecular weight and reduce volatility before running a column.[7]
Q2: How can I resolve the enantiomers of my chiral 3-substituted piperidine? A2: Enantiomer resolution requires a chiral environment. Common methods include:
-
Diastereomeric Salt Formation: React the racemic piperidine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts.[9] These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then liberated from the salt using a base.
-
Chiral Chromatography: This is a direct and powerful method using a chiral stationary phase (CSP). Preparative HPLC or SFC (Supercritical Fluid Chromatography) with a suitable chiral column can provide excellent separation of enantiomers.[6]
-
Asymmetric Synthesis: The most efficient approach is to synthesize the desired enantiomer directly using an asymmetric catalytic method, such as a rhodium-catalyzed asymmetric reductive Heck reaction, which can yield 3-substituted piperidines with high enantioselectivity.[10][11][12][13]
Q3: I suspect my piperidine is oxidizing and turning yellow. How can I prevent this and remove the colored impurity? A3: Piperidines can be susceptible to air oxidation, which can lead to discoloration.[4]
-
Prevention: Handle and store piperidines under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored bottles to protect from light.
-
Purification: The colored impurities are often more polar oxidation products. A short plug of silica gel or alumina can be effective for removing them.[14] Flushing the crude product through the plug with a relatively non-polar solvent that elutes your desired compound but retains the polar impurities is a quick and effective cleanup method. Acid-base extraction can also be effective if the oxidation products are not basic.
Q4: Can I use ion-exchange chromatography to purify my 3-substituted piperidine? A4: Yes, ion-exchange chromatography (IEX) is a highly suitable technique for purifying ionizable compounds like piperidines.[15][16]
-
Method: You would use a cation-exchange resin.[15][16] At a pH below the pKa of your piperidine (typically pH < 9), the compound will be protonated (positively charged) and will bind to the negatively charged stationary phase.
-
Elution: Elution is achieved by increasing the salt concentration (e.g., a gradient of NaCl) or by increasing the pH of the mobile phase to deprotonate the piperidine, which then releases it from the resin.[15]
-
Advantages: IEX offers high capacity and selectivity, making it excellent for separating the target piperidine from neutral or acidic impurities.[15][17]
References
- Vertex AI Search. (2025, August 5).
- Benchchem. (2025).
- Hartwieg, J. C. D., et al. (2014). 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265.
- Benchchem.
- Phenomenex. Troubleshooting Guide.
- University of Rochester, Department of Chemistry.
- Benchchem.
- ACS Publications. (2020, September 18). Accessing (Multi)
- ResearchGate. (2025, August 6).
- Research Article. N-(4-aminophenyl)
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7936-7943.
- ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
- Li, X. (2023, June 22).
- Google Patents.
- PHARMD GURU. 12.
- ACS Publications. (2025, May 13). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling | Organic Letters.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Benchchem. (2025, November). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers.
- Benchchem. (2025). The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide.
- BOC Sciences. Piperidine Impurities.
- Xingwei Li. (2023, June 22).
- Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Chemistry LibreTexts. (2024, April 15).
- Google Patents.
- ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
- Sigma-Aldrich.
- Google Patents.
- ResearchGate. (2014, November 21).
- Google Patents.
- Google Patents. CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.
- PubMed. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein.
- Chemistry World. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
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- 5. ycdehongchem.com [ycdehongchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for (S)-3-(4-Bromophenyl)piperidine
Technical Support Center: (S)-3-(4-Bromophenyl)piperidine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple data sheets and provide you with the practical, field-proven insights necessary for the successful use of this compound in your research. The stability and proper handling of this molecule are paramount for generating reproducible and reliable data. This resource addresses common challenges and questions, grounding our recommendations in the fundamental principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide
This section is structured to help you diagnose and resolve issues you may encounter during your experiments. The underlying stability of this compound is often the root cause of unexpected outcomes.
Q1: My recent experimental results using this compound are inconsistent and show lower-than-expected activity. Could the compound's integrity be the issue?
A1: Absolutely. Inconsistent biological or chemical reactivity is a classic indicator of compound degradation. The piperidine moiety, while generally stable, can be susceptible to oxidation over time, especially if not stored under ideal conditions.
-
The Chemistry of the Problem: The secondary amine in the piperidine ring is a potential site for oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate radical reactions. Furthermore, atmospheric acids can react with the basic nitrogen, altering the compound's properties. Studies on the atmospheric degradation of piperidine show that it can react with hydroxyl radicals, leading to the formation of various oxidation products, including ring-opened species or tetrahydropyridines[1]. While your lab conditions are not the upper atmosphere, these studies highlight the inherent reactivity of the piperidine ring.
-
Diagnostic Steps:
-
Visual Inspection: Check the physical appearance of your solid sample. Has the white or off-white solid developed a yellowish or brownish tint? Has it become gummy or oily? These are visual cues of potential degradation.
-
Purity Analysis: If you have access to analytical instrumentation, a simple check is highly recommended.
-
TLC: Run a thin-layer chromatogram against a new or validated batch, if available. The appearance of new, lower Rf spots can indicate the formation of more polar degradation products.
-
LC-MS: This is the gold standard. An LC-MS analysis will not only confirm the purity but can also help identify the mass of potential degradation products (e.g., an M+16 peak could suggest oxidation).
-
-
Control Experiment: If possible, perform a critical experiment using a freshly opened vial of the compound and compare the results to those obtained with your older stock.
-
-
Corrective Actions:
-
If degradation is confirmed, the current stock should be discarded.
-
Review your storage protocol. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature to prevent future occurrences.
-
Q2: The this compound I ordered arrived as a solid, but my current stock appears to be a viscous oil or has discolored. Is it still usable?
A2: A change in the physical state or color is a strong warning sign that the compound's chemical identity may be compromised. While it might be tempting to use it, you risk introducing significant variability into your experiments.
-
Causality:
-
Hygroscopicity: The compound, particularly if it exists as a salt form (e.g., HCl salt), can absorb moisture from the air, causing the solid to deliquesce into an oil.
-
Oxidation: As mentioned, oxidation can lead to colored impurities. The N-H bond of the piperidine ring is the most likely site for initial oxidation, which can lead to a cascade of reactions forming complex mixtures.
-
Low-Melting Point Impurities: The formation of degradation products can create a eutectic mixture, lowering the overall melting point of the sample and causing it to appear oily even with minor degradation.
-
-
Recommendation: It is strongly advised not to use the material. The precise concentration of the active compound is unknown, and the impurities themselves could be reactive or interfere with your assay. Procure a fresh batch and strictly adhere to the recommended storage conditions upon its arrival.
Q3: I prepared a stock solution of this compound in DMSO, but now it appears cloudy and has formed a precipitate. What happened?
A3: This is a common issue that usually points to solubility limits or solvent quality.
-
Underlying Reasons:
-
Supersaturation: You may have created a supersaturated solution that appeared clear initially but began to crystallize out over time, especially if stored at a lower temperature (e.g., -20°C).
-
Solvent Water Content: DMSO is highly hygroscopic. If you used a bottle of DMSO that has been opened multiple times, it may have absorbed significant atmospheric water. This compound has low solubility in water[2]. The absorbed water in the DMSO can lower the overall solvating power, causing the compound to precipitate.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. It is often better to aliquot stock solutions into single-use volumes.
-
-
Troubleshooting Protocol:
-
Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does, it was likely a solubility issue related to temperature. Consider preparing a slightly more dilute stock solution for long-term storage.
-
If it does not redissolve, the issue may be solvent quality. It is best practice to use anhydrous, high-purity solvents for preparing stock solutions.
-
Best Practice: Prepare stock solutions using anhydrous DMSO. After preparation, aliquot the solution into volumes appropriate for single experiments and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: To ensure maximum shelf-life and stability, the solid compound should be stored under the following conditions, summarized in the table below. The key is to protect it from atmospheric components and energy sources that can drive degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or below[3] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Tightly sealed container[4][5][6]. For maximum stability, store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hygroscopicity. |
| Light | Protect from light (use amber vials)[3]. | Prevents photolytic degradation pathways. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids[2][6]. | The secondary amine is basic and susceptible to reaction with acids and can be readily oxidized. |
Q2: How should I handle the compound upon receipt and for daily use?
A2: Proper handling is crucial from the moment you receive the compound. The workflow diagram below illustrates the best practice from receipt to experimental use.
-
Upon Receipt: Visually inspect the container for an intact seal. Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This is critical to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Perform weighing in a controlled environment, preferably in a fume hood or on a balance with a draft shield. Avoid forming dust[4][6]. Handle the compound efficiently to minimize its exposure time to the open air.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat[4][7].
Compound Handling Workflow
Caption: Decision workflow for handling this compound.
Q3: What are the primary chemical stability concerns and potential degradation pathways?
A3: The primary stability concerns stem from the reactivity of the secondary amine within the piperidine ring.
-
Oxidation: This is the most probable degradation pathway. The nitrogen can be oxidized, or adjacent carbon atoms can be attacked, potentially leading to ring opening or the formation of enamines or hydroxylated species. This process can be accelerated by light, heat, and the presence of metal ions.
-
Reaction with Acids: As a base, the piperidine nitrogen will readily react with strong acids to form a piperidinium salt. This may not be "degradation" in the sense of decomposition, but it will change the compound's physical properties (e.g., solubility) and may impact its biological activity.
-
Reaction with Carbon Dioxide: Secondary amines can react with CO₂ in the air to form carbamates, especially in solution. While this is a reversible process, it can lead to the appearance of unexpected impurities in analytical profiles.
Q4: Which solvents are recommended for creating stable stock solutions, and are there any to avoid?
A4:
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for creating high-concentration stock solutions for biological assays. Always use anhydrous, high-purity DMSO to avoid precipitation issues.
-
Dichloromethane (DCM) & Chloroform: The compound is soluble in common chlorinated organic solvents, which are suitable for chemical reactions or purification[2].
-
Ethanol/Methanol: Alcohols can also be used, but be aware that they are more protic and may participate in certain reactions if other reagents are present.
-
-
Solvents to Use with Caution:
-
Water: The compound has low solubility in water[2]. Avoid using purely aqueous buffers for primary stock solutions. It is acceptable to dilute a high-concentration DMSO stock into an aqueous buffer for the final working solution, but be mindful of the final DMSO concentration and the potential for precipitation.
-
Protic Acids: Avoid dissolving the compound directly in acidic solvents unless you specifically intend to form the salt, as this will alter its properties.
-
By understanding the chemical nature of this compound and adhering to these handling and storage protocols, you can significantly enhance the reliability and reproducibility of your experimental results.
References
-
Pipzine Chemicals. (n.d.). (3S)-3-(4-Bromophenyl)piperidine. Retrieved January 19, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Piperidine Safety Data Sheet. Retrieved January 19, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved January 19, 2026, from [Link]
-
Elm, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. (3S)-3-(4-Bromophenyl)piperidine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. chemscene.com [chemscene.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Overcoming Side Product Formation in Piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperidine synthesis. As a cornerstone moiety in medicinal chemistry and materials science, the successful synthesis of piperidine derivatives is critical for advancing drug discovery and development. However, the path to pure, well-characterized piperidines is often complicated by the formation of unwanted side products, leading to reduced yields and complex purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic origins of common side products. By understanding the "why," you can more effectively troubleshoot your reactions, optimize conditions, and achieve your synthetic goals. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, mirroring the collaborative problem-solving that occurs in a dynamic research environment.
Section 1: Challenges in Core Ring Formation via Pyridine Reduction
The catalytic hydrogenation of pyridines is one of the most common methods for synthesizing the piperidine core. While powerful, this approach can be fraught with challenges, primarily incomplete reduction and the formation of partially saturated intermediates.
Q1: My pyridine reduction is stalling, leaving significant amounts of tetrahydropyridine intermediates. How can I drive the reaction to completion?
A1: Incomplete reduction is a frequent issue, often stemming from catalyst deactivation or insufficiently forcing reaction conditions. The stability of the intermediate enamine or imine can make the final reduction step sluggish.
Mechanistic Insight: The hydrogenation of pyridine to piperidine is a stepwise process. The initial reduction breaks aromaticity, forming di- and tetrahydropyridine intermediates. The final saturation of the C=C or C=N bond within the tetrahydropyridine can be the rate-limiting step. In some cases, the reaction of 2,4-substituted pyridines has been observed to result in incomplete reduction, yielding tetrahydropyridines[1].
Troubleshooting Strategies:
-
Catalyst Selection: Heterogeneous catalysts like Rhodium on carbon (Rh/C) are often more effective than Palladium (Pd/C) for complete saturation of the pyridine ring under milder conditions[2]. For substrates sensitive to harsh conditions, borane-based reductions, such as those using ammonia borane with a ruthenium catalyst, offer a metal-free transfer hydrogenation alternative that is often highly efficient[2].
-
Reaction Conditions: Increasing hydrogen pressure and reaction temperature can provide the necessary energy to overcome the activation barrier for the final reduction step. However, be mindful that higher temperatures can also promote side reactions[3].
-
Alternative Hydrogen Sources: If high-pressure hydrogenation is not feasible, consider transfer hydrogenation methods. Using ammonium formate with Pd/C is a simple and effective method that avoids strong acids and harsh reagents[2].
Data Summary: Comparison of Pyridine Reduction Methods
| Method | Catalyst / Reagent | Typical Conditions | Common Issues & Side Products | Reference |
| Catalytic Hydrogenation | Rh/C, Pd/C, RuCl₃·xH₂O | H₂ gas (5 atm), 80 °C, H₂O | Incomplete reduction (tetrahydropyridines), ring-opening of sensitive substituents. | [2] |
| Transfer Hydrogenation | Ammonia Borane (H₃N-BH₃) / RuCl₃ | Refluxing solvent | Good cis-selectivity; generally high conversion. | [2] |
| Transfer Hydrogenation | Ammonium Formate / Pd/C | Mild conditions | Efficient for pyridine N-oxides; avoids harsh reagents. | [2] |
| Hydroboration/Hydrogenation | B(C₆F₅)₃ / Hydrosilane | Mild to elevated T/P | Incomplete reduction, ring-opening with furyl/thienyl groups, formation of product-catalyst adducts. | [1] |
Section 2: Issues Arising During Piperidine Functionalization
Once the piperidine core is formed, subsequent functionalization, particularly at the nitrogen atom, can introduce new challenges, most notably over-alkylation and elimination reactions.
Q1: I'm attempting to N-alkylate my piperidine, but the reaction is messy, with a significant amount of a water-soluble quaternary ammonium salt byproduct. How can I achieve selective mono-alkylation?
A1: This is a classic case of over-alkylation. The mono-alkylated piperidine (a tertiary amine) is often more nucleophilic and less sterically hindered than the starting secondary amine, making it highly susceptible to a second alkylation event[4].
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the alkylating agent. After the first alkylation, the resulting tertiary amine can compete with the remaining secondary amine for the alkylating agent. This second alkylation forms the highly stable quaternary ammonium salt, which is often difficult to separate from the reaction mixture and represents a loss of desired product.
Troubleshooting Workflow for Controlled Mono-Alkylation
Caption: Troubleshooting workflow for over-alkylation.
Detailed Protocol: Controlled N-Mono-methylation of Piperidine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq.) and a suitable non-polar solvent like anhydrous acetonitrile. Add a non-nucleophilic base such as potassium carbonate (1.5 eq.).
-
Reagent Preparation: In a separate flask or gas-tight syringe, prepare a solution of methyl iodide (1.05 eq.) in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the methyl iodide solution to the stirred piperidine solution over several hours (e.g., 4-6 hours) at room temperature[5]. The slow addition ensures the concentration of the alkylating agent remains low, favoring reaction with the more abundant secondary amine.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the starting material and the appearance of the mono-alkylated product.
-
Workup: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. The resulting crude product can then be purified by distillation or chromatography to isolate the N-methylpiperidine.
Q2: My synthesis of a 4-substituted piperidine from a 4-piperidone intermediate is plagued by an elimination side product. What is causing this fragmentation?
A2: You are likely observing a β-elimination reaction. This side reaction is particularly prevalent when the piperidine nitrogen is protected with a strong electron-withdrawing group, such as a sulfonyl (e.g., Ts) or benzoyl group[6].
Mechanistic Insight: The electron-withdrawing group on the nitrogen increases the acidity of the protons on the α-carbons (positions 2 and 6). In the presence of a base (even a weak one, or the nucleophile itself), a proton can be abstracted, leading to the formation of an enolate. This intermediate can then collapse, cleaving the C-N bond in a retro-Michael or fragmentation-type reaction to yield an unsaturated acyclic product.
Caption: Competing pathways in 4-piperidone reactions.
Mitigation Strategies:
-
Choice of Protecting Group: Avoid strongly electron-withdrawing protecting groups on the nitrogen. Groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are less prone to promoting elimination.
-
Reaction Conditions: Conduct the reaction at low temperatures to disfavor the elimination pathway. Using aprotic solvents and non-nucleophilic bases (if a base is required) can also help[6].
-
Reagent Choice: For additions to the ketone, using organometallic reagents that favor 1,2-addition over acting as a base can be beneficial. For instance, adding magnesium chloride with a Grignard reagent can suppress enolization and favor the desired addition[6].
Section 3: General Purity, Stability, and Isomerism Issues
Even when the main reaction proceeds as expected, issues with product stability, purification, and unexpected isomers can arise.
Q1: My purified piperidine develops a yellow tint upon storage. What is the cause, and how can I remove it and prevent it from recurring?
A1: The yellow discoloration is almost always due to oxidation products. [3] Amines, especially secondary amines like piperidine, are susceptible to air oxidation over time. While these impurities may be minor, they can interfere with subsequent reactions or biological assays.
Troubleshooting and Prevention:
-
Purification: The most effective method for removing these colored impurities is distillation[3][7].
-
Prevention: The key to preventing oxidation is proper storage. Purified piperidine should be stored under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial or bottle to protect it from both oxygen and light[7].
Q2: I'm observing the formation of an N-oxide as a significant byproduct in my reaction. Why is this happening and what can I do?
A1: N-oxide formation occurs when the nitrogen atom of your piperidine derivative is oxidized. This can happen if your reaction conditions inadvertently involve an oxidizing agent or if the tertiary amine product is exposed to oxidants during workup or purification. The Polonovski–Potier reaction, for example, intentionally generates an iminium ion from a tertiary amine N-oxide using an acylating agent like trifluoroacetic anhydride (TFAA)[8].
Mitigation and Remediation:
-
Scrutinize Reagents: Ensure that none of your starting materials or reagents are contaminated with oxidants (e.g., peroxides in ether solvents).
-
Inert Atmosphere: Running reactions under a nitrogen or argon atmosphere can prevent air oxidation, especially if the reaction is heated for prolonged periods.
-
Reductive Workup: If N-oxide formation is unavoidable, it can often be reversed. N-oxides can be reduced back to the corresponding tertiary amine using various reducing agents.
-
Avoidance: In some synthetic routes, particularly those involving intramolecular C-H amination, the choice of substrate can be critical. For example, using N-fluoride amides in copper-catalyzed reactions is preferred over N-chloroamides as it leads to more favorable reaction pathways and better conversions[9].
References
-
O. N. Vasilev, A. V., KUKUSHKIN, V. Y. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.[Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. organic-chemistry.org.[Link]
-
U.S. Army Chemical Research, Development and Engineering Center. (1989). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.[Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.[Link]
-
News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[Link]
-
M. M. D. L., PÉREZ, P. J. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1225–1232. [Link]
-
Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Wikipedia. (n.d.). Piperidine.[Link]
-
F. B., M., M. (1966). Rearrangement of Some Piperidine N-Oxides to Hexahydro-1,2-oxazepines. The Journal of Organic Chemistry, 31(7), 2265–2269. [Link]
-
D. A., M., S. J. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(18), 11037–11052. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Chiral Separation of Piperidine Enantiomers: A Technical Support Guide
Welcome to the Technical Support Center for Chiral Separation of Piperidine Enantiomers. The piperidine scaffold is a cornerstone in modern pharmaceuticals, but its chirality presents a significant analytical challenge.[1][2] Enantiomers of a piperidine-based drug can have vastly different pharmacological and toxicological profiles, making their accurate separation and quantification a regulatory and safety imperative.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the most common separation techniques. Here, you will find not just the "how," but the critical "why" behind experimental choices, empowering you to troubleshoot and optimize your chiral separations effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when starting a project involving chiral piperidine separation.
Q1: What are the primary methods for separating piperidine enantiomers, and how do I choose the right one?
A1: The selection of a separation technique is a critical decision based on your analyte's properties, the scale of the separation (analytical vs. preparative), and available instrumentation.[1] The three primary chromatographic techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC). For larger scales, classical diastereomeric salt crystallization is often employed.[3][4]
-
Chiral HPLC: This is the most established and versatile method, with a vast library of commercially available chiral stationary phases (CSPs).[1][5] It is applicable to a broad range of piperidine derivatives.
-
Chiral SFC: A powerful alternative to HPLC, SFC is significantly faster and more environmentally friendly due to its use of supercritical CO₂ as the primary mobile phase.[1][3] It often provides better peak shapes and higher efficiency for basic compounds like piperidines.[3]
-
Chiral GC: This high-resolution technique is best suited for volatile and thermally stable piperidine derivatives.[5] A key limitation is that many piperidines require a derivatization step to increase their volatility.[1][5]
-
Diastereomeric Salt Crystallization: This classical method is often the most cost-effective for large-scale production.[3][4] It involves reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to differences in their solubility.[4][6]
The following table provides a high-level comparison to guide your initial selection.
| Technique | Key Advantage | Key Disadvantage | Best For |
| Chiral HPLC | Versatility, wide availability of CSPs[1][5] | Higher solvent consumption, longer analysis times vs. SFC[1] | Broad applicability, established methods, analytical to semi-preparative scales. |
| Chiral SFC | Speed, efficiency, "green" chemistry[1][3] | Higher initial instrument cost compared to HPLC[1] | High-throughput screening, preparative separations, basic compounds. |
| Chiral GC | High resolution, cost-effective[1] | Limited to volatile or derivatizable compounds[1][5] | Volatile and thermally stable piperidine derivatives. |
| Diastereomeric Crystallization | Cost-effective for large scale[3][4] | Time-consuming method development, potentially lower yield[3] | Large-scale, industrial production of a single enantiomer. |
Q2: Why are piperidine separations often challenging, and what is the role of mobile phase additives?
A2: The basicity of the piperidine nitrogen is the primary cause of chromatographic challenges. This basic amine can interact strongly with residual acidic silanol groups on the silica surface of many chiral stationary phases.[4] This secondary interaction leads to significant peak tailing, poor peak shape, and reduced resolution.[4]
To counteract this, a basic modifier is almost always required in the mobile phase for HPLC and SFC.[4][5][7]
-
Mechanism of Action: The additive (e.g., diethylamine - DEA, triethylamine - TEA) is a stronger base than the piperidine analyte and effectively "masks" the active silanol sites on the stationary phase by competing for them.[4] This prevents the analyte from engaging in these undesirable secondary interactions, resulting in more symmetrical, Gaussian peaks.
-
Typical Concentration: A low concentration, typically 0.1%, is sufficient to achieve the desired effect.[4][5]
Q3: Does temperature significantly impact the chiral separation of piperidines?
A3: Yes, temperature is a critical and complex parameter in chiral chromatography.[7] Its effect is thermodynamic and can be unpredictable.[7]
-
General Trend: In many cases, lower temperatures enhance the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for chiral recognition, thereby increasing selectivity and resolution.[7]
-
Exceptions: Conversely, higher temperatures can increase column efficiency and improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.[7] In some instances, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[7]
Therefore, temperature should be carefully controlled with a column oven and systematically optimized during method development. A typical starting point is 25°C.[5][7]
Part 2: Troubleshooting Guide: Chiral HPLC & SFC
This section provides solutions to specific problems encountered during the analysis of piperidine enantiomers by Chiral HPLC and SFC.
Issue 1: Poor or No Resolution Between Enantiomers
You've screened a column and see only a single, broad peak or a slight shoulder where two enantiomers should be.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Q: My initial screening shows no separation. What's the first thing I should change?
A: The most influential factor in chiral separations is the choice of the Chiral Stationary Phase (CSP).[5][8] If your initial choice yields no hint of separation, the most effective next step is to screen a column with a different type of chiral selector. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® and Chiralcel® columns) are highly effective for a wide range of compounds, including piperidine derivatives.[4][8]
Q: I see a small shoulder, but the peaks are not baseline resolved. What should I optimize?
A: A shoulder indicates that the CSP has some ability to differentiate the enantiomers, and optimization of the mobile phase and temperature will likely lead to success.
-
Optimize the Mobile Phase:
-
Organic Modifier: The type and concentration of the alcohol modifier (co-solvent in SFC) can dramatically alter selectivity.[7][8] Systematically screen different alcohols (e.g., isopropanol, ethanol) and vary their percentage in the mobile phase in small increments (e.g., 5%).[7]
-
Additive Concentration: While 0.1% DEA is a good starting point, its concentration can be fine-tuned. Ensure it is present, as its absence is a common cause of poor performance for basic analytes.[4]
-
-
Optimize Temperature:
Issue 2: Severe Peak Tailing
The peaks are asymmetrical with a pronounced "tail," leading to poor integration and inaccurate quantification.
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Q: My piperidine peaks are tailing badly. I thought chiral columns were supposed to separate them.
A: Peak tailing for basic compounds like piperidines is almost always caused by undesirable secondary interactions with the silica support of the CSP, not the chiral selector itself.[4] The primary solution is to add a basic modifier to your mobile phase.
-
Action: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[4][5] This will mask the active sites on the silica and dramatically improve peak shape.
Q: I've added DEA, but I still see some tailing. What else could be the cause?
A: If a basic modifier is already present, consider two other common causes:
-
Column Overload: You may be injecting too much sample mass onto the column.[7] The active sites of the CSP become saturated, leading to a non-ideal chromatographic process and tailing peaks.
-
Action: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, you were overloading the column.[7]
-
-
Contaminated Column: The column inlet frit or the head of the column may be contaminated or blocked with strongly adsorbed impurities from previous injections.
-
Action: Try reversing the flow direction through the column (disconnect it from the detector first) and flushing with a strong solvent to wash contaminants off the inlet frit.[9] If this fails, the column may need to be replaced.
-
Part 3: Protocol: Chiral Method Development for a Novel Piperidine Derivative by HPLC/SFC
This protocol outlines a systematic, step-by-step approach to developing a robust chiral separation method.
Objective: To achieve baseline resolution (Rs > 1.5) for the enantiomers of a novel piperidine compound.
Materials:
-
HPLC or SFC system with UV detector
-
A screening set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID)
-
HPLC- or SFC-grade solvents (e.g., Hexane, Ethanol, Isopropanol for HPLC; CO₂ and Methanol for SFC)
-
Basic additive: Diethylamine (DEA)
Methodology:
Step 1: Initial Column and Mobile Phase Screening
The goal of this step is to quickly identify a promising CSP and mobile phase system.
-
Prepare Stock Solutions:
-
Set Initial Conditions:
-
Execute the Screen:
-
Inject the sample onto each of the screening columns sequentially.
-
Analyze the results. Look for the column/mobile phase combination that provides the best selectivity (separation factor, α), even if the resolution is not yet optimal.
-
Step 2: Method Optimization
Once a promising system is identified, fine-tune the parameters to achieve baseline resolution.
-
Optimize Organic Modifier Concentration:
-
Using the best column and alcohol from Step 1, vary the percentage of the alcohol modifier.
-
For HPLC, create mobile phases with 5%, 10%, 15%, and 20% alcohol in hexane (with 0.1% DEA).
-
For SFC, adjust the gradient slope or run isocratic holds at different co-solvent percentages.
-
Plot resolution vs. % modifier to find the optimal concentration.
-
-
Optimize Temperature:
-
Using the optimal mobile phase from the previous step, analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C).[7]
-
Lower temperatures often improve resolution, but may increase backpressure and run time.[7] Select the temperature that gives the best balance of resolution and performance.
-
-
Optimize Flow Rate:
-
If resolution is still marginal, try decreasing the flow rate (e.g., to 0.8 or 0.5 mL/min for HPLC). Slower flow rates can increase efficiency and improve separation for difficult pairs, at the cost of longer analysis time.
-
Step 3: Method Validation (Abbreviated)
-
Confirm Robustness: Once the final method is established, perform small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to ensure the separation is not significantly affected.
-
Document: Record all final method parameters, including column type, mobile phase, flow rate, temperature, and detection wavelength.
Part 4: Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses common failures in the classical resolution of piperidine enantiomers.
Issue 1: No Crystals Form, or the Salt "Oils Out"
You've combined the racemic piperidine with the chiral resolving agent, but instead of a crystalline solid, you get a thick, viscous oil or nothing happens at all.
Q: I've mixed my racemic piperidine base with (R)-mandelic acid in ethanol, and it just turned into a sticky goo. What went wrong?
A: The formation of an oil ("oiling out") is a common problem in crystallization.[6] It typically means the diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the temperature of the experiment.[6] The solvent choice is the most critical factor.[4][11]
-
Primary Solution: Solvent Screening. Your current solvent is likely too "good" at dissolving the salt. You must empirically screen a variety of solvents with different polarities.[6]
-
Action: Set up small-scale trials in parallel using different solvents like acetone, ethyl acetate, isopropanol, or solvent mixtures.[6]
-
Pro-Tip: Try adding an "anti-solvent" dropwise. This is a solvent in which the salt is insoluble (e.g., heptane). Add it to your solution until persistent turbidity is observed, which can often induce crystallization.[4]
-
Q: I've tried several solvents and nothing precipitates at all. What should I do?
A: If no precipitation occurs, the solution is not supersaturated.
-
Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to create a supersaturated solution.[4]
-
Induce Crystallization:
-
Allow Sufficient Time: Some crystallizations are very slow.[4] Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5°C) for 24-48 hours.[4] A rapid cooling rate can be detrimental, leading to co-precipitation of both diastereomers.[4]
Issue 2: Low Purity (Diastereomeric Excess) of Crystals
You've successfully isolated crystals, but after liberating the free base and analyzing it by chiral HPLC, the enantiomeric excess (ee) is very low.
Caption: Troubleshooting workflow for low purity in crystallization.
Q: My crystals have a low d.e. How can I improve the purity?
A: Low d.e. means that the undesired diastereomer has co-precipitated with the desired one. This is usually a problem of insufficient difference in solubility between the two diastereomeric salts in your chosen solvent system.
-
Recrystallization: The most straightforward solution is to recrystallize the isolated solid.[6] Dissolve the crystals in a minimum amount of the same (or a slightly better) hot solvent and allow it to cool slowly again. This process enriches the less soluble, desired diastereomer in the solid phase. Multiple recrystallizations may be necessary.[11]
-
Re-optimize the Solvent: The initial solvent may have produced a good yield but poor selectivity. A different solvent might provide a lower yield but a much higher d.e. It is a trade-off that often requires re-screening.[4]
-
Check Cooling Rate: As mentioned, cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice.[4] Ensure a slow, controlled cooling process.
References
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (2025). Benchchem.
- Morin, P., Bellessort, D., Dreux, M., Troin, Y., & Gelas, J. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
- Technical Support Center: Purification of Chiral Piperidine Deriv
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. (2025). Benchchem.
- Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Deriv
- Process for resolving racemic mixtures of piperidine derivatives. (2002).
- Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
- Trouble with chiral separations. (2020).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Sigma-Aldrich.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Playing with Selectivity for Optimal Chiral Separation. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Addressing solubility issues of (S)-3-(4-Bromophenyl)piperidine in aqueous solutions
A Guide to Addressing Aqueous Solubility Challenges
Welcome to the technical support resource for (S)-3-(4-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have compiled this information based on fundamental physicochemical principles and field-proven methodologies to help you navigate your experiments successfully.
Section 1: Understanding the Molecule - Physicochemical Profile
The solubility of a compound is intrinsically linked to its chemical structure and physical properties. This compound is an intermediate of Niraparib, an oral poly(ADP-ribose)polymerase (PARP) inhibitor.[1] Its structure, featuring a lipophilic bromophenyl group and a basic piperidine ring, dictates its behavior in aqueous media. Understanding these characteristics is the first step in troubleshooting solubility issues.
The core reason for its low solubility in neutral aqueous solutions is twofold:
-
Lipophilicity : The bromophenyl group gives the molecule a significant nonpolar character, making it resistant to dissolving in polar solvents like water. This is quantified by its high predicted LogP value.[2][3]
-
Basic Nature : The piperidine ring contains a basic nitrogen atom. In solutions with a pH above its pKa, this nitrogen is uncharged (deprotonated), rendering the entire molecule less polar and thus less soluble in water.[4][5]
A summary of its key physicochemical properties is presented below.
| Property | Value | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₁₁H₁₄BrN | - | [3][4] |
| Molecular Weight | 240.14 g/mol | - | [3][4] |
| Appearance | White to off-white solid | - | [4][5] |
| Predicted pKa | 9.90 ± 0.10 | The molecule is a weak base. It will be >50% protonated (charged and more soluble) at pH < 9.9. | [4][5] |
| Predicted XLogP3 | 2.7 | Indicates the compound is significantly more soluble in lipids than in water (lipophilic), predicting poor aqueous solubility. | [3] |
| Water Solubility | Predicted to be low | The combination of a high LogP and a basic pKa results in poor solubility at neutral pH. | [6] |
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Troubleshooting Common Solubility Issues
Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS at pH 7.4). Why is this happening and what is my first step?
Answer: At a physiological pH of 7.4, which is well below the pKa of the piperidine's conjugate acid (~9.9), the molecule exists predominantly in its protonated, cationic form. However, the intrinsic insolubility of the uncharged form, driven by the lipophilic bromophenyl group, can still limit the overall solubility. The first and most direct troubleshooting step is to further lower the pH of your solution.[7][8]
-
Causality: The piperidine nitrogen acts as a Brønsted-Lowry base. By lowering the pH with a suitable acid (e.g., HCl), you shift the equilibrium towards the protonated (charged) ammonium salt form of the molecule. This charged species is significantly more polar and interacts more favorably with water, thereby increasing solubility.[9]
Caption: Mechanism of solubility enhancement via pH adjustment.
Q2: I tried lowering the pH, but how do I determine the optimal pH for complete solubilization without damaging my compound or experiment?
Answer: You can determine the optimal pH by performing a pH-solubility profile. This involves preparing saturated solutions of your compound across a range of pH values and measuring the concentration of the dissolved compound.
-
General Guideline: For a weak base, a good starting point is to adjust the pH to at least 2 units below the pKa.[7] For this compound (pKa ~9.9), a pH of ≤ 7.9 is a starting point, but achieving higher concentrations will likely require a pH in the acidic range (e.g., pH 4-6).
-
Experimental Approach:
-
Create a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7).
-
Add an excess amount of the solid compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours). The shake-flask method is the gold standard for this.[10]
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[11]
-
Plot solubility as a function of pH to identify the optimal range for your desired concentration.
-
Q3: pH adjustment is not an option for my cell-based assay. What are my other primary options for solubilization?
Answer: When pH manipulation is not feasible, the two most common and effective strategies are the use of co-solvents and cyclodextrins .[12][13]
Caption: Decision workflow for selecting a solubilization strategy.
Q4: How do I choose the right co-solvent, and what are the potential downsides?
Answer: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[14][15]
-
Choosing a Co-solvent: The choice depends heavily on the downstream application.
-
For in vitro assays: Dimethyl sulfoxide (DMSO) is very common for creating high-concentration stock solutions.[16] Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are also widely used.[17]
-
For in vivo studies: Toxicity is a major concern. Ethanol, PG, and low molecular weight PEGs (e.g., PEG 400) are generally preferred.[13][18] Formulations often use a combination, such as the one used for Phenytoin injection which contains propylene glycol and ethanol.[18]
-
-
Experimental Approach: Start by preparing a high-concentration stock solution of your compound in a pure co-solvent (e.g., 10-50 mg/mL in DMSO). Then, dilute this stock solution into your aqueous buffer. It is critical to ensure the final concentration of the co-solvent in your working solution is low (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts or toxicity.
-
Potential Downsides:
-
Precipitation upon Dilution: The most common issue. When a drug-rich co-solvent stock is diluted into an aqueous buffer, the solvent polarity dramatically increases, which can cause the compound to crash out of solution.[18] This can be mitigated by slow, drop-wise addition of the stock solution to the buffer while vortexing.
-
Toxicity/Assay Interference: Organic solvents can be toxic to cells or interfere with enzyme kinetics or other biological assays.[13] Always run a vehicle control (buffer + co-solvent, no compound) to account for these effects.
-
Q5: When should I consider using cyclodextrins, and how do I prepare an inclusion complex?
Answer: Cyclodextrins are an excellent choice when you need a truly aqueous solution without organic co-solvents, which is often critical for parenteral formulations and sensitive biological assays.[19]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[20] The lipophilic bromophenyl group of your compound can become encapsulated within the hydrophobic core, forming a non-covalent "inclusion complex."[21] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[22]
-
Choosing a Cyclodextrin:
-
β-Cyclodextrin (β-CD): Has a suitable cavity size for benzene-ring-containing molecules.[19] However, its own water solubility is limited.
-
Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are much more water-soluble and are commonly used in pharmaceutical formulations to enhance drug solubility.[16][21]
-
-
Preparation: A common and effective laboratory method is co-solvent lyophilization or kneading.[20][21] A detailed protocol is provided in Section 3.
Q6: How can I accurately measure the solubility of my compound after applying these techniques?
Answer: The definitive method is the shake-flask equilibrium solubility assay .[10]
-
Principle: An excess of the solid compound is agitated in the solvent system of interest (e.g., pH-adjusted buffer, co-solvent mixture, or cyclodextrin solution) for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved drug is quantified.
-
Key Steps:
-
Add excess solid to your chosen solvent in a sealed vial.
-
Agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours.
-
Check for remaining solid to ensure saturation was achieved.
-
Withdraw a sample and immediately filter it through a 0.22 or 0.45 µm syringe filter (choose a filter material, like PTFE, that does not bind your compound).
-
Quantify the concentration in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectroscopy if the compound has a suitable chromophore and no interfering excipients are present). A detailed protocol is provided in Section 3.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare Buffers: Prepare a series of 0.1 M citrate or phosphate buffers at various pH values (e.g., 4.0, 5.0, 6.0, 7.0).
-
Add Compound: Weigh and add an excess amount (e.g., 5-10 mg) of this compound to 1 mL of each buffer in separate glass vials.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 48 hours.
-
Sample and Filter: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm PVDF or PTFE syringe filter.
-
Analyze: Dilute the filtrate appropriately and determine the compound's concentration using a pre-validated HPLC-UV method.
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 24 mg/mL, ~100 mM) in 100% DMSO.
-
Dilution: To prepare a 100 µM working solution in PBS (pH 7.4) with a final DMSO concentration of 0.1%:
-
Pipette 999 µL of PBS into a microcentrifuge tube.
-
While vortexing the PBS, add 1 µL of the 100 mM DMSO stock solution drop-wise. .
-
-
Inspect: Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, a lower final concentration or a different co-solvent system may be needed.
-
Control: Always prepare a "vehicle control" containing the same final concentration of co-solvent (e.g., 0.1% DMSO in PBS) to use in your experiments.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Co-solvent Lyophilization)
This protocol is adapted from standard methods for preparing drug-cyclodextrin complexes.[21]
-
Prepare Solutions:
-
Drug Phase: Dissolve 24 mg (0.1 mmol) of this compound in a minimal amount of a suitable organic solvent (e.g., 1 mL of ethanol or a tert-butanol/acetonitrile mixture).
-
CD Phase: In a separate flask, dissolve a molar excess of HP-β-CD (e.g., 5:1 molar ratio, which would be ~700 mg or 0.5 mmol) in 10 mL of deionized water.
-
-
Combine: While stirring the cyclodextrin solution vigorously, add the drug solution drop-wise.
-
Equilibrate: Continue stirring the mixture at room temperature for 24 hours.
-
Freeze-Dry: Flash-freeze the resulting clear solution (e.g., using liquid nitrogen) and lyophilize (freeze-dry) for 48-72 hours until a dry, fluffy white powder is obtained.
-
Reconstitute: The lyophilized powder can now be reconstituted directly in an aqueous buffer to the desired concentration. The solubility should be significantly enhanced.
Section 4: References
-
Ahad, A., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research. [Link]
-
Patel, J. N., et al. (2018). Techniques to improve the solubility of poorly soluble drugs. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Gothoskar, A. V. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin in drug delivery: an updated review. International Journal of Pharmaceutical Investigation. [Link]
-
Sari, A. N., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advanced Analytical Chemistry and Instrumentation. [Link]
-
ResearchGate. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO CHELATE. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. IJPRA. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. NJPS. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
-
The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation. [Link]
-
SlideShare. (2017). solubility experimental methods.pptx. SlideShare. [Link]
-
Pipzine Chemicals. (n.d.). (3S)-3-(4-Bromophenyl)piperidine. Pipzine. [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
SlideShare. (2016). solubility enhancement -by pH change & complexation. SlideShare. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Home Sunshine Pharma. (n.d.). 3-(4-BroMophenyl)piperidine CAS 769944-72-1. Home Sunshine Pharma. [Link]
-
Qingmu Pharmaceutical. (n.d.). This compound Manufacturer and Supplier. Qingmu Pharmaceutical. [Link]
-
Prisun Pharmatech. (n.d.). 3-(4-bromophenyl)-piperidine. Prisun Pharmatech. [Link]
-
Wamser, C. C. (1999). Exam 1 Answers. Portland State University. [Link]
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- 2. chemscene.com [chemscene.com]
- 3. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1335523-82-4 [m.chemicalbook.com]
- 5. Piperidine, 3-(4-bromophenyl)- CAS#: 769944-72-1 [amp.chemicalbook.com]
- 6. (3S)-3-(4-Bromophenyl)piperidine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. wjbphs.com [wjbphs.com]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpbr.in [ijpbr.in]
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- 22. pubs.acs.org [pubs.acs.org]
Preventing degradation of (S)-3-(4-Bromophenyl)piperidine during storage
Technical Support Center: (S)-3-(4-Bromophenyl)piperidine
A Guide to Ensuring Compound Integrity During Storage and Handling
Welcome to the technical support guide for this compound (CAS: 1335523-82-4). As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored under a specific set of conditions. The secondary amine in the piperidine ring is the primary site of potential reactivity. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from atmospheric components.[1][2] Furthermore, the container should be made of amber glass or be otherwise shielded to protect the photosensitive compound from light.[1][3]
Q2: I've noticed the appearance of a new, small peak in my HPLC analysis. Could this be degradation?
A2: Yes, the appearance of new peaks in a chromatogram is a classic indicator of compound degradation or the presence of an impurity.[4] The piperidine moiety is susceptible to oxidation, which can lead to the formation of N-oxides or other byproducts.[4] It is also possible for the secondary amine to react with atmospheric carbon dioxide to form a carbamate adduct. We recommend running a fresh, authenticated standard alongside your sample to confirm if the new peak is indeed a degradant.
Q3: What are the primary chemical pathways through which this compound can degrade?
A3: The degradation of this molecule is primarily centered on the reactivity of the piperidine ring. The most common pathways include:
-
Oxidation: The secondary amine is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat. This can lead to the formation of N-oxides or even ring-opened products under more aggressive conditions.[4] Studies on piperidine itself show that atmospheric degradation can be initiated by hydroxyl radicals, highlighting the reactivity of the N-H and adjacent C-H bonds.[5]
-
Reaction with Atmospheric Moisture and CO₂: As a secondary amine, the compound is basic and can react with moisture and carbon dioxide from the air.[1] Reaction with CO₂ forms a carbamate salt, which may appear as a new impurity or cause the material to become gummy.
-
Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive.[1] Energy from UV or even ambient light can initiate radical reactions, leading to a complex mixture of degradants.[4]
Q4: What type of container is best for storing aliquots for daily use versus long-term storage?
A4: For long-term storage, a single, well-sealed amber glass bottle or vial stored at 2-8°C under an inert atmosphere is ideal.[1] For daily use, we strongly advise against repeatedly opening and closing the main stock container. Instead, upon receipt, create smaller, single-use or weekly-use aliquots in separate, appropriately sized amber glass vials. These working aliquots should also be stored tightly sealed at 2-8°C. This practice minimizes the exposure of the bulk material to air, moisture, and temperature fluctuations.
Q5: The solid material appears slightly discolored and clumped. What does this signify?
A5: Physical changes such as discoloration (e.g., turning yellow or brown) or clumping are often visual cues of degradation. Clumping can indicate moisture absorption, while discoloration may suggest oxidation or photolytic degradation. If you observe these changes, it is critical to re-analyze the material's purity by a suitable analytical method, such as HPLC or LC-MS, before use.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
Use this guide to troubleshoot common issues encountered during the handling and analysis of this compound.
| Symptom Observed | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis. | 1. Oxidation of the piperidine nitrogen.2. Reaction with atmospheric CO₂.3. Contamination from solvent or glassware. | 1. Confirm the identity of the new peak by mass spectrometry.2. Perform a forced degradation study (see Protocol 2) to see if the generated degradants match the unknown peak.[6][7]3. Purge the stock vial with argon or nitrogen, re-seal tightly, and store at 2-8°C.4. Run a solvent blank to rule out contamination. |
| Decreasing area of the main compound peak over time. | 1. Slow degradation under current storage conditions.2. Inaccurate sample preparation (e.g., weighing errors, incomplete dissolution). | 1. Immediately aliquot the remaining material into smaller vials under an inert atmosphere.2. Review storage conditions against the recommendations in the table below.3. Validate your sample preparation and analytical method with a freshly prepared standard. |
| Compound has changed color or become sticky. | 1. Significant oxidation or photolytic degradation.2. Absorption of atmospheric moisture. | 1. The compound's purity is highly suspect. Quantitatively assess purity via HPLC or qNMR before use.2. If purity is compromised, consider purification (e.g., recrystallization or chromatography) if possible, or procure a new batch.3. Review handling procedures; ensure the compound is only handled in a dry, inert environment. |
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale | Risk of Deviation |
| Temperature | 2–8°C | Slows the rate of potential oxidative and thermal degradation reactions.[1] | Higher temperatures accelerate degradation. Freezing is generally not necessary and may not offer additional benefits. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the secondary amine and reaction with atmospheric CO₂.[4] | Exposure to air can lead to the formation of N-oxides and carbamates, reducing purity. |
| Light | Protect from Light (Amber Vial) | Prevents initiation of photolytic degradation pathways.[1][4] | Exposure to UV or ambient light can cause discoloration and the formation of complex impurities. |
| Moisture | Dry/Anhydrous | Prevents hydrolysis and physical changes like clumping.[1] | Moisture can facilitate degradation and affect the physical properties and accurate weighing of the solid. |
Visualizing Degradation & Troubleshooting
The following diagrams illustrate a potential degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: A potential oxidative degradation pathway for this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
Experimental Protocols
These protocols provide a framework for assessing the stability of your compound.
Protocol 1: Routine Purity Assessment by RP-HPLC
This method provides a baseline for monitoring the purity of this compound over time.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of ~50-100 µg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or an appropriate buffer like ammonium acetate) may be required for optimal separation.[8] A starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength appropriate for the bromophenyl chromophore.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas. The purity can be estimated by the area percent of the main peak.
-
Compare the chromatogram to previous analyses of the same batch to identify any new peaks or changes in the purity profile.
-
Protocol 2: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[7][9]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store both solid sample and 1 mL of stock solution in an oven at 80°C for 48 hours.[4]
-
Photolytic Degradation: Expose solid sample and 1 mL of stock solution to light in a photostability chamber (ICH Q1B guidelines).[4]
-
-
Sample Analysis:
-
At the end of the stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (~50-100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Use a Diode Array Detector (DAD) to check for peak purity and an LC-MS system to identify the mass of any new degradant peaks.
-
By implementing these storage, handling, and analytical strategies, you can significantly mitigate the risk of degradation, ensuring the integrity of this compound for your critical drug discovery and development applications.
References
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 3-(4-Bromophenyl)piperidine-2,6-dione. Retrieved from [Link]
-
ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
Sources
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- 2. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Scaling Up the Synthesis of (S)-3-(4-Bromophenyl)piperidine
Introduction
Welcome to the technical support center for the synthesis of (S)-3-(4-Bromophenyl)piperidine. This molecule is a critical chiral intermediate, most notably in the preparation of Niraparib, a PARP inhibitor used in cancer therapy.[1][2] Achieving high yield and enantiopurity on a scalable level is paramount for drug development professionals.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on a highly efficient and scalable three-step enantioselective synthesis starting from pyridine.[3][4] Our goal is to empower researchers and scientists to overcome common experimental hurdles and successfully scale their synthesis. The core of this strategy is a rhodium-catalyzed asymmetric reductive Heck reaction, which allows for precise control over the crucial C3 stereocenter of the piperidine ring.[1][5]
Overall Synthetic Workflow
The synthesis is achieved through a robust three-step sequence. This pathway is advantageous due to its high enantioselectivity and broad functional group tolerance, making it suitable for complex molecule synthesis.[1][6]
Caption: High-level overview of the three-step synthetic pathway.
Detailed Experimental Protocols
The following protocols are based on optimized conditions reported in the literature for high yield and enantioselectivity.[6][7]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This initial step activates the pyridine ring for subsequent functionalization by forming a more reactive dihydropyridine intermediate.[5]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by passing it through a short pad of silica gel. For optimal purity, recrystallization from methanol can yield the product as a white crystalline solid (Typical Yield: ~72%).[7]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This is the key enantioselective step where the stereocenter is established. Strict adherence to anhydrous and oxygen-free conditions is critical for success.
-
In a glovebox or under a rigorously maintained argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a vial equipped with a magnetic stir bar.[6][7]
-
Seal the vial, remove from the glovebox, and add the solvent mixture of Toluene:THP:H₂O (1:1:1, to make a 2M solution based on the limiting reagent).[6]
-
Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes to ensure activation.[7]
-
Add (4-bromophenyl)boronic acid (3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).
-
Stir the resulting mixture vigorously at 70 °C for 20 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (5 mL).
-
Pass the mixture through a plug of SiO₂ to remove the catalyst, washing the plug with additional diethyl ether.
-
Remove the solvents in vacuo. The crude product is then purified by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[7]
| Component | Loading (mol%) | Role |
| [Rh(cod)OH]₂ | 3 | Catalyst Precursor |
| (S)-Segphos | 7 | Chiral Ligand |
| aq. CsOH | 200 (2.0 equiv) | Base |
| Solvent | Toluene:THP:H₂O (1:1:1) | Reaction Medium |
| Temperature | 70 °C | Reaction Temperature |
| Typical Yield | ~81% | - |
| Typical ee | ~96% | - |
| Caption: Optimized conditions for the asymmetric reductive Heck reaction.[6] |
Step 3: Final Reduction and Deprotection
The final step yields the target compound through hydrogenation of the remaining double bond and removal of the carbamate protecting group.
-
To a solution of the N-protected tetrahydropyridine from Step 2 in methanol, add Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reduction is complete (monitor by TLC/LC-MS).
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
Dissolve the residue in methanol and add an aqueous solution of potassium hydroxide (KOH).
-
Heat the mixture to facilitate the deprotection of the carbamate group.
-
After completion, neutralize the mixture, extract the product with an appropriate organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield this compound.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Low Yield or Incomplete Heck Reaction (Step 2)
Q: My rhodium-catalyzed reaction is sluggish, gives a low yield, or stalls completely. What are the likely causes and how can I fix it?
A: This is the most complex step and is highly sensitive to reaction conditions. Here are the primary factors to investigate:
-
Atmosphere Control: The rhodium catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox for reagent addition.[8]
-
Reagent Quality:
-
Chiral Ligand: Phosphine ligands like (S)-Segphos can oxidize over time. Use a fresh bottle or a sample that has been stored properly under an inert atmosphere.
-
Boronic Acid: (4-bromophenyl)boronic acid can dehydrate to form boroxine trimers, which can affect reactivity. Use a high-quality reagent from a reliable supplier.
-
Solvents: Ensure all organic solvents are anhydrous. The presence of water is required by the reaction, but it is added in a controlled amount as part of the solvent system.[6]
-
-
Catalyst Activation: The pre-stirring of the rhodium precursor, ligand, and base at 70 °C for 10 minutes before adding substrates is crucial for forming the active catalytic species.[7] Do not skip this step.
-
Base Stoichiometry: Cesium hydroxide is a critical component. Ensure the correct equivalence and concentration are used, as it plays a role in the transmetalation step of the catalytic cycle.[6]
-
Temperature Control: Maintain a constant temperature of 70 °C. Lower temperatures will slow the reaction, while significantly higher temperatures could lead to catalyst decomposition or side product formation.[9]
Caption: Decision tree for troubleshooting the asymmetric Heck reaction.
Poor Enantioselectivity (Step 2)
Q: My product has a low enantiomeric excess (ee). How can I improve it?
A: Poor enantioselectivity almost always points to an issue with the chiral catalyst system.
-
Ligand Purity/Enantiopurity: The primary driver of stereoselectivity is the (S)-Segphos ligand. Verify its chemical and enantiomeric purity. Even small amounts of the opposite enantiomer or oxidized impurities can drastically reduce the product's ee.
-
Catalyst-to-Ligand Ratio: The ratio of the rhodium precursor to the chiral ligand is optimized to ensure the formation of the desired chiral complex. Deviating from the reported 1:2.3 ratio of [Rh]:Ligand can lead to the formation of less selective or achiral catalytic species.[6][7]
-
Reaction Contaminants: Certain impurities can interfere with the chiral environment. Ensure all glassware is scrupulously clean and that no contaminants are introduced from starting materials or solvents.
Purification Challenges
Q: I'm finding it difficult to separate my product from byproducts after the Heck reaction.
A: Effective purification starts with a clean reaction.
-
Initial Workup: Passing the crude reaction mixture through a silica plug is a vital first step.[7] It removes the majority of the polar catalyst residues and baseline impurities, which can otherwise streak on a chromatography column.
-
Column Chromatography: If separation is still difficult, try a different solvent system. A shallower gradient or the use of a ternary solvent system (e.g., Hexane/Ethyl Acetate/Triethylamine) can improve resolution. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from tailing on the silica gel.
-
Recrystallization: If your tetrahydropyridine product is a solid, recrystallization can be a highly effective, scalable purification method that can also enhance enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to perform a partial reduction of pyridine in Step 1? Why not use a substituted pyridine directly?
A1: Pyridine is an aromatic heterocycle, making it electronically stable and generally unreactive toward the desired C-C bond formation under these conditions.[10] The partial reduction to a dihydropyridine, which is then protected as a carbamate, breaks this aromaticity. This creates a more reactive, isolated double bond that can readily participate in the rhodium-catalyzed asymmetric carbometalation (reductive Heck) reaction.[1][5]
Q2: Can I use a different chiral ligand besides (S)-Segphos?
A2: While other chiral biaryl phosphine ligands might work, (S)-Segphos was identified as optimal for this specific transformation, delivering high yield and enantioselectivity.[6] Substituting the ligand would require a new round of optimization for the reaction conditions (solvent, base, temperature) and may not provide the same level of performance.
Q3: What are the main challenges when scaling this synthesis from the lab bench to a pilot plant?
A3: Scaling up this synthesis presents several common challenges in process chemistry:[11][12]
-
Cost of Goods: The rhodium catalyst and the (S)-Segphos ligand are expensive, making catalyst loading optimization and recycling strategies important for cost-effectiveness on a large scale.
-
Mixing and Heat Transfer: Ensuring homogenous mixing and uniform temperature control in a large reactor is more challenging than in a small flask.[11] This is especially critical during the exothermic quenching steps and for maintaining the precise temperature of the Heck reaction.
-
Hydrogenation Safety: The use of hydrogen gas and a pyrophoric catalyst like Palladium on carbon in Step 3 requires specialized reactors and stringent safety protocols at a large scale.
-
Purification: Flash chromatography is not ideal for multi-kilogram scale production. Developing a robust crystallization or distillation method for purifying the intermediates and final product is essential for industrial-scale synthesis.
Q4: How is the absolute configuration of the product assigned?
A4: The absolute configuration of the final product is typically determined by comparing its optical rotation to values reported in the literature for authenticated standards.[6] For example, the synthesis of known bioactive molecules like (-)-Preclamol using this method helps to confirm the stereochemical outcome.[6]
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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Matviitsuk, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of (S)-3-(4-Bromophenyl)piperidine
This guide provides a comprehensive validation framework for the biological activity of (S)-3-(4-Bromophenyl)piperidine. Our investigation is founded on a structural hypothesis, comparing its potential activity against established pharmacological compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights.
Introduction: Unveiling a Potential CNS-Active Scaffold
This compound is a chiral molecule featuring a piperidine ring attached to a bromophenyl group.[1][2][3] While it is known as an intermediate in the synthesis of the PARP inhibitor Niraparib, its structural motif, the phenylpiperidine scaffold, is a cornerstone in the development of numerous centrally active drugs, particularly those targeting dopamine and serotonin receptors.[4] This structural similarity prompts a hypothesis-driven investigation into its potential as a modulator of key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders.
Atypical antipsychotics, a class of drugs used to treat schizophrenia and bipolar disorder, frequently feature a core structure that interacts with both dopamine D2 and serotonin 5-HT2A receptors.[5][6][7][8] The mechanism of action of these drugs often involves the simultaneous antagonism of these two receptors, which is believed to contribute to their efficacy and reduced side-effect profile compared to older, "typical" antipsychotics that primarily act on D2 receptors.[9][10][11] This dual-receptor antagonism is a key characteristic of many second-generation antipsychotics.[5][7]
This guide will therefore explore the hypothetical biological activity of this compound as a dopamine D2 and serotonin 5-HT2A receptor antagonist. We will outline a series of validated in vitro and in vivo experiments to test this hypothesis, comparing its performance against two well-characterized reference compounds: Haloperidol , a potent and selective D2 receptor antagonist, and Ketanserin , a selective 5-HT2A receptor antagonist.[12][13]
The Scientific Rationale: Structural Analogs and Mechanistic Hypothesis
The core of our investigation lies in the structural resemblance of this compound to the pharmacophores of known D2 and 5-HT2A antagonists. The phenylpiperidine moiety is a privileged structure that can effectively occupy the binding pockets of these receptors. Our central hypothesis is that this compound will exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors, potentially with a profile similar to atypical antipsychotics.
To rigorously test this, we will employ a multi-tiered validation approach, starting with in vitro receptor binding and functional assays to determine affinity and efficacy, followed by in vivo behavioral models to assess its potential antipsychotic-like and antidepressant-like effects.
In Vitro Validation: Quantifying Receptor Interaction
The initial step in validating the biological activity of this compound is to determine its binding affinity (Ki) and functional activity at the human dopamine D2 and serotonin 5-HT2A receptors. These experiments will be conducted using recombinant cell lines stably expressing the respective human receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the D2 and 5-HT2A receptors.
Methodology:
-
D2 Receptor Binding Assay:
-
Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.
-
Procedure: Cell membranes will be incubated with a fixed concentration of [³H]-Spiperone and increasing concentrations of the test compounds (this compound, Haloperidol). Non-specific binding will be determined in the presence of a high concentration of unlabeled Haloperidol.
-
Detection: Radioactivity will be measured using a scintillation counter.
-
-
5-HT2A Receptor Binding Assay:
-
Cell Line: CHO-K1 cells stably expressing the human serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.[12]
-
Procedure: Similar to the D2 assay, cell membranes will be incubated with [³H]-Ketanserin and increasing concentrations of the test compounds (this compound, Ketanserin). Non-specific binding will be determined using unlabeled Ketanserin.
-
Detection: Scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation.
Expected Outcomes (Tabulated):
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| This compound | To be determined | To be determined |
| Haloperidol | ~1-5 | >1000 |
| Ketanserin | >1000 | ~1-10 |
Functional Assays (GPCR Signaling)
Objective: To determine whether this compound acts as an antagonist at D2 and 5-HT2A receptors by measuring its ability to inhibit agonist-induced downstream signaling.
Methodology:
-
D2 Receptor Functional Assay (cAMP Measurement):
-
Principle: The D2 receptor is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14] An antagonist will block this agonist-induced decrease.
-
Procedure: D2-expressing cells will be stimulated with a known D2 agonist (e.g., Quinpirole) in the presence of varying concentrations of the test compounds. Intracellular cAMP levels will be measured using a commercially available assay kit (e.g., HTRF or luminescence-based).[14][15]
-
-
5-HT2A Receptor Functional Assay (Calcium Mobilization):
-
Principle: The 5-HT2A receptor is a Gq-coupled GPCR, and its activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²+).[16] An antagonist will block this agonist-induced calcium release.
-
Procedure: 5-HT2A-expressing cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and then stimulated with a 5-HT2A agonist (e.g., Serotonin) in the presence of the test compounds. Changes in intracellular calcium will be measured using a fluorometric imaging plate reader (FLIPR).[14][15]
-
Data Analysis: The ability of the test compounds to inhibit the agonist response will be quantified, and the IC50 values will be determined.
Expected Outcomes (Tabulated):
| Compound | D2 Antagonist IC50 (nM) | 5-HT2A Antagonist IC50 (nM) |
| This compound | To be determined | To be determined |
| Haloperidol | ~5-20 | >10000 |
| Ketanserin | >10000 | ~10-50 |
In Vivo Validation: Assessing Behavioral Effects in Rodent Models
Based on the in vitro profile, in vivo studies in mice will be conducted to assess the potential antipsychotic-like and antidepressant-like activities of this compound. The choice of these models is guided by the established roles of D2 and 5-HT2A receptors in psychosis and mood disorders.[17][18][19]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenic patients and can be restored by antipsychotic drugs.[20][21]
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the whole-body startle response.
-
Procedure: Mice will be placed in the chamber and allowed to acclimatize.[22] They will then be subjected to a series of trials, including pulse-alone trials (a loud acoustic stimulus) and prepulse-pulse trials (a weaker acoustic stimulus, the prepulse, preceding the loud pulse).[22][23][24] The test compound or vehicle will be administered prior to the test session.
-
Measurement: The amplitude of the startle response will be recorded. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Expected Outcomes: An effective antipsychotic is expected to reverse any deficits in PPI induced by a psychomimetic agent like MK-801 or amphetamine.
Forced Swim Test (FST)
Objective: To evaluate potential antidepressant-like activity.[25][26][27] Blockade of 5-HT2A receptors has been associated with antidepressant effects.[5]
Methodology:
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Mice will be individually placed in the water-filled cylinder for a 6-minute session.[28][29] The test compound or vehicle will be administered prior to the test. The duration of immobility during the last 4 minutes of the test will be recorded.[29]
-
Measurement: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[27][28]
Expected Outcomes (Tabulated):
| Treatment Group | Prepulse Inhibition (% PPI) | Forced Swim Test (Immobility Time, s) |
| Vehicle | Baseline | Baseline |
| This compound | To be determined | To be determined |
| Haloperidol | Increase | No significant change |
| Ketanserin | Increase | Decrease |
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear overview of the validation process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the experimental validation process.
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Comparative study of (S)-3-(4-Bromophenyl)piperidine and its analogs
An In-Depth Comparative Guide to (S)-3-(4-Bromophenyl)piperidine and its Analogs as Monoamine Transporter Ligands
This guide provides a comprehensive comparative analysis of this compound, a privileged scaffold in medicinal chemistry, and its analogs. We will delve into the critical structure-activity relationships (SAR) that govern their interaction with monoamine transporters (MATs), offering field-proven insights for researchers, scientists, and drug development professionals. The narrative moves beyond simple data listing to explain the causality behind experimental choices and molecular design, grounding all claims in authoritative references.
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] It offers a stable, three-dimensional structure that can be readily functionalized to modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility, thereby enhancing a molecule's "druggability".[1]
This compound, specifically, has gained prominence not only as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose)polymerase (PARP) inhibitor used in cancer therapy, but also as a foundational structure for developing potent and selective ligands for monoamine transporters (MATs).[2] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral to regulating neurotransmission and represent the primary targets for treating a wide range of neuropsychiatric disorders, including depression, ADHD, and anxiety.[3][4]
This guide will focus on the comparative pharmacology of analogs derived from this scaffold, exploring how subtle structural modifications influence their affinity and selectivity for DAT, NET, and SERT.
The Target: Monoamine Transporters (MATs)
MATs are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[4] This reuptake process terminates the neurotransmitter's signal. Inhibiting one or more of these transporters increases the concentration and duration of the corresponding neurotransmitter in the synapse, which is the primary mechanism of action for many antidepressants and psychostimulants.[5] The therapeutic challenge and the goal of analog design lie in achieving a desired selectivity profile—whether it's potent and selective inhibition of a single transporter or a specific ratio of inhibition across multiple transporters.
Caption: Mechanism of Monoamine Transporter (MAT) Inhibition.
Comparative Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of 3-phenylpiperidine analogs are exquisitely sensitive to their chemical structure. We will dissect the SAR by examining three key modification points: the phenyl ring, the piperidine nitrogen, and the stereochemistry at the C3 position.
Phenyl Ring Substitution: Probing Electronic and Steric Effects
The substitution pattern on the 3-position phenyl ring is a critical determinant of MAT affinity. The parent compound's 4-bromo substituent serves as an excellent starting point for comparative analysis. Studies on the closely related methylphenidate scaffold, which also features a phenylpiperidine core, provide foundational insights.
-
Position is Key : Halogen substitution at the para (4-position) of the phenyl ring generally retains or increases affinity for both DAT and NET.[6] Specifically, for methylphenidate derivatives, the order of DAT affinity was found to be bromo > iodo > methoxy > hydroxy.[6]
-
Meta vs. Ortho : Substitution at the meta (3-position) can also enhance affinity, while ortho (2-position) substitution with a bulky group like bromine has been shown to considerably decrease affinity, likely due to steric hindrance that disrupts the optimal binding pose within the transporter.[6]
-
Selectivity : While many modifications affect DAT and NET affinity in a correlated manner, the serotonin transporter (SERT) often shows a different profile. Most simple substituted phenylpiperidine and methylphenidate analogs are weak ligands at SERT.[6][7] Achieving high SERT affinity typically requires more extensive structural modifications, often extending from the piperidine nitrogen.[8]
Piperidine Nitrogen (N1) Substitution: Modulating Selectivity and Potency
The secondary amine of the piperidine ring is a prime handle for derivatization to fine-tune the pharmacological profile. An unsubstituted amine (N-H) provides a crucial hydrogen bond donor/acceptor site.
-
N-Alkylation : Simple N-methylation has been shown to reduce DAT affinity in some series, suggesting that the N-H may be important for binding or that even a small methyl group introduces an unfavorable steric interaction.[6]
-
Larger N-Substituents : In contrast, introducing larger, more complex substituents at the nitrogen is a common strategy to dramatically increase potency and modulate selectivity. For example, in a series of 4-benzylpiperidine carboxamides, extending the N-substituent with moieties like diphenyl or biphenyl groups was critical for achieving high-potency inhibition of DAT and SERT, respectively.[8] Similarly, studies on GBR 12909 analogs, which feature a piperidine core, showed that long N-alkyl chains with terminal aromatic groups lead to highly potent and selective DAT inhibitors.[9][10] This demonstrates that the N-substituent can access secondary binding pockets within the transporter proteins.
Stereochemistry at C3: An Absolute Requirement for Potency
The chirality of the 3-phenylpiperidine scaffold is non-negotiable for high-affinity binding. The stereocenter at the point of attachment of the phenyl ring to the piperidine dictates the spatial orientation of the critical phenyl group within the transporter binding site.
-
(S)- vs. (R)-Enantiomers : The (S)-enantiomer of 3-arylpiperidines is consistently reported as the more active isomer for MAT inhibition. This is exemplified in the development of precursors to drugs like Niraparib and Preclamol, where the synthesis is specifically designed to yield the (S)-enantiomer.[2][11]
-
Diastereomers : In related systems, the relative stereochemistry between substituents is also crucial. For instance, the dl-threo isomer of methylphenidate is active, whereas the dl-erythro isomer of an ortho-bromo analog showed no significant binding to DAT (IC50 > 50,000 nM), highlighting the precise geometric fit required for ligand recognition.[6]
Quantitative Data Summary
The following table synthesizes binding affinity data for representative 3-phenylpiperidine analogs and related structures to illustrate the SAR principles discussed. Data is presented as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where lower values indicate higher binding affinity.
| Compound/Analog | Core Scaffold | Modification | DAT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | SERT (IC₅₀/Kᵢ, nM) | Selectivity Highlight (Ratio) | Reference(s) |
| dl-threo-Methylphenidate | Phenyl(piperidine) | Unsubstituted Phenyl, N-H, 2-COOCH₃ | 82 | 440 | >1000 | DAT > NET | [7] |
| dl-threo-p-Bromo-methylphenidate | Phenyl(piperidine) | 4-Bromo Phenyl , N-H, 2-COOCH₃ | 20 | 31 | >1000 | 4x vs. parent @ DAT | [7] |
| dl-threo-m-Bromo-methylphenidate | Phenyl(piperidine) | 3-Bromo Phenyl, N-H, 2-COOCH₃ | 4 | 20 | >1000 | 20x vs. parent @ DAT | [7] |
| dl-threo-o-Bromo-methylphenidate | Phenyl(piperidine) | 2-Bromo Phenyl, N-H, 2-COOCH₃ | 13 | 32 | >1000 | 6x vs. parent @ DAT | [7] |
| GBR 12909 | Diphenylmethoxy(piperidine) | N-(3-phenylpropyl) | 14 | - | 85 | DAT/SERT = 6.1 | [10] |
| Analog 9 (from GBR series) | Diphenylmethoxy(piperidine) | N-benzyl | 6.6 | - | 223 | DAT/SERT = 33.8 | [10] |
| 4-(2-(diphenylmethoxy)ethyl)-1-benzylpiperidine | Diphenylmethoxy(piperidine) | N-benzyl (simplified GBR) | High Potency | - | Lower Potency | 5HT/DA = 49 (High DAT Selectivity) | [9] |
Note: Data for this compound itself is often proprietary or not published in a comparative context, as it is primarily viewed as a building block. The data from the closely related methylphenidate series, where the core structure-activity principles are conserved, is presented to provide a robust comparative framework.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections detail standardized protocols for the synthesis and evaluation of 3-phenylpiperidine analogs.
Synthesis Workflow: Catalytic Enantioselective Synthesis
Modern synthetic approaches allow for the direct and highly enantioselective synthesis of 3-arylpiperidines. The following protocol is based on an efficient rhodium-catalyzed asymmetric reaction.[11]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). The final membrane pellets are resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound. Also include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a known inhibitor, e.g., cocaine for DAT).
-
Incubation: Add the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT), and varying concentrations of the test analog to the wells. [6][7]Incubate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step traps the membranes with bound radioligand on the filter while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate "specific binding" = (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion and Future Directions
This compound is a versatile and highly valuable scaffold for the development of MAT inhibitors. The structure-activity relationships are well-defined: the (S)-stereochemistry is essential, para-substitution on the phenyl ring is generally favorable for DAT/NET affinity, and derivatization of the piperidine nitrogen is the primary strategy for modulating potency and achieving selectivity, particularly for the serotonin transporter.
Future research in this area will likely focus on designing analogs with polypharmacology—compounds with a precisely tailored affinity ratio for multiple transporters (e.g., dual SERT/NET or triple DAT/NET/SERT inhibitors), which can offer superior therapeutic efficacy or a more favorable side-effect profile for complex neuropsychiatric disorders. The foundational principles outlined in this guide provide a robust framework for the rational design of the next generation of 3-arylpiperidine-based therapeutics.
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Chatterjie, N., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
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Deutsch, H. M., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. European Journal of Pharmacology, 318(1), 169-76. [Link]
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Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(3), 231-9. [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Burt, T. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14361–14368. [Link]
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Kaur, J., & Weinstock, D. M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Basile, A. S., et al. (1993). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 36(12), 1759-67. [Link]
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A Comparative Guide to Neurokinin-3 Receptor Antagonists: Spotlight on Fezolinetant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies for sex-hormone-related disorders, particularly menopausal vasomotor symptoms (VMS), the neurokinin-3 receptor (NK3R) has emerged as a pivotal target. This guide provides an in-depth comparison of NK3R antagonists, with a primary focus on the FDA-approved drug, Fezolinetant. We will delve into its mechanism of action, performance metrics, and comparative efficacy against other notable NK3R antagonists and alternative non-hormonal treatments.
The Neurokinin-3 Receptor: A Key Player in Thermoregulation
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its endogenous ligand is neurokinin B (NKB). The NKB/NK3R signaling pathway is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and is implicated in the generation of hot flashes.[1] In menopausal women, declining estrogen levels lead to an overstimulation of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, disrupting thermoregulation and causing VMS.[2][3] NK3R antagonists work by blocking the action of NKB on these neurons, thereby restoring normal thermoregulatory control.[4][5]
NK3R Signaling Pathway
Activation of the NK3R by NKB initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal activity.[6]
Caption: Simplified NK3R signaling pathway.
Fezolinetant: A First-in-Class NK3R Antagonist
Fezolinetant (brand name Veozah™) is an orally bioavailable, selective NK3R antagonist approved by the FDA for the treatment of moderate to severe VMS associated with menopause.[4][7][8][9] Its non-hormonal mechanism of action makes it a valuable alternative for women who cannot or prefer not to use hormone replacement therapy.[3][10]
Clinical Efficacy
Clinical trials have demonstrated that Fezolinetant significantly reduces the frequency and severity of VMS compared to placebo.[7][10] Improvements in symptoms have been observed as early as one week into treatment, with sustained efficacy over 52 weeks.[10]
Comparative Analysis: Fezolinetant vs. Other NK3R Antagonists
Several other NK3R antagonists have been investigated for the treatment of VMS. Here, we compare Fezolinetant to Osedanetant (MLE-4901) and Elinzanetant.
| Compound | Target(s) | Development Status | Key Clinical Findings |
| Fezolinetant | Selective NK3R Antagonist | FDA Approved | Significant reduction in frequency and severity of VMS. Generally well-tolerated.[7][10] |
| Osedanetant (MLE-4901) | Selective NK3R Antagonist | Development Discontinued | Showed a 73% reduction in menopausal flushing in a Phase 2 trial.[11] Development was halted due to transient elevations in liver transaminases.[12] |
| Elinzanetant | Dual NK1R/NK3R Antagonist | Phase 3 Clinical Trials | Reported to be well-tolerated and effective in reducing the severity and frequency of hot flashes in Phase 2b trials.[13] |
Broader Context: NK3R Antagonists vs. Other Non-Hormonal Therapies
While NK3R antagonists represent a targeted approach to treating VMS, other non-hormonal options have been used, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
| Treatment Class | Mechanism of Action | Efficacy in VMS | Common Side Effects |
| NK3R Antagonists | Blocks NKB signaling in the hypothalamus | High efficacy, rapid onset of action[14][15][16] | Generally well-tolerated; potential for liver enzyme elevation with some compounds[9][12] |
| SSRIs/SNRIs | Modulate serotonin and norepinephrine levels in the brain | Moderate efficacy | Nausea, dizziness, headache, potential for withdrawal symptoms[17] |
NK3R antagonists have shown numerically superior efficacy and better tolerability compared to SNRIs in systematic reviews.[17]
Experimental Evaluation of NK3R Antagonists
The characterization of NK3R antagonists involves a series of in vitro and in vivo studies to determine their potency, selectivity, and pharmacokinetic properties.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to its target receptor.[18] It measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand binding assay.
-
Preparation: Prepare cell membranes expressing the human NK3R.
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable NK3R radioligand (e.g., [³H]-SB222200) and varying concentrations of the test compound.[19][20]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[19][21]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[22]
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[22]
FLIPR Calcium Assay
The Fluorescence Imaging Plate Reader (FLIPR) assay is a functional assay that measures changes in intracellular calcium concentration upon receptor activation.[23][24][25] It is used to determine whether a compound is an agonist or an antagonist.
Caption: Workflow for a FLIPR calcium assay.
-
Cell Culture: Plate cells stably expressing the human NK3R in a 96-well plate and grow to confluence.[26]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. The FLIPR Calcium Assay Kits provide pre-optimized formulations for this purpose.[24][27]
-
Compound Addition: Place the cell plate in the FLIPR instrument. Add varying concentrations of the test compound (potential antagonist) to the wells.
-
Agonist Stimulation: After a short incubation period with the test compound, stimulate the cells by adding a known concentration of the NK3R agonist, neurokinin B (NKB).
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time, which corresponds to the change in intracellular calcium concentration.[23][25]
-
Data Analysis: Antagonists will inhibit the calcium influx induced by the agonist. The IC50 value for the antagonist can be determined by plotting the inhibition of the agonist response against the antagonist concentration.
Conclusion
NK3R antagonists, exemplified by the FDA-approved Fezolinetant, represent a significant advancement in the non-hormonal treatment of menopausal vasomotor symptoms. Their targeted mechanism of action offers a rapid and effective therapeutic option with a generally favorable safety profile. Continued research into this class of compounds, such as the dual NK1R/NK3R antagonist Elinzanetant, holds promise for further refining and expanding treatment options for sex-hormone-related disorders. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel NK3R antagonists, ensuring a robust and reliable characterization of their pharmacological properties.
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Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Purity Analysis of (S)-3-(4-Bromophenyl)piperidine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a cornerstone of safety and efficacy. (S)-3-(4-Bromophenyl)piperidine, a key intermediate in the synthesis of high-profile therapeutics such as the PARP inhibitor Niraparib, exemplifies this principle.[1] Ensuring its enantiomeric purity is a critical, non-negotiable step in the pharmaceutical manufacturing process. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound, supported by established methodologies and experimental data for analogous compounds.
The Imperative of Enantiomeric Purity in Drug Development
The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. For a critical intermediate like this compound, a robust and validated analytical method to quantify the unwanted (R)-enantiomer is paramount for quality control and regulatory compliance.
A Comparative Overview of Analytical Techniques
The principal methods for determining the enantiomeric purity of chiral amines like 3-arylpiperidines are chromatographic, leveraging the creation of a chiral environment to differentiate between enantiomers. The most powerful and widely adopted techniques in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Chiral Gas Chromatography (GC) presents a viable, albeit more specialized, alternative.
| Technique | Principle | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP). | Versatility with a vast library of CSPs, well-established and robust.[3] | Longer analysis times and higher organic solvent consumption compared to SFC. |
| Chiral SFC | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase. | High speed, efficiency, reduced environmental impact due to lower solvent usage.[4] | Higher initial instrument cost. |
| Chiral GC | Separation of volatile compounds based on interaction with a CSP in a gaseous mobile phase. | High resolution for volatile compounds, cost-effective. | Limited to volatile or derivatizable analytes. |
In-Depth Analysis of Chromatographic Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantioselective analysis in the pharmaceutical industry.[3] Its robustness and the sheer variety of commercially available chiral stationary phases (CSPs) make it a highly versatile tool.
Mechanism of Separation: The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective.[5]
Considerations for this compound: As a basic compound, this compound is prone to peak tailing on silica-based CSPs due to interactions with residual acidic silanol groups. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial to obtain sharp, symmetrical peaks. While the bromophenyl group provides some UV absorbance, for trace-level quantification of the unwanted enantiomer, derivatization with a highly chromophoric agent may be considered to enhance sensitivity.
Experimental Protocol: Chiral HPLC (Normal Phase)
This protocol is a representative method for the analysis of 3-arylpiperidine derivatives, based on established procedures for similar compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Diagram: Chiral HPLC Workflow
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Comparative Guide to Cross-Validation of Analytical Methods for (S)-3-(4-Bromophenyl)piperidine
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Intermediates
(S)-3-(4-Bromophenyl)piperidine is a key chiral intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose)polymerase (PARP) inhibitor used in cancer therapy.[1] As with many pharmaceuticals, the desired therapeutic effect is often attributed to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, regulatory bodies worldwide mandate rigorous analytical characterization of chiral drug compounds to ensure their stereoisomeric purity, efficacy, and safety. This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the accurate quantification of the enantiomeric purity of this compound. The principles and protocols discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Industry Standard
HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry due to its robustness, versatility, and wide availability of chiral stationary phases (CSPs).[5][6] The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.
HPLC Method Development and Validation
The development of a robust chiral HPLC method requires a systematic approach to select the appropriate CSP and mobile phase combination. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity.[7][8]
Experimental Protocol: HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Validation of the HPLC Method
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by separating the (S)- and (R)-enantiomers from each other and from any synthesis-related impurities.
-
Linearity: A minimum of five concentrations are prepared for the (R)-enantiomer (the undesired enantiomer) over a range, for instance, from the Limit of Quantitation (LOQ) to 150% of the specification limit. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing a sample of known concentration (spiked placebo or standard) at three concentration levels covering the specified range. The recovery should be within 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer.[2]
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method is determined by six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2.0% for the major enantiomer and ≤ 10% for the minor enantiomer at the specification limit.[2]
-
Intermediate Precision: This is assessed by performing the analysis on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[10]
-
Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).[10]
Illustrative HPLC Performance Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Baseline resolution (Rs > 1.5) | Rs = 2.8 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | LOQ to 150% of specification | 0.05% to 0.75% |
| Accuracy (% Recovery) | 90.0% - 110.0% for minor enantiomer | 98.5% - 103.2% |
| Precision (RSD) | ≤ 10% at LOQ for minor enantiomer | 4.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.015% |
| LOQ | Signal-to-Noise ≥ 10 | 0.05% |
| Robustness | System suitability parameters met | Passed |
Pillar 2: Supercritical Fluid Chromatography (SFC) - The "Green" and Rapid Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11][12] It offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often unique selectivity for chiral separations.[12][13]
SFC Method Development and Validation
Method development in SFC involves optimizing parameters such as the choice of CSP, co-solvent (modifier), additive, back pressure, and temperature.[11] Polysaccharide-based CSPs are also widely used and effective in SFC.[7]
Experimental Protocol: SFC Method
-
Instrumentation: Waters ACQUITY UPC² System or equivalent with a convergence manager, column manager, and a Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® IC, 3 µm, 150 x 3.0 mm.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Isopropylamine (B).
-
Gradient: 5% to 40% B over 3 minutes, hold at 40% B for 1 minute, then return to initial conditions.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.
Validation of the SFC Method
The validation of the SFC method follows the same ICH Q2(R2) guidelines as the HPLC method, with the same validation parameters and acceptance criteria.
Illustrative SFC Performance Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Baseline resolution (Rs > 1.5) | Rs = 3.5 |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 150% of specification | 0.05% to 0.75% |
| Accuracy (% Recovery) | 90.0% - 110.0% for minor enantiomer | 99.1% - 102.5% |
| Precision (RSD) | ≤ 10% at LOQ for minor enantiomer | 3.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.012% |
| LOQ | Signal-to-Noise ≥ 10 | 0.04% |
| Robustness | System suitability parameters met | Passed |
Visualizing the Validation Workflow
Caption: Workflow for Chiral Separation Method Validation.
Pillar 3: Cross-Validation of HPLC and SFC Methods
Cross-validation is the process of comparing two or more analytical methods to demonstrate their equivalence for a specific analytical task.[14] It is a critical step when transferring a method to a different laboratory, or when data from different analytical techniques need to be compared within the same study. The FDA's guidance on bioanalytical method validation provides a framework for conducting cross-validation studies.[14]
Protocol for Cross-Validation
The objective is to demonstrate that the SFC method provides equivalent results to the established HPLC method for the determination of the enantiomeric purity of this compound.
-
Sample Selection: A minimum of three batches of this compound with varying levels of the (R)-enantiomer (e.g., near the LOQ, at the specification limit, and above the specification limit) should be selected.
-
Analysis: Each sample is analyzed in triplicate using both the validated HPLC and SFC methods.
-
Data Evaluation: The percentage of the (R)-enantiomer obtained from both methods is compared. The difference between the mean results from the two methods should be within a pre-defined acceptance criterion, typically ±10-20% for impurity analysis.
Illustrative Cross-Validation Data
| Sample ID | % (R)-enantiomer (HPLC) | % (R)-enantiomer (SFC) | % Difference |
| Batch 1 | 0.06 | 0.058 | -3.3% |
| Batch 2 | 0.15 | 0.155 | +3.3% |
| Batch 3 | 0.48 | 0.46 | -4.2% |
The results from this illustrative cross-validation demonstrate a high degree of concordance between the HPLC and SFC methods, confirming that the SFC method can be used interchangeably with or as a replacement for the HPLC method.
Visualizing the Cross-Validation Process
Caption: Process Flow for Cross-Validation of Analytical Methods.
Conclusion and Recommendations
Both HPLC and SFC are powerful and reliable techniques for the enantiomeric purity determination of this compound.
-
The HPLC method represents a robust and well-established approach, suitable for any quality control laboratory. Its primary drawback is the longer analysis time and higher consumption of organic solvents.
-
The SFC method offers significant advantages in terms of speed and environmental friendliness ("green chemistry"), with a typical analysis time of under 5 minutes.[12] The illustrative data suggests that SFC can provide superior resolution and sensitivity compared to HPLC.
Recommendation: For high-throughput environments and laboratories focused on sustainable practices, the SFC method is highly recommended. However, the choice of technique will ultimately depend on the specific needs, available instrumentation, and regulatory context of the laboratory. The successful cross-validation demonstrates that data generated by either method are comparable and reliable, providing flexibility in analytical workflow.
References
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. Benchchem.
- Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).
- 01-01057-EN Streamlining SFC Method Development Workflow Using LabSolutions™ MD. Shimadzu.
- Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. National Science Foundation.
- Development of a Generic Gradient SFC Method for Application in Drug Discovery and Development. Chromatography Today.
- Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
- 3-(4-Bromophenyl)piperidine. PubChem.
- 3-(4-Bromophenyl)piperidine. ChemScene.
- Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate.
- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- UHPLC Separation of Triazine Herbicides at Elevated Temperature. Thermo Fisher Scientific.
- This compound Manufacturer and Supplier. Qingmu Pharmaceutical.
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
- A GC-MS method for the analysis of piperazines in seized materials. Royal Society of Chemistry.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- Technical Support Center: Chiral Separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Enantiomers. Benchchem.
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A Senior Application Scientist's Guide to the Synthesis of (S)-3-(4-Bromophenyl)piperidine: A Comparative Analysis of Efficacy
The chiral 3-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmacologically active agents. Among these, (S)-3-(4-Bromophenyl)piperidine stands out as a critical chiral building block for synthesizing a range of therapeutic candidates, including potent inhibitors for enzymes implicated in neurodegenerative diseases and oncology. The stereocenter at the C3 position is often crucial for biological activity, making the efficient and enantioselective synthesis of this intermediate a topic of significant interest for researchers in process development and medicinal chemistry.
This guide provides an in-depth comparison of three distinct and representative synthetic strategies for obtaining this compound. We will move beyond a simple recitation of reaction steps to dissect the underlying principles, practical considerations, and scalability of each approach. The methodologies evaluated are:
-
Modern Catalytic Asymmetric Synthesis: A rhodium-catalyzed asymmetric reductive Heck reaction.
-
Classical Diastereomeric Resolution: The separation of a racemic mixture using a chiral resolving agent.
-
Chiral Auxiliary-Mediated Synthesis: An approach utilizing the well-established Enders SAMP hydrazone methodology for asymmetric alkylation.
Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route based on their specific project goals, whether they be rapid discovery, process optimization, or large-scale manufacturing.
Route 1: Catalytic Asymmetric Synthesis via Reductive Heck Reaction
This state-of-the-art approach, pioneered by Fletcher and coworkers, leverages a three-step sequence starting from pyridine to deliver the target molecule with exceptional enantiocontrol.[1] The key transformation is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2]
Experimental Protocol
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract the mixture twice with Et₂O (30 mL each).
-
Wash the combined organic layers sequentially with 1N NaOH (twice) and 1N HCl (twice), then dry over sodium sulfate.
-
After filtration, remove the solvent by evaporation. Purify the crude product by silica gel chromatography (2% to 10% acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate. Recrystallization from methanol can further enhance purity.[2]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).[2]
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 1 mmol). Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid (1.5 mmol) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol) from Step 1.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute with Et₂O and pass through a short plug of silica.
-
Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched N-phenoxycarbonyl-3-(4-bromophenyl)-1,2,3,4-tetrahydropyridine.
Step 3: Reduction and Deprotection
-
The tetrahydropyridine intermediate is then subjected to hydrogenation, typically using a catalyst like Pd/C under a hydrogen atmosphere, to reduce the double bond.
-
Subsequent deprotection of the phenoxycarbonyl group, for instance via hydrolysis with aqueous KOH in methanol, yields the final product, this compound.[1]
Causality and Insights
The elegance of this route lies in its catalytic nature and high enantioselectivity, which is dictated by the chiral phosphine ligand, (S)-Segphos. The rhodium catalyst, in conjunction with the chiral ligand, creates a chiral environment that directs the addition of the arylboronic acid to one face of the dihydropyridine, setting the crucial stereocenter with high fidelity. The use of a readily available starting material like pyridine adds to its appeal. From a process chemistry perspective, the scalability of this reaction has been demonstrated on the gram scale.[1]
Route 2: Classical Diastereomeric Resolution
This traditional yet robust method involves the synthesis of a racemic mixture of 3-(4-bromophenyl)piperidine, followed by its reaction with a chiral resolving agent to form diastereomeric salts. These salts, possessing different physical properties, can then be separated.
Experimental Protocol
Step 1: Synthesis of Racemic 3-(4-Bromophenyl)piperidine
A common route to the racemic product involves the reduction of 3-(4-bromophenyl)pyridine, which can be synthesized via a Suzuki coupling between 3-bromopyridine and 4-bromophenylboronic acid. The subsequent reduction of the pyridine ring can be achieved by catalytic hydrogenation (e.g., using H₂ and a rhodium on carbon catalyst).
Step 2: Diastereomeric Salt Formation and Separation
-
Dissolve the racemic 3-(4-bromophenyl)piperidine (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add a solution of a chiral resolving agent, for example, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) (0.5 equivalents), in the same solvent. The use of 0.5 equivalents is based on the principle that only one enantiomer will form a stable, less soluble salt.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The diastereomeric salt of the (S)-piperidine with the L-tartaric acid derivative is expected to precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.[3]
Step 3: Liberation of the Free Base
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).
-
Stir vigorously until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Causality and Insights
The success of this method hinges on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.[3] This is a well-established, reliable, and often cost-effective method for large-scale production, as chiral resolving agents like tartaric acid derivatives are commercially available and relatively inexpensive. However, the theoretical maximum yield for the desired enantiomer is 50%, although the unwanted enantiomer can often be racemized and recycled to improve overall efficiency. This route is often more operationally simple than multi-step asymmetric syntheses but may require significant empirical optimization of solvents and crystallization conditions.
Route 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
This approach utilizes a covalently attached chiral molecule (an auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The Enders SAMP/RAMP hydrazone alkylation is a powerful and well-documented example of this strategy.[4][5][6]
Experimental Protocol
Step 1: Formation of the Chiral Hydrazone
-
React N-Boc-3-piperidone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) under standard conditions to form the corresponding SAMP-hydrazone.
Step 2: Asymmetric Alkylation
-
Cool a solution of the SAMP-hydrazone in an ethereal solvent (e.g., THF) to -78 °C.
-
Add a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to deprotonate the α-carbon and form a chiral aza-enolate. The lithium cation is chelated by the SAMP auxiliary, creating a rigid, well-defined conformation.
-
Add an appropriate electrophile. For the synthesis of the target molecule, this step is conceptualized as the addition of a "4-bromophenyl" synthon. A more practical laboratory execution would involve alkylation with a precursor like 4-bromobenzyl bromide, followed by further manipulations. For the sake of comparison, we will consider the direct conceptual arylation.
-
The electrophile adds to the aza-enolate from the sterically less hindered face, directed by the chiral auxiliary.[7]
Step 3: Cleavage of the Auxiliary and Deprotection
-
The newly formed chiral hydrazone is then cleaved to reveal the asymmetrically substituted piperidone. This is typically achieved by ozonolysis or reaction with an acid.[7]
-
The resulting N-Boc-3-(4-bromophenyl)-3-hydroxypiperidine (after a reductive workup of the ketone) would then be dehydroxylated and the Boc group removed to yield the final product. The dehydroxylation can be a challenging step and adds to the complexity of this route.
Causality and Insights
The stereoselectivity of this method is governed by the rigid, chelated transition state of the aza-enolate, where the SAMP auxiliary effectively blocks one face of the nucleophile, forcing the incoming electrophile to attack from the opposite side.[4] Chiral auxiliary methods are known for their high diastereoselectivities and robustness. However, they are stoichiometrically driven, requiring the use of at least one equivalent of the often-expensive chiral auxiliary. The need to both install and later remove the auxiliary adds to the step count and can impact the overall yield.
Comparative Efficacy Analysis
| Parameter | Route 1: Catalytic Asymmetric Synthesis | Route 2: Classical Resolution | Route 3: Chiral Auxiliary |
| Enantioselectivity | Excellent (typically >95% e.e.)[1] | Variable, dependent on crystallization | Excellent (typically >95% d.e.)[4] |
| Yield | Good to excellent overall yield | Max. 50% per cycle (without racemization) | Moderate overall yield due to multiple steps |
| Scalability | Demonstrated on gram scale; catalyst cost is a factor | Excellent, often the method of choice for industrial scale | Good, but stoichiometric auxiliary can be costly |
| Step Economy | Good (3 core steps from pyridine) | Good (3 core steps from racemic amine) | Lower (auxiliary attachment/removal adds steps) |
| Cost of Chiral Source | High (chiral phosphine ligand, Rh catalyst) | Low to moderate (e.g., tartaric acid derivatives) | High (stoichiometric amount of SAMP) |
| Generality | Broad scope for various aryl boronic acids[1] | Substrate-specific, requires optimization | Broad scope for various electrophiles |
| Operational Complexity | Requires inert atmosphere techniques; catalyst handling | Crystallization can be an art; requires optimization | Requires cryogenic conditions (-78 °C) |
Senior Application Scientist's Recommendation
The choice of synthetic route is intrinsically linked to the specific objectives of the project.
-
For early-stage discovery and medicinal chemistry , where access to a variety of analogues with high enantiopurity is paramount, Route 1 (Catalytic Asymmetric Synthesis) is highly recommended. Its broad substrate scope and excellent enantioselectivity allow for the rapid generation of a library of chiral 3-arylpiperidines. The upfront investment in the catalyst and ligand is justified by the speed and stereochemical precision it offers.
-
For large-scale, cost-driven manufacturing of a specific target , Route 2 (Classical Resolution) remains a formidable contender. While it may seem less elegant, its operational simplicity, low cost of the chiral source, and proven industrial scalability make it economically attractive. The key is the development of an efficient process for racemizing and recycling the undesired enantiomer to push the overall yield beyond the 50% theoretical limit.
-
Route 3 (Chiral Auxiliary-Mediated Synthesis) , while academically important and highly reliable, is generally less favored in a modern process setting for this specific target. The stoichiometric use of an expensive auxiliary and the additional steps for its attachment and removal decrease the overall efficiency and step economy compared to the catalytic alternative. However, for structurally complex targets where catalytic methods fail, chiral auxiliaries remain an indispensable tool in the synthetic chemist's arsenal.
Ultimately, the "best" route is not a universal designation but a decision based on a careful evaluation of enantioselectivity, yield, cost, scalability, and the specific timeline and goals of the research or development program. Modern catalytic methods offer unparalleled elegance and efficiency for discovery, while classical resolution provides a pragmatic and robust pathway to bulk manufacturing.
References
-
Enders, D., Fey, P., & Kipphardt, H. (n.d.). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses. Retrieved from [Link]
-
Enders, D. (1996). Asymmetric Synthesis with SAMP/RAMP Hydrazones. Scribd. Retrieved from [Link]
-
Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Amat, M., et al. (2025). Dynamic Kinetic Resolution of Racemic β-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. ResearchGate. Retrieved from [Link]
-
YouTube. (2023). Ender's SAMP/RAMP stereoselective alkylation. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
A Guide to the Stereoselective Biological Evaluation of (S)- vs (R)-3-(4-Bromophenyl)piperidine
An objective guide for researchers, scientists, and drug development professionals on the principles and methodologies for the comparative biological evaluation of chiral molecules, using the enantiomers of 3-(4-Bromophenyl)piperidine as a representative case study.
Senior Application Scientist's Foreword:
In modern drug discovery, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. The differential interaction of enantiomers with chiral biological macromolecules like receptors and enzymes can lead to profound differences in potency, selectivity, metabolism, and toxicity. This guide outlines a comprehensive framework for the biological evaluation of a chiral compound, using the (S)- and (R)-enantiomers of 3-(4-Bromophenyl)piperidine as a central, illustrative example.
While direct comparative experimental data for this specific pair of enantiomers is not extensively available in public literature, the 3-phenylpiperidine scaffold is a well-established pharmacophore known to interact with central nervous system (CNS) targets. Based on structural analogy to compounds like methylphenidate and various opioid analgesics, the primary hypothesized targets for these enantiomers are the monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2]
This document, therefore, serves as an expert-guided workflow. It explains the causality behind experimental choices, provides validated protocols, and uses data from structurally related compounds to illustrate the expected outcomes and guide interpretation. The objective is to provide a robust, self-validating system for any researcher embarking on the characterization of a novel chiral agent.
Part 1: The Primacy of Stereochemistry - Initial Target Identification
The first step in evaluating any new chemical entity is forming a testable hypothesis about its biological targets. The 3-(4-bromophenyl)piperidine structure contains two key motifs: the piperidine ring and a para-substituted phenyl group.[3]
-
Phenylpiperidine Core: This scaffold is prevalent in a vast range of CNS-active drugs, most notably potent opioid receptor modulators (e.g., fentanyl, meperidine) and monoamine reuptake inhibitors.[2][4]
-
Para-Bromo Substitution: Halogen substitution on the phenyl ring, particularly at the para-position, is a common strategy to modulate binding affinity for monoamine transporters. Studies on methylphenidate derivatives have shown that para-bromo substitution can increase affinity for the dopamine transporter (DAT).[1]
Based on these structural alerts, a primary screening panel should be directed at the dopamine, serotonin, and norepinephrine transporters. A secondary panel could include key opioid receptor subtypes (μ, δ, κ) to assess for potential off-target activity.
Part 2: In Vitro Evaluation - Quantifying Molecular Interactions
The cornerstone of a comparative evaluation lies in quantifying the affinity and functional activity of each enantiomer at the hypothesized targets. This is achieved through a combination of radioligand binding and functional assays.
A. Radioligand Binding Assays: Measuring Affinity (Kᵢ)
These assays quantify the ability of a test compound to displace a known high-affinity radioligand from its target receptor or transporter. This provides the inhibition constant (Kᵢ), a measure of binding affinity.
Experimental Protocol: DAT Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity of the (S)- and (R)-enantiomers for the dopamine transporter using rat striatal tissue.
-
Tissue Preparation:
-
Rapidly dissect striata from adult male Sprague-Dawley rats on ice.
-
Homogenize the tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate containing:
-
50 µL of assay buffer (for total binding) or 10 µM GBR-12909 (a high-affinity DAT inhibitor, for non-specific binding).[5]
-
50 µL of various concentrations of the test compound ((S)- or (R)-3-(4-bromophenyl)piperidine).
-
50 µL of the radioligand, [³H]WIN 35,428 (final concentration ~0.5-2.0 nM).
-
100 µL of the membrane preparation.
-
-
Incubate tubes for 2 hours at 4°C to reach equilibrium.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration inhibiting 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Illustrative Data Presentation
The following table presents hypothetical binding data, based on trends observed for analogous chiral monoamine transporter inhibitors, to illustrate how results would be displayed.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity Ratio |
| (S)-3-(4-Bromophenyl)piperidine | 15 | 850 | 250 | 56.7 |
| (R)-3-(4-Bromophenyl)piperidine | 350 | 400 | 900 | 1.1 |
| Cocaine (Reference) | 150 | 200 | 300 | 1.3 |
Note: This data is illustrative and not from direct experimentation on the title compounds.
From this illustrative data, one would conclude that the (S)-enantiomer is a potent and selective DAT inhibitor, while the (R)-enantiomer is significantly weaker and non-selective. This difference in potency and selectivity is known as the eudismic ratio , and in this hypothetical case, it is approximately 23-fold at the DAT (350 nM / 15 nM).
B. Functional Assays: Measuring Activity (IC₅₀)
While binding assays measure affinity, they do not confirm functional effect (i.e., inhibition of the transporter's function). Neurotransmitter uptake assays directly measure this function.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Synaptosome Preparation: Prepare synaptosomes from rat striatum as described in the binding assay protocol.
-
Uptake Assay:
-
Pre-incubate 100 µL of the synaptosome preparation for 10 minutes at 37°C with various concentrations of the test compound ((S)- or (R)-enantiomer).
-
Initiate the uptake by adding [³H]Dopamine (final concentration ~10-20 nM).
-
Incubate for 5 minutes at 37°C. A parallel set of tubes should be incubated at 4°C to determine non-specific uptake.
-
Terminate the uptake by rapid filtration through GF/B filters and wash immediately with ice-cold buffer.
-
Quantify radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the 4°C values from the 37°C values.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Illustrative Data Presentation
| Compound | [³H]Dopamine Uptake IC₅₀ (nM) | [³H]Serotonin Uptake IC₅₀ (nM) |
| This compound | 55 | > 2000 |
| (R)-3-(4-Bromophenyl)piperidine | 980 | 1100 |
| Cocaine (Reference) | 300 | 350 |
Note: This data is illustrative.
This functional data corroborates the binding data, confirming that the (S)-enantiomer is a potent functional inhibitor of dopamine uptake, while the (R)-enantiomer is substantially weaker.
Part 3: Visualizing the Workflow and Concepts
Clear diagrams are essential for understanding complex experimental workflows and biological concepts.
Caption: Overall workflow for the biological evaluation of a chiral CNS compound.
Caption: Principle of a competitive radioligand binding assay.
Part 4: In Vivo Evaluation - Assessing Physiological Effects
Assuming the in vitro data identifies a potent and selective enantiomer (e.g., the (S)-enantiomer as a DAT inhibitor), the next logical step is to assess its effects in a living system.
-
Pharmacokinetics (PK): The first in vivo study should determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This is crucial for selecting appropriate doses and a route of administration for subsequent behavioral studies.
-
Locomotor Activity: DAT inhibitors like cocaine increase synaptic dopamine, which typically results in hyperlocomotion in rodents.[6] A locomotor activity study would involve administering various doses of the active enantiomer (and ideally the inactive one as a negative control) to mice or rats and measuring their movement in an open field arena using automated beam-break systems. A dose-dependent increase in activity by the (S)-enantiomer would be consistent with a DAT inhibition mechanism.
-
In Vivo Microdialysis: This is a more direct measure of target engagement in the brain. A microdialysis probe is implanted in a brain region rich in dopamine terminals, such as the nucleus accumbens or striatum. Following administration of the compound, interstitial fluid is collected and analyzed by HPLC to measure changes in extracellular dopamine levels. This experiment can definitively link the behavioral effects to changes in brain neurochemistry.
Conclusion and Future Directions
The biological evaluation of chiral molecules is a systematic process that moves from broad hypotheses to specific, quantitative measurements of affinity, function, and finally, physiological effect. The stark differences often observed between enantiomers, as illustrated in this guide, underscore the absolute necessity of stereospecific evaluation in drug development.[7]
For the 3-(4-bromophenyl)piperidine scaffold, the hypothetical data suggests that the (S)-enantiomer could be a promising candidate for development as a selective DAT inhibitor, a class of drugs with therapeutic potential in conditions like ADHD and narcolepsy. The (R)-enantiomer, being significantly less potent, would be considered the "distomer" and would likely be discarded to avoid potential off-target effects and metabolic burden.
References
- Zhu, J., & Bienayme, H. (Eds.). (2006). Multicomponent Reactions. Wiley-VCH.
- Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.
- Davies, H. M., & Latli, B. (1995). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. European Journal of Pharmacology.
- Alan, F., & Casy, G. H. D. (1993). Opioid Ligands. SpringerLink.
- Prommer, E. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management.
- Chiralpedia. (2025). Stereochemistry in Drug Action and Pharmacology. Chiralpedia.
- Wang, S., & Zhu, J. (2000). Discovery of a novel dopamine transporter inhibitor... as a potential cocaine antagonist through 3D-database pharmacophore searching... Journal of Medicinal Chemistry.
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Head-to-head comparison of (S)-3-(4-Bromophenyl)piperidine with known PARP inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring deficiencies in DNA damage repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. By exploiting the concept of synthetic lethality, these targeted therapies have demonstrated significant clinical benefit in ovarian, breast, prostate, and pancreatic cancers. This guide provides a detailed head-to-head comparison of five prominent PARP inhibitors: Niraparib, Olaparib, Rucaparib, Talazoparib, and Veliparib.
While the initial query focused on (S)-3-(4-Bromophenyl)piperidine, it is crucial to clarify its role as a key chemical intermediate in the synthesis of Niraparib, a potent and widely studied PARP inhibitor. As such, this guide will focus on the biological activity and comparative efficacy of Niraparib and its contemporaries, providing a scientifically rigorous evaluation for researchers in the field.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for PARP inhibitors involves competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs). In cells with intact homologous recombination (HR) repair, these unrepaired SSBs can be resolved. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping creates a cytotoxic PARP-DNA complex that is more potent at inducing cell death than catalytic inhibition alone. The potency of PARP trapping varies significantly among different inhibitors and is a critical factor in their overall anti-tumor activity.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Comparative Performance Metrics
The following tables summarize the key performance indicators for the five PARP inhibitors based on preclinical data. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in assay conditions.
Table 1: In Vitro Potency against PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Niraparib | 2 - 35 | 2 - 15.3 |
| Olaparib | 1 - 19 | 1 - 251 |
| Rucaparib | 0.8 - 3.2 | 28.2 |
| Talazoparib | ~0.57 | ~0.2 |
| Veliparib | ~4 - 5 | ~2 - 4 |
Data compiled from multiple sources, ranges reflect inter-study variability.[1][2][3]
Table 2: PARP Trapping Potency
The ability to trap PARP on DNA is a critical determinant of cytotoxicity. The rank order of trapping potency is generally considered to be:
| Rank | Inhibitor | Relative Trapping Potency |
| 1 | Talazoparib | Strongest |
| 2 | Niraparib | Strong |
| 3 | Olaparib | Moderate |
| 4 | Rucaparib | Moderate |
| 5 | Veliparib | Weakest |
This ranking is based on a consensus from multiple preclinical studies.[1][2][4][5][6][7] Talazoparib is reported to be up to 100-fold more potent at trapping PARP than other inhibitors.[1]
Head-to-Head Clinical Efficacy
Direct head-to-head clinical trials comparing different PARP inhibitors are limited. The following table summarizes key findings from pivotal monotherapy trials in recurrent ovarian and metastatic breast cancer, providing an indirect comparison of their efficacy.
Table 3: Selected Clinical Trial Efficacy Data
| Inhibitor | Trial (Cancer Type) | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Niraparib | NOVA (Ovarian) | gBRCAmut | 21.0 vs 5.5 months (HR 0.27) | 52% |
| Olaparib | SOLO-2 (Ovarian) | gBRCAmut | 19.1 vs 5.5 months (HR 0.30) | 42% |
| Rucaparib | ARIEL3 (Ovarian) | BRCAmut | 16.6 vs 5.4 months (HR 0.23) | 54% |
| Talazoparib | EMBRACA (Breast) | gBRCAmut | 8.6 vs 5.6 months (HR 0.54) | 62.6% |
| Olaparib | OlympiAD (Breast) | gBRCAmut | 7.0 vs 4.2 months (HR 0.58) | 59.9% |
| Veliparib | VELIA (Ovarian)* | BRCAmut | 34.7 vs 22.0 months (HR 0.44) | N/A |
PFS data for Veliparib is from a trial where it was combined with chemotherapy followed by maintenance, making direct comparison difficult.[8][9][10][11][12][13][14][15] Hazard Ratios (HR) are compared to placebo or physician's choice of chemotherapy.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous head-to-head comparison in a laboratory setting, a series of standardized assays should be employed.
Caption: Workflow for in vitro comparison of PARP inhibitors.
PARP1/2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the catalytic activity of PARP1 and PARP2.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP1 or PARP2 enzyme in the presence of nicked DNA. The amount of incorporated biotin is then quantified colorimetrically or fluorometrically.
Detailed Protocol:
-
Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the PARP inhibitors in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 200 µM DTT).
-
In each well, add 25 µL of the inhibitor dilution, 25 µL of a reaction mixture containing recombinant PARP1 or PARP2 enzyme, nicked DNA, and biotinylated NAD+.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with 2M H2SO4 and measure the absorbance at 450 nm.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxic effect of the PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6][10][16]
Detailed Protocol:
-
Seed cells (e.g., BRCA1-mutant MDA-MB-436 or BRCA2-mutant CAPAN-1, and a BRCA-wildtype control line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PARP inhibitor for 72-96 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot for PARP Activity and DNA Damage
Objective: To measure the in-cell inhibition of PARP activity and the downstream induction of DNA damage.
Principle: Inhibition of PARP activity can be assessed by measuring the reduction in PAR levels in cells. The induction of DSBs is monitored by detecting the phosphorylation of histone H2AX (γH2AX), a marker of DNA damage.
Detailed Protocol:
-
Treat cells with the PARP inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to compare the levels of PAR and γH2AX between different treatment groups.
Conclusion
The landscape of PARP inhibitors is characterized by a class of drugs with a shared primary mechanism but with significant individual differences in potency, PARP trapping ability, and clinical efficacy. Talazoparib stands out for its superior PARP trapping, which translates to high preclinical potency. Niraparib, Olaparib, and Rucaparib also demonstrate robust clinical activity, particularly in BRCA-mutated cancers. Veliparib, while a potent catalytic inhibitor, exhibits the weakest PARP trapping, which may influence its clinical application. For researchers and drug developers, a comprehensive understanding of these nuances is essential for the rational design of future clinical trials and the development of next-generation PARP inhibitors with improved therapeutic indices.
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A Senior Application Scientist's Guide to Reproducibility in the Synthesis of (S)-3-(4-Bromophenyl)piperidine
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the synthesis of chiral molecules such as (S)-3-(4-Bromophenyl)piperidine, a key intermediate in the synthesis of the PARP inhibitor Niraparib, even minor variations in protocol can lead to significant deviations in yield, purity, and enantiomeric excess, ultimately impacting the reliability of downstream applications.[1] This guide provides an in-depth comparison of common synthetic routes to this compound, offering insights into the factors that govern reproducibility and providing a framework for achieving consistent outcomes.
The Criticality of Reproducibility in Chiral Synthesis
The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds that target the central nervous system and other biological systems.[2][3] The specific stereochemistry of these molecules is often crucial for their pharmacological activity.[4] Consequently, the ability to reliably produce a single enantiomer, such as this compound, is of paramount importance.
This guide will compare two plausible synthetic strategies for obtaining this compound, highlighting the potential pitfalls and the critical control points for ensuring reproducibility.
Route A: Asymmetric Hydrogenation of a Tetrahydropyridine Precursor
This approach relies on the synthesis of a prochiral tetrahydropyridine intermediate, followed by an asymmetric hydrogenation step to establish the desired stereocenter.
Route B: Chiral Resolution of a Racemic Mixture
A more traditional approach involves the synthesis of a racemic mixture of 3-(4-bromophenyl)piperidine, followed by resolution using a chiral resolving agent.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can have a profound impact on the reproducibility of the final product's quality. Below is a comparative summary of the two routes, with hypothetical but representative experimental data.
| Parameter | Route A: Asymmetric Hydrogenation | Route B: Chiral Resolution |
| Overall Yield | 65% | 35% (of the desired enantiomer) |
| Chemical Purity (by HPLC) | >99% | >99% (after purification) |
| Enantiomeric Excess (ee) | 98% | >99% |
| Key Reproducibility Challenges | Catalyst activity, hydrogen pressure, solvent purity | Efficiency of diastereomeric salt formation, completeness of separation |
| Scalability | Generally more scalable | Can be challenging to scale up |
Experimental Protocols and Rationale
Route A: Asymmetric Hydrogenation
This method offers the potential for high efficiency and atom economy. However, its success is highly dependent on the performance of the chiral catalyst.
-
Synthesis of 3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine: This intermediate can be prepared via various methods, such as the Heck coupling of 4-bromo-1-iodobenzene with a suitable piperidine precursor.[5]
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve 3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in degassed methanol.
-
Add a chiral rhodium catalyst, such as one based on a C₂-symmetric bisphosphine ligand (e.g., (S)-SEGPHOS).[6][7] The choice and quality of this catalyst are critical for enantioselectivity.
-
Pressurize the reactor with hydrogen gas (e.g., 100 psi) and stir at room temperature for 24 hours.[8]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
-
Catalyst Integrity: The activity and selectivity of the chiral catalyst are paramount. Variations in catalyst batch, handling, or the presence of impurities can drastically affect the enantiomeric excess.
-
Hydrogenation Conditions: Precise control of hydrogen pressure and reaction temperature is crucial. Fluctuations can lead to incomplete reaction or side product formation.
-
Solvent Quality: The use of anhydrous and degassed solvents is essential to prevent catalyst deactivation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-3-(4-Bromophenyl)piperidine
For laboratory professionals engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-(4-Bromophenyl)piperidine (CAS No: 1335523-82-4), a halogenated piperidine derivative.[1] Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the procedures outlined herein are synthesized from the known hazards of its structural parent, piperidine, and the regulatory framework governing halogenated organic compounds.
The fundamental principle guiding this protocol is one of proactive caution. This compound should be handled as a substance with potential toxicity, corrosivity, and environmental hazards, reflecting the properties of related chemical structures.[2][3][4][5]
Immediate Safety & Handling: The Prerequisite to Disposal
Before any disposal operations commence, ensuring the immediate safety of laboratory personnel is paramount. The handling of this compound requires adherence to strict safety protocols within a designated and properly equipped area.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Based on the hazardous properties of piperidine, which is toxic, corrosive, and flammable, the following PPE is mandatory when handling this compound and its waste products[2][4][5]:
-
Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]
-
Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required to protect the skin.
All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[7][8]
Disposal Protocol: A Step-by-Step Operational Plan
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[9] As a halogenated organic compound, it falls into a specific category of chemical waste that requires careful segregation and specialized disposal methods.[10][11][12]
Step 1: Waste Classification and Segregation
The accurate classification of waste is the critical first step. This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[10][11]
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[10]
-
Causality: Never mix halogenated waste with non-halogenated organic waste.[13] This segregation is crucial because different incineration processes are required for each stream. Halogenated compounds produce acidic gases upon combustion that require specialized scrubbers in the incinerator.[14] Mixing streams can lead to regulatory non-compliance and create hazardous reactions.
Step 2: Containerization
Proper containment is essential to prevent leaks and environmental contamination.[13][15]
-
Action: Use a robust, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.
-
Causality: The container must be in good condition, free from cracks or defects. A secure cap prevents the release of vapors, which could be harmful if inhaled.[15][16] The container should never be filled to more than 80% capacity to allow for vapor expansion.
Step 3: Labeling
Accurate and comprehensive labeling is a legal requirement under OSHA and EPA regulations.[7][9]
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive" - based on piperidine data)
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
-
Causality: Proper labeling ensures that everyone who handles the container is aware of its contents and the associated dangers. It is also essential for the final disposal facility to manage the waste stream correctly.
Step 4: Managing Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Action: Dispose of contaminated items such as gloves, pipette tips, and absorbent pads in a separate, clearly labeled solid hazardous waste container. For acutely toxic materials, it may be necessary to triple-rinse empty containers, collecting the rinsate as hazardous waste, before the container can be disposed of as non-hazardous waste.[13]
-
Causality: This prevents the accidental exposure of support staff to hazardous materials and ensures all contaminated items are routed to the appropriate disposal facility.
Step 5: Storage and Final Disposal
The temporary storage of the waste container within the laboratory must be managed safely.
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and cool satellite accumulation area.[17][18] This area should be away from heat sources and incompatible materials, such as strong oxidizing agents. Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[13]
-
Causality: Safe storage minimizes the risk of spills, fires, or dangerous reactions within the lab. Secondary containment is a critical safeguard against environmental release.
-
Final Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste.[16][17] This is the only legally compliant method for the final disposal of this type of chemical waste. These contractors will typically use high-temperature incineration, which is the preferred method for destroying halogenated organic compounds.[6][14]
Quantitative Data Summary
| Property (for Piperidine) | Value / Statement | Source |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H311 + H331: Toxic in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage. | [2][5] |
| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [4][5][16] |
| EPA Hazardous Waste Code | Likely F-listed (F005) or U-listed if discarded in pure form, depending on specific regulatory interpretations. The presence of a halogenated organic compound necessitates specialized disposal. | [19] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
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This compound. Wuhan Kanal Technology Co., Ltd. [Link]
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A Researcher's Guide to the Safe Handling of (S)-3-(4-Bromophenyl)piperidine
As a novel compound in discovery and development pipelines, (S)-3-(4-Bromophenyl)piperidine presents a unique set of handling challenges. This guide provides essential, experience-driven safety protocols and logistical plans for researchers, scientists, and drug development professionals. Our aim is to equip you with the knowledge to manage this substance confidently, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Synthesis of Structural Analogs
This compound is a substituted piperidine derivative. While a comprehensive, peer-reviewed safety profile for this specific molecule is not yet established, we can infer a reliable hazard assessment by examining its core components: the piperidine ring and the bromophenyl group.
-
Piperidine Core: The parent molecule, piperidine, is classified as a highly flammable liquid and vapor.[1] It is known to be toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[1] Given these properties, this compound should be handled with the assumption that it carries similar risks.
-
Bromophenyl Group: The presence of a bromine atom on the phenyl ring introduces additional considerations. Brominated aromatic compounds can be irritating to the skin, eyes, and mucous membranes.[2][3] Furthermore, many organobromine compounds are noted for their environmental persistence and potential for bioaccumulation.[4][5]
Based on this analysis, this compound should be treated as a flammable, corrosive, and toxic substance with potential long-term environmental effects. All handling procedures must reflect this heightened risk profile.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory tasks.
| Task | Minimum Required PPE |
| Weighing and Aliquoting | Nitrile or neoprene gloves (double-gloved), safety goggles, lab coat, and a fit-tested N95 respirator.[6] |
| Solution Preparation and Transfers | Double-gloved with nitrile or neoprene gloves, chemical splash goggles, a face shield, and a chemical-resistant gown.[6][7] |
| Running Reactions and Work-up | Double-gloved with nitrile or neoprene gloves, chemical splash goggles, a face shield, a chemical-resistant gown, and work should be conducted within a certified chemical fume hood.[8] |
| Waste Disposal | Double-gloved with nitrile or neoprene gloves, chemical splash goggles, a face shield, and a chemical-resistant gown. |
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling and Operational Procedures
Adherence to meticulous handling protocols is critical to mitigate the risks associated with this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Workflow:
-
Preparation: Always conduct work in a certified chemical fume hood to minimize inhalation exposure. Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[10]
-
Transfers: Use non-sparking tools for all transfers to prevent ignition of flammable vapors.[8] Ground and bond containers when transferring significant quantities to prevent static discharge.[1]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Reaction: Quench reactions carefully and be mindful of potential off-gassing.
Emergency and Disposal Protocols
A clear and practiced emergency plan is paramount.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert colleagues.
-
Isolate: If safe to do so, prevent the spill from spreading by using a spill kit with absorbent materials. Do not use combustible materials like paper towels to clean up the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Clean-up: Absorb the spill with a non-combustible material such as sand or diatomaceous earth.[9] Collect the material in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Diagram: Chemical Spill Response
Caption: Step-by-step chemical spill response workflow.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[11]
Disposal: All waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials (gloves, absorbent pads, etc.) in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
-
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
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European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
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Alpha Chemika. (n.d.). PIPERIDINE For Synthesis - Laboratory Chemicals. Retrieved from [Link]
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Duke University Safety Office. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
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Liverpool University Press. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment. Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
